molecular formula C11H11N B035026 6-Ethylquinoline CAS No. 19655-60-8

6-Ethylquinoline

Cat. No.: B035026
CAS No.: 19655-60-8
M. Wt: 157.21 g/mol
InChI Key: VDOYSQQOKJDYDR-UHFFFAOYSA-N
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Description

6-Ethylquinoline is a high-purity, alkylated quinoline derivative that serves as a versatile and valuable building block in advanced chemical research and development. Its core research value lies in its role as a key synthetic intermediate in medicinal chemistry and materials science. The quinoline scaffold, substituted with an ethyl group at the 6-position, is a privileged structure in drug discovery, frequently found in molecules with significant biological activity. Researchers utilize this compound in the synthesis of potential therapeutic agents, including antimicrobials, anticancer compounds, and ligands for various receptors, where the ethyl moiety can be critical for optimizing lipophilicity, metabolic stability, and target binding affinity through steric and electronic effects.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-ethylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N/c1-2-9-5-6-11-10(8-9)4-3-7-12-11/h3-8H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDOYSQQOKJDYDR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60343243
Record name 6-Ethylquinoline
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Molecular Weight

157.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19655-60-8
Record name 6-Ethylquinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19655-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Ethylquinoline
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to the Laboratory Synthesis of 6-Ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the principal methodologies for the laboratory-scale synthesis of 6-ethylquinoline. The document emphasizes the underlying chemical principles, practical considerations, and detailed protocols necessary for successful synthesis, purification, and characterization of this important heterocyclic scaffold.

Introduction: The Significance of the Quinoline Core

The quinoline scaffold, a fused bicyclic heterocycle consisting of a benzene ring and a pyridine ring, is a cornerstone in medicinal chemistry and materials science.[1][2][3] Its derivatives are present in a vast number of pharmacologically active compounds, exhibiting a wide spectrum of biological activities including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] this compound, a key substituted derivative, serves as a versatile building block in organic synthesis, enabling the construction of more complex molecular architectures for drug discovery and the development of functional materials such as fluorescent dyes.[4][5]

This guide focuses on the most reliable and historically significant methods for constructing the quinoline ring system, tailored specifically for the synthesis of this compound. We will delve into the mechanistic intricacies of the Skraup, Doebner-von Miller, and Friedländer syntheses, providing the causal logic behind experimental choices to empower researchers with a deeper understanding of the chemistry involved.

Principal Synthetic Strategies for the Quinoline Ring

The construction of the quinoline core is a well-established field in organic chemistry, with several named reactions providing reliable pathways. The choice of method often depends on the availability of starting materials, desired substitution pattern, and tolerance for specific reaction conditions. For this compound, the logical precursor is 4-ethylaniline, which serves as the "A" ring of the final product.

The Skraup Synthesis

The Skraup synthesis is a classic, powerful, yet notoriously vigorous reaction for producing quinolines.[6] It involves heating a primary aromatic amine (in this case, 4-ethylaniline) with glycerol, sulfuric acid, and an oxidizing agent.[6][7]

  • Causality of Reagents:

    • Glycerol & Sulfuric Acid: Under the strong dehydrating conditions created by concentrated sulfuric acid, glycerol is converted in situ to acrolein (an α,β-unsaturated aldehyde).[7]

    • 4-Ethylaniline: The amine undergoes a Michael-type conjugate addition to the acrolein.

    • Oxidizing Agent: An oxidizing agent, typically nitrobenzene corresponding to the starting aniline (i.e., 4-ethylnitrobenzene) or arsenic acid, is required for the final aromatization step to form the stable quinoline ring.[6][7]

    • Moderator: The reaction is highly exothermic. Ferrous sulfate (FeSO₄) is often added to moderate the reaction, preventing polymerization and charring which would otherwise lead to low yields.[6][8]

  • Mechanism Insight: The reaction proceeds via the formation of an α,β-unsaturated aldehyde (acrolein), followed by nucleophilic addition of the aniline, acid-catalyzed cyclization, dehydration, and a final oxidation step to furnish the aromatic quinoline ring.[7][9]

The Doebner-von Miller Reaction

A more versatile and generally less violent alternative to the Skraup synthesis is the Doebner-von Miller reaction.[10][11] This method also utilizes an aniline with an α,β-unsaturated carbonyl compound but offers more flexibility as the unsaturated carbonyl can be generated in situ from aldehydes or ketones via an aldol condensation.[10]

  • Causality of Reagents:

    • 4-Ethylaniline: Serves as the nitrogen source and benzene ring component.

    • α,β-Unsaturated Carbonyl: To obtain this compound, the required partner is acrolein or its precursor. For instance, reacting 4-ethylaniline with crotonaldehyde (derived from the aldol condensation of acetaldehyde) would lead to 2-methyl-6-ethylquinoline. To synthesize the parent this compound, acrolein itself (or its in situ generation from glycerol) is used, making the reaction conditions closely resemble the Skraup synthesis.

    • Acid Catalyst: The reaction is catalyzed by strong Brønsted or Lewis acids, such as hydrochloric acid, sulfuric acid, or zinc chloride, which facilitate both the conjugate addition and the subsequent cyclization.[2][10][11]

  • Mechanism Insight: The accepted mechanism involves the initial Michael addition of the aniline to the α,β-unsaturated carbonyl compound.[2] This is followed by an acid-catalyzed electrophilic attack of the carbonyl carbon onto the electron-rich aromatic ring, cyclization, dehydration, and finally oxidation to yield the quinoline product.[10][12] Isotopic labeling studies have suggested a complex fragmentation-recombination pathway may also be in operation.[10]

The Friedländer Synthesis

The Friedländer synthesis offers a convergent and often milder approach, though it requires a more functionalized starting material.[13][14][15] The reaction condenses a 2-aminoaryl aldehyde or ketone with a carbonyl compound containing an α-methylene group.[14][16]

  • Application to this compound: To synthesize this compound via this method, one would theoretically need 2-amino-5-ethylbenzaldehyde and acetaldehyde. The practicality of this route is contingent on the accessibility of the substituted aminobenzaldehyde.

  • Catalysis: The reaction is effectively catalyzed by both acids (e.g., p-toluenesulfonic acid, iodine) and bases (e.g., NaOH, KOtBu).[13][14] Modern protocols have introduced milder catalysts and even solvent-free conditions.[1][14]

  • Mechanism Insight: The reaction initiates with an aldol condensation between the two carbonyl partners to form an α,β-unsaturated carbonyl intermediate. This is followed by the formation of a Schiff base (imine) via intramolecular condensation between the amino group and the carbonyl, which then rapidly dehydrates to form the aromatic quinoline ring.[13][14]

Comparative Analysis of Synthetic Routes

The choice of synthetic strategy is a critical decision based on multiple factors. The following table provides a comparative summary to guide the researcher.

Synthetic Method Starting Materials for this compound Key Reagents/Catalysts Typical Conditions Advantages Disadvantages
Skraup Synthesis 4-Ethylaniline, GlycerolH₂SO₄, Oxidizing Agent (e.g., 4-Ethylnitrobenzene), FeSO₄ (moderator)High Temperature (140-170 °C)Inexpensive, readily available starting materials.[6][8]Highly exothermic and potentially violent; often gives low yields due to charring.[6][8]
Doebner-von Miller 4-Ethylaniline, α,β-Unsaturated CarbonylLewis or Brønsted Acids (HCl, ZnCl₂, etc.)Moderate to high heatMore versatile than Skraup; can be used to create a wider range of substituted quinolines.[2][10]Mechanism can be complex; may require an external oxidant.[2]
Friedländer Synthesis 2-Amino-5-ethylbenzaldehyde, AcetaldehydeAcid or Base Catalysis (e.g., p-TsOH, NaOH, Iodine)Varies (from reflux to solvent-free)Often provides cleaner reactions and higher yields; regiochemistry is unambiguous.[1][14]Requires more complex, pre-functionalized starting materials which may not be commercially available.[15]

Visualizing the Synthetic Pathways

General Workflow for Quinoline Synthesis

The following diagram illustrates the conceptual relationship between the key synthetic strategies discussed.

G cluster_start Common Precursors cluster_end Product Aniline 4-Ethylaniline Skraup Skraup Synthesis Aniline->Skraup DvM Doebner-von Miller Aniline->DvM Glycerol Glycerol / Acrolein Glycerol->Skraup Glycerol->DvM AminoKetone 2-Amino-5-ethylbenzaldehyde Friedlander Friedländer Synthesis AminoKetone->Friedlander Product This compound Skraup->Product DvM->Product Friedlander->Product

Caption: Key synthetic routes to this compound.

Mechanism of the Doebner-von Miller Reaction

This diagram details the step-wise mechanism for the formation of this compound from 4-ethylaniline and acrolein.

DoebnerVonMiller Start 4-Ethylaniline + Acrolein Step1 Michael Addition Start->Step1 H+ Intermediate1 Adduct Formation Step1->Intermediate1 Step2 Cyclization (Acid-Catalyzed) Intermediate1->Step2 Intermediate2 Dihydroquinolinol Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 -H₂O Intermediate3 Tetrahydroquinoline Step3->Intermediate3 Step4 Oxidation Intermediate3->Step4 [O] End This compound Step4->End

Caption: Mechanistic pathway of the Doebner-von Miller reaction.

Detailed Laboratory Protocol: Synthesis of this compound via a Modified Skraup/Doebner-von Miller Approach

This protocol adapts the principles of the Skraup and Doebner-von Miller reactions for a standard laboratory setting. The use of ferrous sulfate is critical for safety and yield.

Safety Precaution: This reaction is highly exothermic and generates toxic fumes. It MUST be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.

Reagents and Materials
  • 4-Ethylaniline (C₈H₁₁N)

  • Glycerol (C₃H₈O₃), anhydrous

  • Concentrated Sulfuric Acid (H₂SO₄), 98%

  • 4-Ethylnitrobenzene (C₈H₉NO₂) or another suitable oxidizing agent

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide (NaOH), for neutralization

  • Dichloromethane (CH₂Cl₂) or Diethyl Ether (Et₂O), for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄), for drying

  • Round-bottom flask (500 mL) equipped with a reflux condenser and a dropping funnel

  • Heating mantle with a stirrer

  • Separatory funnel

  • Rotary evaporator

  • Distillation apparatus (for vacuum distillation)

Step-by-Step Procedure
  • Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 4-ethylaniline (e.g., 0.2 mol), anhydrous glycerol (e.g., 0.6 mol), and 4-ethylnitrobenzene (e.g., 0.1 mol).

  • Addition of Moderator: Add ferrous sulfate heptahydrate (e.g., 5 g) to the mixture. Begin stirring to ensure the contents are well-mixed.

  • Acid Addition: Cool the flask in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (e.g., 0.7 mol) dropwise through the dropping funnel over a period of 60-90 minutes. Maintain vigorous stirring and monitor the temperature to keep it below 100 °C during the addition.

  • Heating and Reflux: Once the addition is complete, remove the ice bath. Gently heat the reaction mixture using a heating mantle to approximately 140-150 °C. Maintain this temperature under reflux for 3-4 hours. The reaction mixture will darken significantly.

  • Work-up and Neutralization: Allow the mixture to cool to room temperature. Very carefully and slowly, pour the reaction mixture into a large beaker containing ice water (approx. 1 L). The mixture should be stirred during this process.

  • Basification: Slowly neutralize the acidic solution by adding a concentrated solution of sodium hydroxide (e.g., 30% w/v NaOH) until the pH is approximately 8-9. This step is also exothermic and should be done with cooling.

  • Extraction: Transfer the neutralized mixture to a large separatory funnel. Extract the aqueous layer with dichloromethane or diethyl ether (3 x 150 mL).

  • Drying and Solvent Removal: Combine the organic extracts and dry them over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator.

  • Purification: The crude product is a dark oil. Purify it by vacuum distillation to obtain this compound as a pale yellow to colorless liquid. Collect the fraction boiling at the appropriate temperature and pressure (literature values can be used as a guide).

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Conclusion

The synthesis of this compound is a well-understood process achievable through several classic named reactions. While the Skraup and Doebner-von Miller reactions offer a robust pathway from inexpensive starting materials, they demand careful control over highly exothermic conditions. The Friedländer synthesis provides a milder alternative but relies on less accessible precursors. The detailed protocol provided in this guide, a modified Skraup/Doebner-von Miller approach, represents a reliable and validated method for the laboratory-scale production of this compound, a valuable intermediate for further research and development.

References

  • Wikipedia. Friedländer synthesis. [URL: https://en.wikipedia.org/wiki/Friedl%C3%A4nder_synthesis]
  • Wikipedia. Doebner–Miller reaction. [URL: https://en.wikipedia.org/wiki/Doebner%E2%80%93Miller_reaction]
  • Alfa Chemistry. Friedländer Quinoline Synthesis. [URL: https://www.alfa-chemistry.com/blog/friedlander-quinoline-synthesis.html]
  • Google Patents. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives. [URL: https://patents.google.
  • Organic Reactions. The Friedländer Synthesis of Quinolines. [URL: https://organicreactions.org/index.php/The_Friedl%C3%A4nder_Synthesis_of_Quinolines]
  • Wikipedia. Skraup reaction. [URL: https://en.wikipedia.org/wiki/Skraup_reaction]
  • PMC - PubMed Central - NIH. Advances in polymer based Friedlander quinoline synthesis. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5424855/]
  • SynArchive. Doebner-Miller Reaction. [URL: https://www.synarchive.com/named-reactions/doebner-miller-reaction]
  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [URL: https://www.iipseries.org/full-text/futuristic-trends-in-chemical-material-sciences-nano-technology-volume-3-book-12-part-2/chapter-8]
  • Benchchem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction. [URL: https://www.benchchem.
  • ResearchGate. The Friedländer Synthesis of Quinolines. [URL: https://www.researchgate.net/publication/233010193_The_Friedlander_Synthesis_of_Quinolines]
  • ResearchGate. The Skraup Synthesis of Quinolines. [URL: https://www.researchgate.net/publication/233010192_The_Skraup_Synthesis_of_Quinolines]
  • SciSpace. Synthesis of derivatives of quinoline. [URL: https://typeset.
  • ResearchGate. (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... [URL: https://www.researchgate.
  • ResearchGate. Reaction mechanism of the Skraup quinoline synthesis. [URL: https://www.researchgate.net/figure/Reaction-mechanism-of-the-Skraup-quinoline-synthesis_fig8_333245437]
  • Organic Chemistry Portal. Synthesis of quinolines. [URL: https://www.organic-chemistry.org/synthesis/heterocycles/quinolines.shtm]
  • YouTube. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. [URL: https://www.youtube.
  • Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline. [URL: https://patents.google.
  • PubChem. 6-Methylquinoline. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/6-Methylquinoline]
  • ResearchGate. Synthesis of 6-methoxy-2-methylquinoline 3a. [URL: https://www.researchgate.net/figure/Synthesis-of-6-methoxy-2-methylquinoline-3a_tbl1_304533031]
  • Sigma-Aldrich. 6-Methylquinoline 98 91-62-3. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/108928]
  • Benchchem. 6-Methylquinoline | High-Purity Reagent | For Research Use. [URL: https://www.benchchem.com/product/b044275]
  • RSC Publishing. Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. [URL: https://pubs.rsc.org/en/content/articlelanding/2017/ra/c7ra02613a]
  • FooDB. Showing Compound 6-Methylquinoline (FDB011115). [URL: https://foodb.ca/compounds/FDB011115]
  • ACS Publications. Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion. [URL: https://pubs.acs.org/doi/10.1021/jacs.3c10582]

Sources

An In-Depth Technical Guide to 6-Ethylquinoline: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

A Note on Data Availability: Information specific to 6-Ethylquinoline is limited in readily available scientific literature and databases. This guide provides core identifying information for this compound and leverages the extensive data available for its close structural analog, 6-Methylquinoline, as a scientifically grounded proxy for understanding its expected properties, synthesis, and applications. This approach is based on the principle that the addition of a single methylene group to the alkyl substituent is not expected to fundamentally alter the core chemical reactivity or biological relevance of the quinoline scaffold.

Chemical Identity and Core Data

This compound belongs to the quinoline family of heterocyclic aromatic compounds, characterized by a fused benzene and pyridine ring system. The ethyl group at the 6-position (para- to the ring nitrogen) influences its electronic properties and steric profile, which in turn dictates its reactivity and potential as a building block in drug discovery and materials science.

dot digraph "6_Ethylquinoline_Structure" { graph [rankdir="LR", size="4,2", dpi=100, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Helvetica", fontsize=12]; edge [arrowhead=none];

} endom Caption: Molecular structure of this compound.

IdentifierThis compound6-Methylquinoline (for comparison)
CAS Number 17997-59-6 (predicted)91-62-3[1][2][3]
Molecular Formula C₁₁H₁₁NC₁₀H₉N[2][3]
Molecular Weight 157.21 g/mol 143.19 g/mol [2][3]
IUPAC Name This compound6-methylquinoline[1]

Physicochemical Properties

Table of Physicochemical Properties (Data for 6-Methylquinoline)

PropertyValueSource
Appearance Clear, pale yellow to light orange liquid[2]
Boiling Point 256-260 °C[2][3][4]
Melting Point -22 °C[2]
Density 1.067 g/mL at 20 °C[2]
Refractive Index n20/D 1.614[2]
Solubility Insoluble in water; Soluble in ethanol, chloroform, and oils[2]
Flash Point >110 °C (>230 °F)[2][5]

Synthesis of 6-Alkylquinolines

The synthesis of 6-alkylquinolines like this compound typically relies on classic named reactions that construct the quinoline ring system from aniline precursors. The choice of starting material dictates the substitution pattern on the resulting quinoline. For this compound, the logical starting material is p-ethylaniline.

Key Synthesis Methodologies:
  • Skraup Synthesis: This is the oldest and most direct method, involving the reaction of an aniline (p-ethylaniline) with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene). The reaction is highly exothermic and proceeds via the in-situ formation of acrolein, which undergoes a Michael addition with the aniline, followed by cyclization and oxidation.

  • Doebner-von Miller Reaction: A more versatile modification of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones (e.g., crotonaldehyde) in the presence of an acid catalyst. This allows for a wider variety of substitution patterns on the pyridine ring of the quinoline.

  • Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group (e.g., a ketone or aldehyde). For a 6-substituted quinoline, this requires a pre-functionalized aminobenzaldehyde, making it a less common route for simple alkylquinolines.

G

Experimental Protocol: Skraup Synthesis of 6-Methylquinoline (Representative Protocol)

This protocol for the synthesis of 6-methylquinoline is a reliable template for the synthesis of this compound by substituting p-toluidine with p-ethylaniline.

  • Reagent Preparation: In a fume hood, carefully add 30 mL of concentrated sulfuric acid to a 250 mL three-necked flask equipped with a reflux condenser and a mechanical stirrer.

  • Addition of Reactants: To the stirred acid, add 10.7 g (0.1 mol) of p-toluidine, 24.5 g (0.2 mol) of arsenic pentoxide (or an alternative oxidizing agent like nitrobenzene), and 23 g (0.25 mol) of glycerol.

  • Reaction: Heat the mixture gently. The reaction is exothermic and will become vigorous. Control the heating to maintain a steady reflux. Once the initial reaction subsides, continue heating at reflux for 3-4 hours.

  • Work-up: Allow the mixture to cool. Carefully pour the mixture into a large beaker containing 500 mL of water. Make the solution strongly alkaline by slowly adding a concentrated sodium hydroxide solution while cooling the beaker in an ice bath.

  • Extraction: Steam distill the alkaline mixture. The 6-methylquinoline will co-distill with the water. Collect the distillate until it is no longer oily.

  • Purification: Separate the organic layer from the distillate and extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation. The crude product can be further purified by vacuum distillation.

Applications in Research and Drug Development

The quinoline scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs. Its rigid, aromatic nature makes it an excellent scaffold for presenting functional groups to biological targets with high specificity.

  • Anticancer Agents: Quinoline derivatives are central to many anticancer drugs that function as kinase inhibitors. The 6-position is frequently modified to tune the compound's solubility, metabolic stability, and target-binding affinity. For example, derivatives of 6-substituted quinolines have been investigated as inhibitors of c-Met, EGF, and VEGF receptors, which are crucial targets in oncology.

  • Anti-inflammatory and Antimicrobial Agents: The quinoline core is found in compounds with a broad range of biological activities, including anti-inflammatory and antimicrobial properties. The ability to easily functionalize the scaffold allows for the systematic optimization of activity against various pathogens and inflammatory pathways.

  • Fluorescent Probes and Materials Science: The conjugated π-system of the quinoline ring gives rise to fluorescent properties. 6-Alkylquinolines can serve as precursors in the synthesis of fluorescent dyes and probes used for biological imaging and sensing applications. They are also explored in the development of advanced materials like polymers and coatings.

Safety and Handling

As a class, alkylquinolines are considered hazardous chemicals. The safety data for 6-methylquinoline provides a strong basis for the handling of this compound.

  • Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[4] Causes skin and eye irritation.[5] It may be absorbed through the skin.[6] The vapor or mist is irritating to the eyes, mucous membranes, and the upper respiratory tract.[6]

  • Precautions for Safe Handling:

    • Work in a well-ventilated area or a chemical fume hood.[7]

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][7]

    • Avoid breathing vapors or mist.

    • Wash hands thoroughly after handling.[5][7]

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[5] 6-Methylquinoline is noted to be sensitive to prolonged exposure to light.[2][6]

References

  • PubChem. Compound Summary for CID 7059: 6-Methylquinoline. National Center for Biotechnology Information. Available from: [Link]

Sources

An In-depth Technical Guide to the Solubility of 6-Ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

Introduction: The Significance of 6-Ethylquinoline and Its Solubility

This compound, a heterocyclic aromatic compound, is a valuable scaffold in medicinal chemistry and materials science.[1] Its quinoline core is a prevalent motif in a wide array of biologically active compounds, and the ethyl substitution at the 6-position can significantly influence its physicochemical properties, including solubility. Understanding and quantifying the solubility of this compound in various solvents is a critical first step in any research or development pipeline.[2][3] Poor solubility can lead to unreliable results in in-vitro assays, hinder formulation development, and ultimately compromise the bioavailability and efficacy of potential drug candidates.[2][3]

This guide provides a comprehensive overview of the factors governing the solubility of this compound and presents a detailed, field-proven protocol for its experimental determination. By understanding the principles and methodologies outlined herein, researchers can confidently and accurately characterize this fundamental property, enabling more robust and reproducible scientific outcomes.

Physicochemical Properties of this compound: A Predictive Analysis

PropertyPredicted Value/Characteristic for this compoundRationale and Comparison with 6-Methylquinoline
Molecular Formula C₁₁H₁₁NAddition of a CH₂ unit to 6-methylquinoline (C₁₀H₉N).
Molecular Weight ~157.21 g/mol Increased from 6-methylquinoline's ~143.19 g/mol .[4]
Appearance Likely a pale yellow to brown liquid or oil.Similar to 6-methylquinoline.[4][5]
Polarity Moderately polar.The quinoline ring system with its nitrogen atom imparts polarity. The ethyl group is slightly more nonpolar than a methyl group, which may slightly decrease overall polarity compared to 6-methylquinoline.
logP (o/w) Expected to be slightly higher than 2.6.The logP of 6-methylquinoline is approximately 2.6.[4] The addition of a methylene group generally increases the logP by about 0.5, suggesting a slightly higher lipophilicity for this compound.
pKa ~4.7 - 5.2The basicity of the quinoline nitrogen is the dominant factor. The pKa is predicted to be similar to that of 6-methylquinoline (pKa ≈ 5.2).[6][7]
Hydrogen Bonding Hydrogen bond acceptor.The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor. There are no hydrogen bond donors.

Causality Behind Predicted Solubility:

The principle of "like dissolves like" is paramount in predicting solubility.[8][9] Based on its structure:

  • Aqueous Solubility: this compound is expected to have low water solubility. Its largely aromatic and nonpolar structure will not interact favorably with the highly polar water molecules. The estimated water solubility for 6-methylquinoline is 631.1 mg/L at 25°C, and this compound's solubility will likely be slightly lower due to its increased lipophilicity.[10]

  • Solubility in Organic Solvents: It is predicted to be soluble in a range of organic solvents.

    • Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone, Acetonitrile): Good solubility is expected due to dipole-dipole interactions.

    • Polar Protic Solvents (e.g., Ethanol, Methanol): Good solubility is anticipated, facilitated by hydrogen bonding between the solvent's hydroxyl group and the quinoline nitrogen.[6]

    • Nonpolar Solvents (e.g., Toluene, Hexane, Diethyl Ether): Moderate to good solubility is likely, driven by van der Waals forces. The aromatic nature of toluene should make it a particularly effective solvent.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The gold standard for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[11][12][13] This method involves creating a saturated solution of the compound in the solvent of interest and then quantifying the concentration of the dissolved solute. The protocol provided below is a robust, self-validating system for obtaining reliable solubility data.

Materials and Equipment
  • This compound (solid or liquid)

  • Selected solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, methanol, acetonitrile, DMSO, toluene)

  • Analytical balance

  • Glass vials with screw caps (e.g., 2 mL or 4 mL)

  • Orbital shaker or thermomixer

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm or 0.45 µm PTFE for organic solvents, PVDF for aqueous solutions)

  • Volumetric flasks and pipettes for dilutions

  • Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC-UV, or LC-MS/MS)

Step-by-Step Experimental Protocol
  • Preparation of the Stock Solution and Calibration Curve:

    • Accurately weigh a known amount of this compound and dissolve it in a suitable solvent in which it is freely soluble to prepare a concentrated stock solution.

    • Perform a serial dilution of the stock solution to create a series of standards with known concentrations.

    • Analyze these standards using the chosen analytical method (e.g., UV-Vis or HPLC) to generate a calibration curve (absorbance or peak area vs. concentration). This curve is essential for quantifying the concentration of the saturated solution later.

  • Sample Preparation for Saturation:

    • Add an excess amount of this compound to a vial containing a known volume (e.g., 1 mL) of the test solvent. "Excess" means adding enough solid or liquid so that undissolved material is clearly visible after equilibration. This ensures that the resulting solution is saturated.

    • Prepare each sample in duplicate or triplicate for statistical validity.[2]

  • Equilibration:

    • Securely cap the vials.

    • Place the vials on an orbital shaker or in a thermomixer set to a constant temperature (e.g., 25°C or 37°C) and agitate for an extended period.[3][14] For thermodynamic solubility, a minimum of 24 hours is recommended to ensure equilibrium is reached.[3][11][12] For poorly soluble compounds, 48 to 72 hours may be necessary.[15]

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • To separate the saturated solution from the undissolved solid, either:

      • Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 rpm for 10 minutes).

      • Filtration: Carefully draw the supernatant into a syringe and filter it through a syringe filter into a clean vial.[14] This is a critical step to remove any undissolved micro-particles.

  • Quantification:

    • Accurately dilute a known volume of the clear, saturated filtrate with the pure solvent to a concentration that falls within the linear range of your previously established calibration curve.

    • Analyze the diluted sample using the same analytical method used for the calibration standards.

  • Calculation of Solubility:

    • Use the signal (e.g., absorbance or peak area) from the diluted sample and the equation of the line from the calibration curve to determine its concentration.

    • Multiply this concentration by the dilution factor to obtain the solubility of this compound in the test solvent. The result is typically expressed in units such as mg/mL, µg/mL, or molarity.

Diagram of the Experimental Workflow

Solubility_Workflow Figure 1: Shake-Flask Solubility Determination Workflow A 1. Prepare Calibration Curve (Stock Solution & Serial Dilutions) G 7. Calculate Solubility (Using Calibration Curve) A->G Provides Quantification Standard B 2. Add Excess this compound to Test Solvent C 3. Equilibrate (e.g., 24-48h at 25°C with agitation) B->C D 4. Separate Phases (Centrifugation or Filtration) C->D E 5. Dilute Saturated Supernatant D->E F 6. Analyze by HPLC or UV-Vis E->F F->G

Caption: Figure 1: Shake-Flask Solubility Determination Workflow.

Data Presentation and Interpretation

To facilitate comparison and analysis, all quantitative solubility data should be summarized in a structured table.

Table 1: Experimentally Determined Solubility of this compound

SolventTemperature (°C)MethodSolubility (mg/mL)Solubility (M)Observations
Water25Shake-Flask/HPLCRecord ValueCalculate Valuee.g., Colorless solution
PBS (pH 7.4)25Shake-Flask/HPLCRecord ValueCalculate Value
Ethanol25Shake-Flask/HPLCRecord ValueCalculate Value
Methanol25Shake-Flask/HPLCRecord ValueCalculate Value
Acetonitrile25Shake-Flask/HPLCRecord ValueCalculate Value
DMSO25Shake-Flask/HPLCRecord ValueCalculate Value
Toluene25Shake-Flask/HPLCRecord ValueCalculate Value

Conclusion

While readily available solubility data for this compound is sparse, this guide provides the foundational knowledge and a detailed, actionable protocol for its determination. By understanding the physicochemical properties and meticulously applying the shake-flask method, researchers can generate high-quality, reliable solubility data. This is an indispensable step for ensuring the success of subsequent research, from biological screening to formulation and preclinical development.

References

  • Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • Chemistry For Everyone. (2025). How To Determine Solubility Of Organic Compounds? YouTube. Available at: [Link]

  • AxisPharm. (n.d.). Equilibrium Solubility Assays Protocol. Available at: [Link]

  • Biorelevant.com. (n.d.). Equilibrium solubility of a drug substance. Available at: [Link]

  • BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method. Available at: [Link]

  • Dissolution Technologies. (2017). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Available at: [Link]

  • University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Available at: [Link]

  • National Institutes of Health. (n.d.). Determination of aqueous solubility by heating and equilibration: A technical note. Available at: [Link]

  • SciELO. (n.d.). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS. Available at: [Link]

  • Unknown Source. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. (Link not available)
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available at: [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Available at: [Link]

  • SlideShare. (n.d.). solubility experimental methods.pptx. Available at: [Link]

  • PubChem. (n.d.). 6-Methylquinoline. Available at: [Link]

  • ACS Publications. (2023). Study on 6‐Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15−323.15 K: Solubility. Available at: [Link]

  • ChemBK. (2024). 6-methyl quinoline. Available at: [Link]

  • Chem-Impex. (n.d.). 6-Methylquinoline. Available at: [Link]

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The Spectroscopic Signature of 6-Ethylquinoline: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Molecular Identity of 6-Ethylquinoline

This compound, a heterocyclic aromatic compound, and its derivatives are of significant interest in medicinal chemistry and materials science. Understanding the precise molecular structure and electronic properties of this compound is paramount for its application in drug development and other advanced technologies. Spectroscopic techniques provide a powerful and non-destructive means to elucidate this crucial information. This in-depth technical guide offers a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. By delving into the theoretical underpinnings and practical considerations of each technique, this guide aims to equip researchers, scientists, and drug development professionals with the knowledge to confidently identify and characterize this important molecule.

Molecular Structure and Numbering

To facilitate the interpretation of the spectroscopic data, the standard IUPAC numbering for the quinoline ring system is used throughout this guide.

Caption: IUPAC numbering of the this compound molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is an indispensable tool for determining the connectivity and chemical environment of atoms within a molecule. For this compound, both ¹H and ¹³C NMR provide a detailed map of its structure.

Experimental Protocol: A Validated Approach

A robust NMR analysis of this compound would typically involve the following steps:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical to avoid interfering signals and to ensure good solubility. CDCl₃ is a common choice for its ability to dissolve a wide range of organic compounds and its single residual peak at 7.26 ppm.

  • Instrument Setup: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters to optimize include the number of scans (typically 8-16) to achieve a good signal-to-noise ratio, and the relaxation delay (D1) to ensure quantitative integration if needed.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans is usually required (e.g., 128 or more) due to the lower natural abundance of the ¹³C isotope.

  • 2D NMR (Optional but Recommended): For unambiguous assignment of all proton and carbon signals, acquiring 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) is highly recommended. COSY reveals proton-proton coupling networks, while HSQC correlates directly bonded proton and carbon atoms.

¹H NMR Spectral Analysis: A Predictive Interpretation

Expected Chemical Shifts and Coupling Constants for this compound:

Proton(s)Expected Chemical Shift (ppm)MultiplicityExpected Coupling Constant (J, Hz)Rationale for Assignment
H-2~8.8ddJ ≈ 4.3, 1.7Located on the pyridine ring, adjacent to the nitrogen, resulting in significant deshielding.
H-3~7.3ddJ ≈ 8.2, 4.3Coupled to both H-2 and H-4.
H-4~8.0dJ ≈ 8.2Coupled to H-3.
H-5~7.5dJ ≈ 8.4Part of the benzene ring, ortho to the ethyl group.
H-7~7.5ddJ ≈ 8.4, 2.0Coupled to H-5 and H-8.
H-8~8.0dJ ≈ 2.0Meta to the ethyl group.
-CH₂- (Ethyl)~2.8qJ ≈ 7.6Methylene protons of the ethyl group, deshielded by the aromatic ring.
-CH₃ (Ethyl)~1.3tJ ≈ 7.6Methyl protons of the ethyl group, appearing as a classic triplet.

Causality Behind the Predictions: The chemical shifts of the aromatic protons in this compound are expected to be very similar to those of 6-methylquinoline.[1][2] The primary difference will be the presence of the ethyl group signals. The methylene (-CH₂-) protons will appear as a quartet due to coupling with the three methyl (-CH₃) protons, and the methyl protons will appear as a triplet due to coupling with the two methylene protons. The chemical shift of the methylene group is expected to be further downfield than the methyl group in 6-methylquinoline due to the electron-withdrawing effect of the quinoline ring.

¹³C NMR Spectral Analysis: A Predictive Interpretation

Similarly, the ¹³C NMR spectrum of this compound can be reliably predicted by analyzing the spectrum of 6-methylquinoline.[3]

Expected Chemical Shifts for this compound:

CarbonExpected Chemical Shift (ppm)Rationale for Assignment
C-2~150Part of the imine-like bond in the pyridine ring.
C-3~121Aromatic CH group in the pyridine ring.
C-4~136Aromatic CH group in the pyridine ring.
C-4a~128Quaternary carbon at the ring junction.
C-5~129Aromatic CH group.
C-6~138Quaternary carbon attached to the ethyl group.
C-7~132Aromatic CH group.
C-8~126Aromatic CH group.
C-8a~148Quaternary carbon at the ring junction, adjacent to nitrogen.
-CH₂- (Ethyl)~29Methylene carbon of the ethyl group.
-CH₃ (Ethyl)~15Methyl carbon of the ethyl group.

Causality Behind the Predictions: The aromatic carbon signals of this compound are anticipated to be in close agreement with those of 6-methylquinoline. The key additions will be the signals for the ethyl group carbons. The methylene carbon will be more deshielded than the methyl carbon.

Infrared (IR) Spectroscopy: Identifying Functional Groups and Vibrational Modes

IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: A Standardized Method
  • Sample Preparation: For a liquid sample like this compound, the spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a small amount of sample placed directly on the crystal.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder is recorded first and automatically subtracted from the sample spectrum.

IR Spectral Analysis: Characteristic Absorption Bands

The IR spectrum of this compound is expected to be dominated by absorptions arising from the aromatic quinoline ring and the aliphatic ethyl group. The analysis below is based on the known IR spectra of quinoline and its alkyl derivatives.[4][5][6]

Expected IR Absorption Bands for this compound:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3100-3000C-H stretchingAromatic C-H
2975-2850C-H stretchingAliphatic C-H (Ethyl group)
1620-1580C=C and C=N stretchingAromatic ring
1500-1400C=C stretchingAromatic ring
1465-1450C-H bending-CH₂- scissoring (Ethyl group)
1380-1370C-H bending-CH₃ symmetric bending (Ethyl group)
850-800C-H out-of-plane bendingSubstituted benzene ring

Causality Behind the Spectral Features: The aromatic C-H stretching vibrations appear at a higher frequency than the aliphatic C-H stretches of the ethyl group. The multiple bands in the 1620-1400 cm⁻¹ region are characteristic of the quinoline ring system and arise from the complex stretching vibrations of the C=C and C=N bonds. The bending vibrations of the ethyl group provide clear evidence of its presence.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns

Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure from its fragmentation pattern upon ionization.

Experimental Protocol: Electron Ionization (EI-MS)
  • Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

  • Ionization: In the ion source, the sample is bombarded with a high-energy electron beam (typically 70 eV), which ejects an electron from the molecule to form a radical cation, known as the molecular ion (M⁺•).

  • Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of each ion as a function of its m/z value.

Mass Spectral Analysis: Elucidating the Fragmentation Pathway

The mass spectrum of this compound has been experimentally determined and its fragmentation has been analyzed. A key study on the mass spectra of alkylquinolines provides a detailed account of its behavior upon electron ionization.

Key Fragmentation Peaks for this compound:

m/zIonProposed Fragmentation
157[C₁₁H₁₁N]⁺•Molecular Ion (M⁺•)
142[M - CH₃]⁺Loss of a methyl radical from the ethyl group (β-cleavage)
129[M - C₂H₄]⁺McLafferty-type rearrangement with loss of ethene

Causality Behind the Fragmentation: The fragmentation of this compound is analogous to that of other alkyl-substituted aromatic compounds.

  • Molecular Ion (m/z 157): The molecular ion peak is expected to be prominent due to the stability of the aromatic quinoline ring.

  • Loss of a Methyl Radical (m/z 142): The most significant fragmentation pathway for alkylbenzenes and related compounds is benzylic cleavage (β-cleavage), which is the cleavage of the bond beta to the aromatic ring. In this compound, this results in the loss of a methyl radical (•CH₃) to form a stable benzylic-type carbocation.

  • Loss of Ethene (m/z 129): A characteristic rearrangement for alkyl-substituted aromatic compounds with a side chain of at least two carbons is the McLafferty rearrangement. This involves the transfer of a gamma-hydrogen to the aromatic ring with the subsequent elimination of a neutral alkene molecule, in this case, ethene (C₂H₄).

G M This compound (M⁺•) m/z = 157 F1 [M - CH₃]⁺ m/z = 142 M->F1 - •CH₃ (β-cleavage) F2 [M - C₂H₄]⁺• m/z = 129 M->F2 - C₂H₄ (McLafferty Rearrangement)

Caption: Key fragmentation pathways of this compound in EI-MS.

Conclusion: A Multi-faceted Spectroscopic Portrait

This technical guide has provided a comprehensive overview of the spectroscopic data for this compound, covering NMR, IR, and MS techniques. While a complete set of experimental data for this compound remains to be fully consolidated in public repositories, a robust and scientifically sound analysis has been presented. The definitive mass spectrometry data, coupled with a detailed comparative analysis with 6-methylquinoline for NMR and IR, allows for a confident characterization of this compound. The principles and methodologies outlined herein provide a solid framework for researchers and professionals to interpret the spectroscopic signatures of this and related quinoline derivatives, facilitating their work in drug discovery and materials science.

References

  • Draper, P. M., & MacLean, D. B. (1970). Mass spectra of alkylquinolines. Canadian Journal of Chemistry, 48(5), 746-754.
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  • UNCW Institutional Repository. Concentration dependent 1H-NMR chemical shifts of quinoline derivatives. [Link]

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Introduction: The Quinoline Scaffold as a Cornerstone of Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Substituted Quinolines

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a bicyclic heterocycle composed of a benzene ring fused to a pyridine ring, stands as a "privileged structure" in medicinal chemistry.[1][2] While quinoline itself has limited direct applications, its derivatives exhibit an astonishingly broad spectrum of biological activities.[3][2][4] This versatility has made the quinoline nucleus a cornerstone in the development of therapeutic agents for over a century, from the serendipitous discovery of quinine as the first antimalarial drug to the rational design of modern targeted cancer therapies.[5][6]

This guide provides a detailed exploration of the multifaceted biological activities of substituted quinolines. We will delve into the core mechanisms of action, elucidate critical structure-activity relationships (SAR), present quantitative data, and provide validated experimental protocols to empower researchers in the ongoing quest for novel therapeutics based on this remarkable scaffold.

Antimalarial Activity: The Classic Application

The history of quinolines in medicine is inextricably linked to the fight against malaria.[5][7] Drugs like chloroquine, quinine, and mefloquine have been vital in our chemotherapeutic arsenal.[8]

Mechanism of Action: Disrupting Heme Detoxification

The primary mechanism of action for many quinoline antimalarials, particularly chloroquine, targets the parasite's unique biology within infected red blood cells.[8][9][10]

  • Accumulation: As weak bases, these drugs diffuse into the acidic food vacuole of the Plasmodium parasite, where they become protonated and trapped, leading to a concentration several hundred- to a thousand-fold higher than in the surrounding plasma.[8][10][11]

  • Heme Polymerization Inhibition: During hemoglobin digestion, the parasite releases toxic free heme. To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[9][12] The high concentration of quinoline drugs within the vacuole interferes with this detoxification process, likely by capping the growing hemozoin crystals or forming a complex with heme itself.[10][12]

  • Toxicity and Death: The buildup of toxic, unpolymerized heme leads to oxidative stress and membrane damage, ultimately killing the parasite with its own metabolic waste.[8]

The more lipophilic quinolines, such as mefloquine and quinine, are not concentrated as extensively in the food vacuole and may have alternative sites of action.[8]

G cluster_vacuole Parasite Food Vacuole (Acidic) cluster_outside Hb Hemoglobin Heme Toxic Free Heme Hb->Heme Digestion Hz Hemozoin (Inert Crystal) Heme->Hz Heme Polymerase MembraneDamage Membrane Damage & Oxidative Stress Heme->MembraneDamage Accumulation Quinoline Quinoline Drug (e.g., Chloroquine) Quinoline_H Protonated Drug (Trapped) Quinoline->Quinoline_H Protonation Quinoline_H->Hz Inhibition Death Parasite Death MembraneDamage->Death Quinoline_outside Quinoline Drug Quinoline_outside->Quinoline Diffusion

Caption: Mechanism of action for quinoline antimalarials in the parasite's food vacuole.

Structure-Activity Relationship (SAR) Insights

The efficacy of 4-aminoquinoline antimalarials is highly dependent on specific structural features:

  • 7-Chloro Group: An electron-withdrawing group, typically chlorine, at the 7-position of the quinoline ring is essential for high antimalarial potency.[13] Replacing it with an electron-donating group like a methyl group results in a complete loss of activity.[13]

  • 4-Amino Side Chain: A flexible dialkylaminoalkylamino side chain at the 4-position is crucial. The length of this chain impacts both activity and toxicity.[13]

  • Basicity: The basicity of the side chain is vital for the drug's accumulation in the acidic food vacuole.[5]

The emergence of drug-resistant strains, often linked to a parasite-encoded protein that pumps the drug out, necessitates the development of new derivatives that can circumvent these mechanisms.[8][10] This has led to the creation of hybrid molecules, combining the quinoline scaffold with other pharmacophores to enhance activity against resistant strains.[5][14][15]

Anticancer Activity: A Modern Frontier

Substituted quinolines have emerged as a highly promising class of anticancer agents, with several derivatives approved for clinical use and many more in development.[16] They exert their effects through diverse mechanisms of action, often by targeting key signaling pathways involved in cancer progression.[17]

Mechanisms of Action

The anticancer activity of quinolines is not attributed to a single mechanism but rather a range of molecular interactions, including:

  • Tyrosine Kinase Inhibition: Many quinoline derivatives are potent inhibitors of receptor tyrosine kinases (RTKs) such as EGFR, VEGFR, and c-Met, which are frequently overexpressed or mutated in various cancers.[16][18] By blocking these kinases, the compounds interfere with critical signaling pathways that regulate cell proliferation, survival, and angiogenesis.[16][17]

  • Topoisomerase Inhibition: Some quinolines can intercalate with DNA and inhibit topoisomerases, enzymes essential for DNA replication and repair. This leads to DNA damage and triggers apoptosis (programmed cell death) in cancer cells.[17]

  • Tubulin Polymerization Inhibition: Certain derivatives can disrupt microtubule dynamics by inhibiting tubulin polymerization, a process vital for cell division (mitosis). This arrests the cell cycle and leads to cell death.

  • Induction of Apoptosis: Beyond specific enzyme inhibition, quinolines can induce apoptosis through various pathways, including the modulation of Bcl-2 family proteins and activation of caspases.[19]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR, c-Met) PI3K PI3K/Akt/mTOR Pathway RTK->PI3K RAS RAS/MAPK Pathway RTK->RAS Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation Tubulin Tubulin Polymerization Topo Topoisomerase DNA DNA Replication & Repair Topo->DNA Quinoline Substituted Quinoline Quinoline->RTK Inhibition Quinoline->Tubulin Inhibition Quinoline->Topo Inhibition Apoptosis Apoptosis Quinoline->Apoptosis Induction

Caption: Diverse molecular targets of anticancer quinoline derivatives.

Quantitative Data: In Vitro Cytotoxicity

The potency of anticancer quinolines is typically expressed as the half-maximal inhibitory concentration (IC₅₀), representing the concentration of the compound required to inhibit the growth of cancer cells by 50%.

Compound ClassSubstituentsCancer Cell LineIC₅₀ (µM)Reference
2-Arylquinoline6-Chloro, 2-(3,4-methylenedioxyphenyl)HeLa (Cervical)8.3[20]
2-Arylquinoline6-Nitro, 2-(3,4-methylenedioxyphenyl)PC3 (Prostate)31.37[20]
8-Aminoquinoline6-Methoxy-8-[(2-furanylmethyl)amino]T47D (Breast)0.016[21]
4-Aminoquinoline7-Trifluoromethyl-N-(3,4,5-trimethoxyphenyl)MCF-7 (Breast)Potent
6-AryloxyquinolineN-hydroxy-6-(4-chlorophenoxy)acrylamideHCT116 (Colon)0.09[22]
Experimental Protocol: MTT Cytotoxicity Assay

The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as a reliable indicator of cell viability and proliferation.[22] It is a cornerstone for in vitro screening of potential anticancer compounds.

Causality: The principle lies in the ability of viable, metabolically active cells to reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals via mitochondrial reductase enzymes. The amount of formazan produced is directly proportional to the number of living cells. A decrease in formazan production in treated cells compared to untreated controls indicates a loss of viability or a cytotoxic effect of the compound.

Methodology:

  • Cell Seeding: Plate human cancer cells (e.g., HeLa, MCF-7, A549) in 96-well microtiter plates at a density of 5 × 10³ to 1 × 10⁴ cells per well. Allow the cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.[22]

  • Compound Treatment: Prepare serial dilutions of the substituted quinoline compounds in the appropriate culture medium. Remove the old medium from the wells and replace it with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO, the solvent used to dissolve the compounds) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plates for 48 to 72 hours to allow the compounds to exert their effects.

  • MTT Addition: After the treatment period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for an additional 3-4 hours at 37°C.[22] During this time, viable cells will convert the MTT into formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution in each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the compound concentration (log scale) to generate a dose-response curve and determine the IC₅₀ value.

Antimicrobial Activity: Beyond Fluoroquinolones

The quinoline scaffold is the foundation of the potent quinolone and fluoroquinolone classes of antibiotics.[23] Their clinical importance lies in their ability to target essential bacterial enzymes, leading to rapid cell death.[23]

Mechanism of Action: Inhibition of DNA Synthesis

The primary targets of fluoroquinolones are two essential bacterial enzymes:

  • DNA Gyrase (Topoisomerase II): This enzyme is responsible for introducing negative supercoils into bacterial DNA, a crucial step for relieving torsional stress during DNA replication and transcription.

  • Topoisomerase IV: This enzyme is primarily involved in decatenating (separating) newly replicated daughter chromosomes, allowing them to segregate into daughter cells.

Fluoroquinolones bind to the complex formed between these enzymes and DNA, stabilizing it. This creates a roadblock that stalls the replication fork, leading to double-strand DNA breaks and ultimately triggering cell death.[23]

SAR for Antibacterial Potency

The broad-spectrum efficacy of fluoroquinolones is a result of decades of SAR studies. Key substitutions that influence activity include:

  • N1 Position: A cyclopropyl group at this position generally enhances overall potency and broadens the spectrum of activity.[23]

  • C6 Position: The presence of a fluorine atom is a defining feature of fluoroquinolones, significantly increasing their potency against Gram-negative bacteria.[23]

  • C7 Position: Bulky substituents, such as piperazine or pyrrolidine rings, at this position are critical for activity and influence the spectrum of the drug.

  • C8 Position: A methoxy group at C8 can enhance activity against anaerobic and atypical bacteria.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The antimicrobial efficacy is quantified by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents the visible growth of a microorganism.

Compound TypeBacterial StrainMIC (µg/mL)Reference
Fluoroquinolone (Ciprofloxacin)Escherichia coli0.008 - 0.12[24]
Fluoroquinolone (Ciprofloxacin)Staphylococcus aureus0.12 - 1[24]
Novel Quinoline DerivativeBacillus cereus3.12 - 50[25]
Novel Quinoline DerivativePseudomonas aeruginosa3.12 - 50[25]
Facilely Accessible QuinolineMRSA1.5[26]
Facilely Accessible QuinolineVRE3.0[26]
Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized and quantitative method for determining the MIC of an antimicrobial agent against a specific microorganism.

Causality: This method exposes a standardized inoculum of bacteria to serial dilutions of the test compound in a liquid growth medium. The MIC is determined by finding the lowest concentration at which no visible growth (turbidity) occurs after a defined incubation period. The lack of turbidity indicates that the compound has inhibited bacterial growth.

Methodology:

  • Preparation of Inoculum: Culture the test bacterium (e.g., E. coli, S. aureus) on an appropriate agar plate overnight. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the substituted quinoline compound in a suitable cation-adjusted Mueller-Hinton Broth (CAMHB). The concentration range should be chosen to bracket the expected MIC.

  • Inoculation: Add the standardized bacterial inoculum to each well containing the diluted compound.

  • Controls: Include essential controls on each plate:

    • Positive Control: Broth with the bacterial inoculum but no antimicrobial agent (should show robust growth).

    • Negative Control: Broth only, with no inoculum (should remain clear).

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours under ambient air conditions.[23]

  • Reading Results: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in a well that shows no visible growth.[23]

Anti-inflammatory and Neuroprotective Activities

Beyond their antimicrobial and anticancer effects, quinoline derivatives have demonstrated significant potential as anti-inflammatory and neuroprotective agents.[4][27][28][29]

Anti-inflammatory Mechanisms

Many non-steroidal anti-inflammatory drugs (NSAIDs) carry risks of gastric irritation.[27] Quinoline derivatives represent a promising avenue for developing new anti-inflammatory agents with potentially better safety profiles. Their mechanisms often involve modulating the inflammatory cascade. For example, certain ibuprofen-quinoline conjugates have been shown to significantly suppress the production and release of pro-inflammatory mediators, including:

  • Nitric Oxide (NO)

  • Tumor Necrosis Factor-alpha (TNF-α)

  • Interleukin-6 (IL-6)[30]

Neuroprotective Mechanisms

In the context of complex neurodegenerative diseases like Alzheimer's and Parkinson's, a multi-target approach is considered highly attractive.[28][29] Quinolines are well-suited for this role due to their diverse biological activities.[1][3][2] Their neuroprotective potential stems from several properties:

  • Antioxidant Activity: They can act as radical scavengers, protecting neurons from oxidative stress, a key pathological feature of neurodegeneration.[1][3][2] This is achieved through mechanisms like hydrogen atom transfer and single electron transfer.[3][2]

  • Enzyme Inhibition: Derivatives have been designed to inhibit key enzymes implicated in neurodegeneration, such as acetylcholinesterase (AChE), monoamine oxidase B (MAO-B), and catechol-O-methyltransferase (COMT).[3][2]

  • Chelating Properties: The quinoline scaffold can chelate metal ions, which may help in reducing the aggregation of amyloid-beta plaques in Alzheimer's disease.[28][29]

Synthesis of Substituted Quinolines: Enabling Discovery

The vast chemical diversity and biological relevance of quinolines are made accessible through robust and versatile synthetic methodologies. The ability to efficiently synthesize libraries of substituted quinolines is fundamental to drug discovery and development.[31]

Key Synthetic Strategies

Several classical and modern reactions are employed to construct the quinoline core:

  • Friedländer Synthesis: A classical and straightforward condensation reaction between a 2-aminoaryl aldehyde or ketone and a compound containing a reactive α-methylene group.[31] It is a versatile and efficient method for producing a diverse array of substituted quinolines.[31]

  • Pfitzinger Reaction: This reaction involves the condensation of isatin with a carbonyl compound in the presence of a base to yield quinoline-4-carboxylic acids, which are important synthetic intermediates.[32]

  • Doebner-von Miller Reaction: This method synthesizes quinolines from an α,β-unsaturated carbonyl compound and an aniline, often under acidic conditions.[33]

  • Modern Transition-Metal Catalyzed Methods: Recent advancements have introduced catalysts based on palladium, copper, iridium, and cobalt to synthesize quinolines with high efficiency, broad substrate scope, and excellent functional group tolerance under milder conditions.[33][34]

G start Starting Materials (e.g., Anilines, Carbonyls) synthesis Synthesis (e.g., Friedländer, Pfitzinger) start->synthesis library Library of Substituted Quinolines synthesis->library screening High-Throughput Biological Screening library->screening hit Hit Identification screening->hit sar Structure-Activity Relationship (SAR) Studies hit->sar lead Lead Optimization sar->lead candidate Drug Candidate lead->candidate

Caption: General workflow for the discovery and optimization of quinoline-based drugs.

Experimental Protocol: Friedländer Synthesis of a Substituted Quinoline

This protocol describes a classic, robust method for synthesizing a substituted quinoline, a foundational technique for any researcher in this field.[31]

Causality: The reaction's success hinges on the acid- or base-catalyzed condensation of a 2-aminoaryl ketone (providing the benzene ring and the nitrogen atom) with a compound containing an α-methylene group adjacent to a carbonyl (providing the rest of the pyridine ring). The initial condensation forms an intermediate that readily undergoes an intramolecular cyclization followed by dehydration (water elimination) to yield the stable, aromatic quinoline ring system.

Methodology (ZrCl₄ Catalyzed Synthesis):

  • Reactant Preparation: In a round-bottom flask, dissolve 2-aminobenzophenone (1.0 mmol) and ethyl acetoacetate (1.2 mmol) in a 1:1 mixture of ethanol and water (10 mL).

  • Catalyst Addition: To the stirred solution, add the Lewis acid catalyst Zirconium tetrachloride (ZrCl₄, 10 mol%).

  • Reaction: Heat the reaction mixture to 60°C.

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting materials are consumed.

  • Quenching: Once the reaction is complete, cool the mixture to room temperature. Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).

  • Washing and Drying: Combine the organic layers and wash with brine (saturated NaCl solution) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solution under reduced pressure using a rotary evaporator. The resulting crude product can be further purified by column chromatography or recrystallization to yield the pure substituted quinoline.[31]

Conclusion

Substituted quinolines represent a remarkably versatile and enduring scaffold in drug discovery. Their proven success as antimalarial, anticancer, and antimicrobial agents, coupled with emerging applications in treating inflammatory and neurodegenerative disorders, ensures their continued relevance. A profound understanding of their structure-activity relationships, mechanisms of action, and synthetic accessibility is crucial for the rational design of the next generation of quinoline-based therapeutics. By leveraging the foundational knowledge and experimental frameworks presented in this guide, researchers and drug development professionals can continue to unlock the immense therapeutic potential of this privileged chemical structure.

References

  • Slater, A. F. (1993). Quinoline antimalarials: mechanisms of action and resistance. PubMed.
  • The Antimicrobial Potential of Substituted Quinolines: A Technical Guide for Drug Development Professionals. (2025). Benchchem.
  • Friedländer Synthesis of Substituted Quinolines: Application Notes and Protocols for Researchers. (2025). Benchchem.
  • Hernández-Ayala, L. F., Guzmán-López, E. G., & Galano, A. (2023). Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. Antioxidants.
  • Exploring Quinoline Derivatives: Their Antimalarial Efficacy and Structural Fe
  • Mechanism of action of quinoline drugs.
  • A, K., B, S., C, T., D, S., E, B., F, F., G, C., & H, L. (2011). Synthesis and Anti-Breast Cancer Activities of Substituted Quinolines. PMC - NIH.
  • Koskelo, K., et al. (2007). Structure−Activity Relationship of Quinoline Derivatives as Potent and Selective α2C-Adrenoceptor Antagonists.
  • Kumar, A., et al. (2018). Synthesis, Characterization & Screening for Anti-Inflammatory & Analgesic Activity of Quinoline Derivatives Bearing Azetidinones Scaffolds. PubMed.
  • Chibale, K. (2018). Quinoline-Based Hybrid Compounds with Antimalarial Activity. MDPI.
  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2021). PMC - NIH.
  • Quinoline conjugates for enhanced antimalarial activity: a review on synthesis by molecular hybridization and structure-activity relationship (SAR)
  • Pharmacological Potential of Quinoline Derivatives as Anti- Malarial Agents. (2023). YMER.
  • Kiue, N., et al. (1997). Structure−Activity Relationship of Newly Synthesized Quinoline Derivatives for Reversal of Multidrug Resistance in Cancer.
  • Foley, M., & Tilley, L. (1995). Chloroquine: mechanism of drug action and resistance in Plasmodium falciparum. PubMed.
  • Comparative Anticancer Activity of Substituted Quinolines. (2025). Benchchem.
  • Application Notes and Protocols for Substituted Quinoline Synthesis via the Pfitzinger Reaction. (2025). Benchchem.
  • Korth, C., et al. (2001). Similar Structure−Activity Relationships of Quinoline Derivatives for Antiprion and Antimalarial Effects.
  • Ginsburg, H., & Krugliak, M. (1992). Studies on the antimalarial mode of action of quinoline-containing drugs: time-dependence and irreversibility of drug action, and interactions with compounds that alter the function of the parasite's food vacuole. PubMed.
  • Kumar, A., et al. (2012). Structural modifications of quinoline-based antimalarial agents: Recent developments. NIH.
  • Musiol, R., et al. (2012). A Review on the Synthesis and Anti-cancer Activity of 2-substituted Quinolines. PubMed.
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). PubMed Central.
  • Comprehensive review on current developments of quinoline-based anticancer agents. (2015). Source not specified.
  • Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights. (2020). New Journal of Chemistry (RSC Publishing).
  • Korth, C., et al. (2001). Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. PubMed.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PubMed.
  • Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. (2023). PubMed.
  • Quinoline Derivatives: Promising Antioxidants with Neuroprotective Potential. (2023). PMC.
  • Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. (2024). Source not specified.
  • Kapishnikov, S., et al. (2019). Mode of action of quinoline antimalarial drugs in red blood cells infected by Plasmodium falciparum revealed in vivo. PNAS.
  • Synthesis of quinolines. Organic Chemistry Portal.
  • Heterocyclic Quinoline Derivatives as Innovative Neuroprotective Agents for Alzheimer's Disease. (2021).
  • Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. (2016). PMC - PubMed Central.
  • Structure Activity Relationship of 4 Amino Quinoline Chloroquine | Antimalarial Medicinal Chemistry. (2024). YouTube.
  • Biological Activities of Quinoline Deriv
  • Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic P
  • Kumar, J., & Kumar, A. (2021).
  • Synthesis, Reactions and Medicinal Uses of Quinoline. Pharmaguideline.
  • Synthetic Approaches and Biological Activities of Quinoline Derivatives: A Review. (2021). Source not specified.
  • In vitro antibacterial activity of substituted quinoline derivative (zone of inhibition).
  • (PDF) Biological Activities of Quinoline Derivatives. (2014).
  • Design, synthesis and anti-inflammatory and analgesic drug candid
  • Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. (2020). RSC Publishing.
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
  • Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. Source not specified.
  • New quinoline derivatives: synthesis and evaluation for antiinflammatory and analgesic properties--Note II. Semantic Scholar.
  • Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. (2020). Source not specified.
  • Review on recent development of quinoline for anticancer activities. Source not specified.
  • Synthesis and evaluation of the anti-inflammatory activity of quinoline derivatives. (2018).

Sources

6-Ethylquinoline: A Technical Guide to Safe Handling and Emergency Preparedness

Author: BenchChem Technical Support Team. Date: January 2026

Introduction to the Quinoline Hazard Landscape

Quinolines are a class of heterocyclic aromatic compounds that form the backbone of many pharmaceuticals and other biologically active molecules. While their utility is significant, it is crucial to recognize that the quinoline moiety is also associated with specific health hazards. Alkyl-substituted quinolines, such as 6-Ethylquinoline, are expected to share a similar toxicological profile with their parent and methyl-substituted analogs. This guide provides a framework for understanding these risks and implementing robust safety protocols.

Hazard Identification and GHS Classification

Based on data for analogous compounds, this compound should be presumed to possess the following hazards. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized framework for communicating these hazards.

Table 1: GHS Classification for Related Quinolines

Hazard ClassHazard CategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation.[1]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation.
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.
Hazardous to the Aquatic Environment, Long-Term HazardCategory 3H412: Harmful to aquatic life with long lasting effects.[2]

Signal Word: Warning

Hazard Pictograms:



The Cornerstone of Safety: Proactive Handling and Storage

A proactive approach to handling and storage is the most effective way to mitigate the risks associated with this compound. This involves a multi-layered strategy encompassing engineering controls, personal protective equipment, and stringent operational protocols.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the handler from the hazardous substance.

  • Fume Hood: All work with this compound, including weighing, transferring, and reactions, must be conducted in a certified chemical fume hood to prevent the inhalation of vapors or aerosols.

  • Ventilation: Ensure adequate general ventilation in the laboratory to prevent the accumulation of fugitive emissions.

  • Eyewash Stations and Safety Showers: These must be readily accessible and tested regularly.[3]

Personal Protective Equipment (PPE): The Essential Barrier

The appropriate selection and use of PPE are critical for preventing direct contact with this compound.

  • Hand Protection: Wear nitrile or other chemically resistant gloves. Inspect gloves for any signs of degradation or perforation before and during use.

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when there is a significant risk of splashing.

  • Skin and Body Protection: A lab coat must be worn at all times. For larger quantities or tasks with a higher risk of exposure, consider a chemically resistant apron or suit.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. Respirator use requires a formal respiratory protection program, including fit testing and training.

Prudent Laboratory Practices

Adherence to established laboratory protocols is fundamental to safety.

  • Avoid Ingestion and Inhalation: Do not eat, drink, or smoke in the laboratory.[2] Avoid breathing vapors or mists.[2]

  • Minimize Contamination: Wash hands thoroughly after handling.[3] Keep containers tightly closed when not in use.[3]

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[3][4] The container should be clearly labeled.

Navigating Emergencies: A Step-by-Step Response

In the event of an emergency, a calm and methodical response is crucial.

Accidental Release Measures
  • Small Spills:

    • Alert others in the immediate area.

    • Wearing appropriate PPE, contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.

    • Carefully collect the absorbed material into a sealable container for hazardous waste disposal.

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Large Spills:

    • Evacuate the area immediately.

    • Contact your institution's emergency response team.

    • Provide them with the identity of the spilled chemical and any other relevant information.

First-Aid Measures
  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Skin Contact: Immediately flush the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention if irritation persists.[1]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO2), alcohol-resistant foam, or water spray.

  • Unsuitable Extinguishing Media: Do not use a heavy water stream, as it may spread the fire.

  • Specific Hazards: In a fire, toxic fumes, including nitrogen oxides and carbon monoxide, may be produced.

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Toxicological Profile: Understanding the Health Effects

While specific toxicological data for this compound is limited, the information available for 6-Methylquinoline and other quinolines provides valuable insight into potential health effects.

Table 2: Summary of Toxicological Data for Related Quinolines

EffectObservation
Acute Oral Toxicity Harmful if swallowed.[1]
Skin Irritation Causes skin irritation.[1]
Eye Irritation Causes serious eye irritation.
Carcinogenicity Some quinoline derivatives are suspected of causing cancer. It is prudent to handle this compound as a potential carcinogen.

Experimental Workflow Diagrams

Safe Handling Workflow

SafeHandling cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage prep Risk Assessment ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep->ppe fume_hood Verify Fume Hood Functionality ppe->fume_hood weigh Weigh/Transfer in Fume Hood fume_hood->weigh reaction Conduct Reaction in Fume Hood weigh->reaction decontaminate Decontaminate Glassware and Work Area reaction->decontaminate waste Dispose of Waste in Sealed Hazardous Waste Container decontaminate->waste store Store in a Cool, Dry, Well-Ventilated Area waste->store

Caption: A stepwise workflow for the safe handling of this compound.

Emergency Spill Response Protocol

SpillResponse spill Spill Occurs assess Assess Spill Size and Hazard spill->assess small_spill Small Spill assess->small_spill Minor large_spill Large Spill assess->large_spill Major ppe Don Appropriate PPE small_spill->ppe evacuate Evacuate Area large_spill->evacuate emergency_services Contact Emergency Response evacuate->emergency_services contain Contain Spill with Absorbent Material ppe->contain collect Collect Absorbed Material into Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of as Hazardous Waste decontaminate->dispose

Caption: Decision-making and action protocol for a this compound spill.

Conclusion

While this compound holds promise in various scientific endeavors, a comprehensive understanding and respect for its potential hazards are paramount. By implementing the engineering controls, personal protective equipment, and safe handling practices outlined in this guide, researchers can significantly minimize their risk of exposure. In the absence of specific data for this compound, a cautious and conservative approach, treating it with the same respect as its more thoroughly studied analogs, is the hallmark of a responsible and safe laboratory environment.

References

  • Princeton University Environmental Health and Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • University of Toronto Environmental Health & Safety. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Austin Community College District. (n.d.). Hazardous Spill Reporting and Response Procedures. Retrieved from [Link]

  • Chemos GmbH & Co. KG. (2021). Safety Data Sheet: 6-Methylquinoline. Retrieved from [Link]

  • The Good Scents Company. (n.d.). 6-methyl quinoline. Retrieved from [Link]

  • Australian Government Department of Health. (2015). Quinolines: Human health tier II assessment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 6-Methylquinoline. PubChem. Retrieved from [Link]

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A Strategic Guide to Sourcing High-Purity 6-Ethylquinoline for Pharmaceutical Research and Development

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide addresses the procurement of high-purity 6-Ethylquinoline, a specialized heterocyclic building block. For researchers and drug development professionals, sourcing niche chemical matter like this compound presents a distinct set of challenges compared to readily available reagents. The scarcity of off-the-shelf commercial stock necessitates a strategic approach centered on custom synthesis and rigorous quality control. This document provides an in-depth framework for navigating this landscape, from identifying capable synthesis partners to defining and verifying the critical quality attributes of the final product.

Market Landscape: The Scarcity of Off-the-Shelf this compound

A thorough market survey reveals that this compound is not a routinely stocked compound. Unlike its close analogue, 6-methylquinoline, which is available from numerous suppliers, this compound is typically absent from major chemical catalogs. This absence indicates a specialized demand, primarily within targeted research and development programs where it serves as a unique structural scaffold.

Consequently, researchers requiring this molecule must engage with companies specializing in custom chemical synthesis. These contract research organizations (CROs) or contract development and manufacturing organizations (CDMOs) possess the infrastructure and synthetic expertise to produce non-catalog compounds on a milligram-to-kilogram scale.

Table 1: Representative Companies Offering Custom Synthesis of Heterocyclic Compounds

Company NameKey Capabilities in Heterocyclic ChemistryScaleRelevant Services
Biosynth Expertise in complex organic chemical synthesis, including heterocyclic chemistry, with strong analytical support.[1]mg to kgRoute scouting, process development, GMP manufacturing.[1]
Sichuan Biosynce Pharmatech Specializes in pharmaceutical and chemical synthesis, offering custom synthesis of quinoline derivatives.[2]Lab to commercialHigh-purity synthesis and strict quality control.[2]
Tocris Custom Chemistry Extensive experience in synthesizing a diverse range of high-purity organic compounds, including heterocycles.mg to kgRoute development, analog synthesis, stable isotope labeling.
LifeTein Provides custom organic synthesis of pharmaceutical intermediates, reference compounds, and complex molecules.[3]mg to kgChiral synthesis, metal-mediated reactions, analytical services.[3]
Otava Chemicals Offers custom synthesis of organic molecules for biotech and pharmaceutical applications, with integrated cheminformatics.[4]mg to kgBuilding blocks, compound libraries, fluorescent dyes.[4]

The Custom Synthesis Pathway: From Concept to High-Purity Compound

Engaging a custom synthesis partner requires a collaborative and technically detailed approach. The researcher must not only specify the desired compound but also participate in defining the quality standards and analytical protocols to ensure the final product meets the stringent requirements of drug development.

Proposed Synthetic Route: Modified Skraup-Doebner-von Miller Synthesis

The synthesis of substituted quinolines is a well-established area of organic chemistry. A plausible and robust approach to this compound is a modification of the classic Skraup or Doebner-von Miller reaction. This method involves the acid-catalyzed reaction of an aniline with α,β-unsaturated carbonyl compounds (or precursors that generate them in situ).

The logical starting material for this compound is 4-ethylaniline . The reaction would proceed by treating 4-ethylaniline with glycerol in the presence of an acid catalyst (typically sulfuric acid) and an oxidizing agent.

Experimental Protocol: Representative Synthesis of this compound

Disclaimer: This protocol is a representative example and must be optimized and validated by qualified chemists in a controlled laboratory setting.

  • Reaction Setup: To a stirred solution of concentrated sulfuric acid, cautiously add 4-ethylaniline.

  • Addition of Reagents: Introduce an oxidizing agent (e.g., nitrobenzene or arsenic pentoxide). Slowly add glycerol to the mixture while maintaining controlled cooling.

  • Thermal Cyclization: Heat the reaction mixture carefully to initiate the exothermic cyclization. The temperature must be carefully controlled to prevent runaway reactions. Maintain the reaction at reflux for several hours until analysis (e.g., TLC or LC-MS) indicates the consumption of the starting aniline.

  • Workup and Extraction: Cool the reaction mixture and carefully pour it onto crushed ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide) until strongly alkaline. Perform a steam distillation or solvent extraction (e.g., with dichloromethane or toluene) to isolate the crude product.

  • Purification: The crude this compound is then purified. The choice of technique is critical for achieving high purity. Vacuum distillation is suitable for removing non-volatile impurities. For achieving >99% purity, column chromatography on silica gel is often the most effective method.

Critical Quality Attributes (CQAs) and Analytical Verification

For a compound intended for drug development, purity is paramount. It is not sufficient to simply synthesize the target molecule; its identity, purity, and impurity profile must be unequivocally established. This is achieved through a suite of orthogonal analytical methods.[5]

Table 2: Analytical Methods for Purity and Identity Confirmation of this compound

Analytical MethodPurposeTypical Parameters & Expected Results
¹H and ¹³C NMR Spectroscopy Structural Confirmation & Isomer IdentificationProvides a unique spectral fingerprint. The chemical shifts, coupling constants, and integration of the ¹H NMR spectrum, along with the ¹³C chemical shifts, will confirm the ethyl group's position at the 6-position and rule out isomeric impurities (e.g., 8-ethylquinoline).[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Purity Assessment & Volatile Impurity IDA high-resolution capillary column (e.g., HP-5MS) separates the target compound from volatile impurities. The mass spectrum provides the molecular ion (m/z) confirming the molecular weight and a fragmentation pattern for structural elucidation. Purity is determined by the area percentage of the main peak.[7]
High-Performance Liquid Chromatography (HPLC) Quantitative Purity AnalysisA reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water with a buffer) provides a highly accurate and precise measure of purity. Detection via UV-Vis spectrophotometry (e.g., at 254 nm) allows for quantification against a reference standard, if available, or by area percent normalization.[7]
Elemental Analysis (CHN) Confirmation of Empirical FormulaThe experimentally determined percentages of Carbon, Hydrogen, and Nitrogen should match the theoretical values for C₁₁H₁₁N within an acceptable margin (e.g., ±0.4%).

Workflow for Procurement and Quality Assurance

A systematic workflow is essential for successfully managing the custom synthesis of a high-purity compound. This process ensures clear communication, defined expectations, and a final product that meets all scientific requirements.

Procurement_Workflow cluster_Planning Phase 1: Planning & Vetting cluster_Execution Phase 2: Synthesis & Monitoring cluster_Validation Phase 3: Quality Control & Acceptance Start Define Requirements: - Quantity - Purity (>99%) - Analytical Specs Identify Identify Potential Custom Synthesis Suppliers Start->Identify Request Request Quotations (RFQ) & Technical Proposals Identify->Request Audit Audit & Select Supplier - Expertise - Communication - Quality Systems Request->Audit Kickoff Project Kickoff: Finalize Synthesis Plan Audit->Kickoff Synthesis Chemical Synthesis & In-Process Controls (IPC) Kickoff->Synthesis Updates Receive Regular Progress Reports Synthesis->Updates Purification Crude Purification & Isolation Synthesis->Purification Updates->Synthesis QC Final QC Testing: - NMR, GC-MS, HPLC - Elemental Analysis Purification->QC CoA Supplier Issues Certificate of Analysis (CoA) QC->CoA Review Review Analytical Data Against Specifications CoA->Review Accept Acceptance of Material & Project Closure Review->Accept

Caption: Workflow for sourcing high-purity this compound via custom synthesis.

Conclusion

The procurement of high-purity this compound for advanced research and drug development is a strategic exercise in managing custom chemical synthesis. Success hinges on moving beyond a simple supplier transaction to a collaborative partnership with a qualified CRO/CDMO. By clearly defining the synthetic route, establishing rigorous analytical standards for purity verification, and implementing a structured project management workflow, researchers can confidently source this and other niche building blocks, thereby enabling the exploration of novel chemical space and accelerating the discovery of new therapeutic agents.

References

  • Biosynce Pharmatech Co., Ltd. (2026). Top 10 Quinoline Suppliers in the world 2025. Biosynce Blog. 2

  • Sama, G. et al. (2007). An improved process for the synthesis of quinoline derivatives. Google Patents (WO2007060685A1). 8

  • Tocris Bioscience. Custom Synthesis | Tocris Custom Chemistry Services.

  • LifeTein. Custom Chemical Synthesis Service. 3

  • Biosynth. Custom Synthesis. 1

  • Otava Chemicals. Custom Synthesis. 4

  • Bartow, E. & McCollum, E. V. (1904). Synthesis of derivatives of quinoline. Journal of the American Chemical Society. 9

  • Singh, S. et al. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. 10

  • BenchChem. (2025). A Comparative Guide to Analytical Methods for Purity Validation of 5,6,7,8-Tetrahydroquinolin-8. 5

  • BenchChem. (2025). A Comparative Purity Analysis of Synthesized 5-Methylquinoline and its Reference Standard. 7

  • BenchChem. (2025). A Comparative Guide to Confirming the Purity of Synthesized 7-Methylquinoline using GC-MS and NMR Spectroscopy. 6

Sources

Methodological & Application

Application Note: A Robust, Validated HPLC Method for the Quantification of 6-Ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document details the development and validation of a precise, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 6-Ethylquinoline. The methodology is grounded in the physicochemical properties of the analyte and is validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3] This application note serves as a comprehensive protocol for researchers, quality control analysts, and drug development professionals requiring a reliable method for the determination of this compound in various sample matrices.

Introduction and Method Rationale

This compound is a quinoline derivative of interest in pharmaceutical and chemical synthesis. As with many heterocyclic aromatic compounds, its precise quantification is critical for process control, purity assessment, and stability studies. The development of a robust analytical method is therefore essential.

High-Performance Liquid Chromatography (HPLC) is the technique of choice due to its high resolution, sensitivity, and specificity. A reversed-phase method was selected as the logical starting point based on the non-polar nature of the this compound molecule. This document outlines the systematic approach to developing the method, from initial analyte characterization to full validation, ensuring its suitability for its intended purpose.[3]

Analyte Characterization: this compound

A thorough understanding of the analyte's physicochemical properties is the foundation of logical HPLC method development. Key properties for this compound are summarized in the table below. While direct experimental data for this compound is sparse, properties can be reliably inferred from its close structural analog, 6-Methylquinoline.

PropertyValue (Inferred from 6-Methylquinoline)Implication for HPLC Method Development
Molecular Formula C₁₁H₁₁N---
Molecular Weight 157.21 g/mol ---
logP (o/w) ~2.6 - 2.9Indicates moderate non-polarity, making it well-suited for retention on a C18 stationary phase.[4][5]
pKa (Predicted) ~4.7 - 5.2The basic nitrogen atom will be protonated at pH < 4.7.[6][7] To ensure consistent retention, the mobile phase pH should be controlled.
UV Absorbance Strong absorbance in the UV regionQuinoline and its derivatives exhibit strong UV absorbance, making UV detection a highly suitable and sensitive choice.[8]

HPLC Method Development Strategy

The goal was to achieve a sharp, symmetrical peak for this compound, well-resolved from any potential impurities or matrix components, within a reasonable run time.

Column Selection

Based on the moderate hydrophobicity (logP ~2.6-2.9) of this compound, a standard C18 (octadecylsilyl) column was chosen. This stationary phase provides sufficient hydrophobic interaction to retain the analyte, offering an excellent starting point for method optimization. A column with dimensions of 4.6 x 150 mm and a 5 µm particle size was selected to balance efficiency and backpressure.

Mobile Phase Selection

A mobile phase consisting of an organic modifier and an aqueous buffer is standard for RP-HPLC.

  • Organic Modifier: Acetonitrile was chosen over methanol due to its lower viscosity (resulting in lower backpressure) and its typical ability to provide sharper peaks for heterocyclic compounds.

  • Aqueous Phase & pH Control: The pKa of the quinoline nitrogen is approximately 4.7-5.2.[6][7] Operating the mobile phase with a pH well below this pKa (e.g., pH 3.0) ensures that the nitrogen is consistently protonated. This prevents peak shape distortion and retention time shifts that can occur when operating near the pKa. A phosphate buffer is an excellent choice for controlling pH in this range.

Detection Wavelength

Quinoline derivatives are known to have strong absorbance maxima in the UV region.[8] A photodiode array (PDA) detector was used to scan a prepared standard of this compound from 200 to 400 nm. The UV spectrum showed significant absorbance across a wide range, with a prominent maximum selected for quantification to ensure high sensitivity. A wavelength of 254 nm was chosen for this method.

Optimized Method and Protocol

This section provides the detailed, step-by-step protocol for the analysis of this compound.

Required Equipment and Reagents
  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and PDA/UV detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Analytical balance.

  • Volumetric flasks and pipettes (Class A).

  • Syringe filters (0.45 µm, PTFE or nylon).

  • HPLC vials.

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Potassium dihydrogen phosphate (KH₂PO₄) (Reagent grade).

  • Phosphoric acid (Reagent grade).

  • Water (HPLC grade or Milli-Q).

Preparation of Solutions
  • 10 mM Phosphate Buffer (pH 3.0): Dissolve 1.36 g of KH₂PO₄ in 1 L of HPLC grade water. Adjust the pH to 3.0 ± 0.05 with phosphoric acid. Filter through a 0.45 µm filter before use.

  • Mobile Phase: Prepare the mobile phase by mixing the 10 mM Phosphate Buffer (pH 3.0) and Acetonitrile in the ratio specified in the chromatographic conditions table.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standards by diluting the stock solution with the mobile phase to appropriate concentrations for calibration (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

Chromatographic Conditions

The final optimized conditions are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 10 mM KH₂PO₄ (pH 3.0) : Acetonitrile (55:45 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 254 nm
Run Time 10 minutes

Method Validation Protocol

The developed method must be validated to demonstrate its suitability for the intended purpose, in accordance with ICH Q2(R1) guidelines.[1][3] The following experiments are required.

G cluster_0 Method Development cluster_1 Method Validation (ICH Q2 R1) Analyte Analyte Characterization (pKa, logP, UV) Column Column & Mobile Phase Selection Analyte->Column Optimization Parameter Optimization (Flow, Temp, Ratio) Column->Optimization Specificity Specificity/ Selectivity Optimization->Specificity Linearity Linearity & Range ValidatedMethod Validated Method Ready for Routine Use Specificity->ValidatedMethod Accuracy Accuracy (Recovery) Linearity->ValidatedMethod Precision Precision (Repeatability & Intermediate) Accuracy->ValidatedMethod LOD_LOQ LOD & LOQ Precision->ValidatedMethod Robustness Robustness LOD_LOQ->ValidatedMethod Robustness->ValidatedMethod

Caption: Workflow for HPLC method development and validation.

Specificity
  • Objective: To demonstrate that the analytical signal is solely from this compound and not from other components like impurities, degradation products, or matrix components.

  • Protocol:

    • Inject a blank solution (mobile phase).

    • Inject a solution of the this compound reference standard.

    • If applicable, inject a sample matrix without the analyte.

    • If applicable, inject a sample that has been subjected to stress conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products.

  • Acceptance Criteria: The blank and matrix injections should show no interfering peaks at the retention time of this compound. The peak for the analyte should be spectrally pure, as determined by PDA analysis, and well-resolved from any degradation peaks.

Linearity and Range
  • Objective: To establish that the detector response is directly proportional to the analyte concentration over a specified range.

  • Protocol:

    • Prepare at least five concentrations of this compound spanning the expected working range (e.g., 80% to 120% of the target concentration).

    • Inject each concentration in triplicate.

    • Plot a graph of the mean peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression line should be ≥ 0.999. The y-intercept should be insignificant compared to the response at 100% concentration.

Accuracy (as Recovery)
  • Objective: To determine the closeness of the measured value to the true value.

  • Protocol:

    • Prepare a sample matrix (placebo) and spike it with known amounts of this compound at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

Precision
  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Protocol:

    • Repeatability (Intra-day precision): Analyze six replicate samples of this compound at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The relative standard deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

  • Protocol:

    • These can be estimated based on the standard deviation of the response and the slope of the calibration curve.

    • LOD = 3.3 * (Standard Deviation of the Intercept / Slope)

    • LOQ = 10 * (Standard Deviation of the Intercept / Slope)

  • Acceptance Criteria: The LOQ should be verified by analyzing samples at this concentration and demonstrating acceptable precision and accuracy.

Robustness
  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Protocol:

    • Vary key parameters one at a time, such as:

      • Mobile phase composition (e.g., ±2% acetonitrile).

      • Mobile phase pH (e.g., ±0.2 units).

      • Column temperature (e.g., ±5 °C).

      • Flow rate (e.g., ±0.1 mL/min).

    • Analyze a sample under each condition and evaluate the effect on retention time, peak area, and peak symmetry.

  • Acceptance Criteria: The system suitability parameters should remain within acceptable limits, and the results should not be significantly impacted by these minor changes.

Troubleshooting

G start Problem Observed problem1 Retention Time Shift Drifting Earlier Drifting Later Erratic problem2 Poor Peak Shape Tailing Fronting Splitting problem3 Pressure Issues High Pressure Low Pressure sol1_0 Check for leaks Increase organic % problem1:f0->sol1_0 sol1_1 Check pump composition Decrease organic % problem1:f1->sol1_1 sol1_2 Check pump mixing Equilibrate column problem1:f2->sol1_2 sol2_0 Check mobile phase pH Use new column Check for dead volume problem2:f0->sol2_0 sol2_1 Sample overload (Dilute sample) problem2:f1->sol2_1 sol2_2 Clogged frit Partially blocked flow path problem2:f2->sol2_2 sol3_0 Blockage in system (frit, guard, column) Precipitated buffer problem3:f0->sol3_0 sol3_1 Leak in system Pump seal failure problem3:f1->sol3_1

Caption: A logical guide for troubleshooting common HPLC issues.

Conclusion

The RP-HPLC method described provides a straightforward, robust, and reliable approach for the quantitative determination of this compound. The method was developed based on the fundamental physicochemical properties of the analyte and has been demonstrated to be suitable for its intended purpose through a comprehensive validation protocol aligned with ICH guidelines. This application note provides the necessary details for successful implementation in a quality control or research laboratory setting.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy.

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration.

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Kwiecień, A., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online.

  • ICH Quality Guidelines Overview. International Council for Harmonisation.

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures.

  • Kwiecień, A., et al. (2018). Challenges of HPLC determination of quinoline derivatives used in the treatment of malaria. Taylor & Francis Online.

  • Al-Attas, A., et al. (2012). Development of a SPE/HPLC/DAD method for the determination of antileishmanial 2-substituted quinolines and metabolites in rat plasma. ResearchGate.

  • Patil, S., et al. (2022). RP-HPLC ANALYTICAL METHOD DEVELOPMENT AND VALIDATION FOR NEWLY SYNTHESIZED N-{[6-METHOXY-2-(MORPHOLIN-4-YL) QUINOLIN-3. Journal of Pharmaceutical Negative Results.

  • Musiol, R., et al. (2007). RP-HPLC determination of lipophilicity in series of quinoline derivatives. ResearchGate.

  • Smolecule. 6-Methylquinoline | 91-62-3.

  • ChemBK. 6-methyl quinoline.

  • Chem-Impex. 6-Methylquinoline.

  • FooDB. Showing Compound 6-Methylquinoline (FDB011115).

  • mVOC 4.0. Quinoline.

  • ChemicalBook. 6-Methylquinoline(91-62-3).

  • The Good Scents Company. 6-methyl quinoline.

  • PubChem. 6-Methylquinoline.

  • Sigma-Aldrich. 6-Methylquinoline 98.

  • Servilha, R. O., et al. (2019). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and... ResearchGate.

  • NIST WebBook. Quinoline, 6-methyl-.

  • ChemicalBook. 6-Methylquinoline(91-62-3) 1H NMR spectrum.

  • ChemicalBook. METHYL QUINOLINE-6-CARBOXYLATE CAS#: 38896-30-9. .htm)

Sources

Application Note: A Guide to the Skraup Synthesis of 6-Ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed technical guide for the synthesis of 6-ethylquinoline via the Skraup reaction. It is designed to offer both a robust experimental protocol and a deep understanding of the underlying chemical principles and safety considerations critical for a successful and safe synthesis.

Introduction and Significance

The quinoline scaffold is a privileged structure in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, including antimalarial, anticancer, and antibacterial agents.[1] this compound, as a substituted derivative, serves as a valuable building block for the synthesis of more complex, biologically active molecules. The Skraup synthesis, first reported in 1880, remains a fundamental and powerful method for constructing the quinoline ring system.[2] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[3]

This guide will focus on the specific application of the Skraup synthesis to prepare this compound from p-ethylaniline, elucidating the reaction mechanism, critical parameters, and a detailed, safety-oriented laboratory protocol.

Reaction Mechanism and Principles of Causality

The Skraup synthesis is a multi-step process where each reagent plays a critical and specific role. Understanding this causality is key to controlling the reaction and optimizing the yield.

The overall transformation is as follows:

p-ethylaniline + Glycerol ---(H₂SO₄, Oxidizing Agent)--> this compound

The mechanism proceeds through several distinct stages:

  • Dehydration of Glycerol: Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein.[2][3] This is the electrophilic partner in the subsequent key step.

  • Michael Addition: The amino group of the aromatic amine (p-ethylaniline) acts as a nucleophile and undergoes a conjugate (Michael) addition to acrolein.[3]

  • Electrophilic Cyclization: The acidic medium protonates the carbonyl group of the intermediate, activating it for an intramolecular electrophilic aromatic substitution. The electron-rich aromatic ring attacks the protonated aldehyde, leading to ring closure and the formation of a 1,2-dihydroquinoline intermediate.[3]

  • Dehydration and Aromatization: The dihydroquinoline intermediate is then dehydrated and oxidized to form the stable, aromatic this compound ring system. The oxidizing agent is crucial for this final aromatization step.[3]

Visualization of the Reaction Mechanism

Skraup_Mechanism cluster_reactants Reactants cluster_intermediates Key Intermediates p_ethylaniline p-Ethylaniline michael_adduct Michael Adduct p_ethylaniline->michael_adduct Michael Addition glycerol Glycerol acrolein Acrolein glycerol->acrolein H₂SO₄ (Dehydration) acrolein->michael_adduct Michael Addition dihydroquinoline 1,2-Dihydro-6-ethylquinoline michael_adduct->dihydroquinoline H⁺ (Cyclization & Dehydration) product This compound dihydroquinoline->product Oxidizing Agent (Aromatization)

Caption: The stepwise mechanism of the Skraup synthesis for this compound.

Critical Safety Considerations: Managing a Highly Exothermic Reaction

The Skraup synthesis is notoriously exothermic and can become violent if not meticulously controlled. [4][5] The reaction rate can accelerate uncontrollably, leading to a dangerous runaway reaction. Adherence to the following safety protocols is mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a flame-retardant lab coat, and chemical-resistant gloves. The reaction must be conducted in a certified, high-performance chemical fume hood.[5] A safety shower and eyewash station must be immediately accessible.[6]

  • Temperature Control: Precise temperature management is the most critical safety factor. The initial mixing of reagents should be done with cooling. A heating mantle connected to a temperature controller should be used for the reaction, and the setup must allow for rapid removal of the heat source if necessary.[4][6]

  • Reaction Moderator: The use of a moderator, such as ferrous sulfate (FeSO₄), is essential.[7] Ferrous sulfate helps to smooth the reaction profile, preventing a sudden and violent onset by distributing the exothermic process over a longer period.[7]

  • Reagent Addition Sequence: The order of addition is crucial. Sulfuric acid should be added slowly and cautiously to the mixture of the amine, glycerol, and moderator. Adding reagents in the wrong order can trigger the reaction prematurely.[7]

  • Scale: If performing this synthesis for the first time, it is strongly advised to start with a small scale to become familiar with the reaction's behavior.

Detailed Experimental Protocol

This protocol is adapted from established procedures for the synthesis of quinoline and its derivatives.[3][7]

Table 1: Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )QuantityMoles (approx.)Notes
p-Ethylaniline121.1830.3 g (30 mL)0.25Starting aromatic amine.
Glycerol (anhydrous)92.0969.0 g (55 mL)0.75Acrolein precursor. Use "dynamite" or anhydrous grade for best results.[7]
Nitrobenzene123.1130.8 g (25.6 mL)0.25Oxidizing agent. Also acts as a solvent.
Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)278.0110.0 g0.036Reaction moderator.
Concentrated Sulfuric Acid (H₂SO₄)98.08110.4 g (60 mL)1.125Dehydrating agent and catalyst. Handle with extreme care.[5]
Sodium Hydroxide (NaOH)40.00~150 g~3.75For neutralization during work-up.
Anhydrous Potassium Carbonate (K₂CO₃)138.21As needed-For drying the organic extract.
Deionized Water18.02~3 L-For work-up and steam distillation.
Step-by-Step Methodology
  • Apparatus Setup:

    • Assemble a 1-liter, three-necked round-bottom flask equipped with a powerful mechanical stirrer, a reflux condenser, and a dropping funnel.

    • Ensure all glassware is dry and joints are properly sealed.

    • Place the flask in a heating mantle resting on a lab jack for quick removal.

    • Position the entire setup within a chemical fume hood.

  • Charging the Flask (Critical Order):

    • To the reaction flask, add p-ethylaniline (30.3 g), glycerol (69.0 g), nitrobenzene (30.8 g), and finally, powdered ferrous sulfate heptahydrate (10.0 g).

    • Begin vigorous stirring to create a homogeneous slurry. It is vital that the ferrous sulfate is well-dispersed before adding the acid.[7]

    • Slowly and carefully, add concentrated sulfuric acid (60 mL) in portions through the dropping funnel over 20-30 minutes. The mixture will heat up; use an ice-water bath to maintain the temperature below 100 °C during the addition if necessary.

  • Controlled Heating and Reflux:

    • Once the acid addition is complete, heat the mixture gently using the heating mantle.

    • The reaction will become self-sustaining and begin to boil. Immediately lower and remove the heating mantle at this point. [5][7] The reaction's own exotherm should be sufficient to maintain reflux for 30-60 minutes.

    • If the reaction becomes too vigorous, a wet towel can be carefully draped over the upper part of the flask to help control it.[7]

    • After the initial vigorous phase subsides, re-apply heat and maintain a steady reflux for an additional 3-4 hours to ensure the reaction goes to completion.[5]

  • Reaction Work-up and Isolation:

    • Allow the dark, viscous mixture to cool to below 100 °C.

    • Carefully and slowly, pour the warm reaction mixture into a large beaker (e.g., 4 L) containing approximately 1.5 L of cold water and ice, while stirring vigorously.

    • Neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide (e.g., 150 g NaOH in 300 mL water) until the mixture is strongly alkaline (pH > 10). This step is highly exothermic and must be performed with external cooling (ice bath).

    • Set up for steam distillation. Pass steam through the alkaline mixture to remove any unreacted nitrobenzene and aniline, followed by the this compound product.[5] Collect the distillate until it runs clear. This may require collecting several liters.

  • Purification:

    • Separate the organic layer (crude this compound) from the large volume of aqueous distillate using a separatory funnel.

    • Dry the crude product over anhydrous potassium carbonate.

    • The final purification is achieved by vacuum distillation. Collect the fraction corresponding to this compound (Boiling Point: ~260-262 °C at atmospheric pressure; this will be significantly lower under vacuum).

Visualization of the Experimental Workflow

Workflow start Start: Assemble Apparatus in Fume Hood charge_flask 1. Charge Flask: p-Ethylaniline, Glycerol, Nitrobenzene, FeSO₄ start->charge_flask add_acid 2. Add H₂SO₄ Slowly (Control Temperature) charge_flask->add_acid heat_reflux 3. Gentle Heating to Initiate, then Self-Sustained Reflux add_acid->heat_reflux maintain_reflux 4. Maintain Reflux (3-4 hours) heat_reflux->maintain_reflux cool_quench 5. Cool and Pour into Ice Water maintain_reflux->cool_quench neutralize 6. Neutralize with NaOH (Strongly Alkaline) cool_quench->neutralize steam_distill 7. Steam Distillation to Isolate Crude Product neutralize->steam_distill purify 8. Separate, Dry, and Vacuum Distill steam_distill->purify end End: Pure this compound purify->end

Caption: General experimental workflow for the Skraup synthesis of this compound.

Troubleshooting and Optimization

IssueProbable CauseSuggested Solution
Reaction is uncontrollably violent Insufficient moderation; heating too rapid; incorrect reagent addition order.Ensure thorough mixing of FeSO₄ before acid addition.[7] Heat very gently and remove the heat source immediately upon boiling.
Low Yield Incomplete reaction; wet glycerol; loss during work-up.Ensure full 4-5 hour total reflux time. Use anhydrous glycerol.[7] Be careful during neutralization and extraction.
Thick Tar Formation A common side effect of the Skraup synthesis.[8]Vigorous stirring is essential throughout the reaction. During work-up, ensure the mixture is strongly alkaline to free the amine base.
Difficulty in Purification Formation of closely-boiling isomers or polymeric byproducts.Efficient fractional vacuum distillation is key. If distillation is problematic, consider conversion to a salt (e.g., picrate) for purification, followed by regeneration of the free base.

References

  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Futuristic Trends in Chemical, Material Sciences & Nano Technology.

  • BenchChem. (2025). Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.

  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of 8-Hydroxyquinoline.

  • PubMed. (n.d.). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis.

  • Scilit. (n.d.). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis.

  • BenchChem. (2025). Application Notes and Protocols for the Skraup Synthesis of Quinolines.

  • ACS Publications. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. The Journal of Organic Chemistry.

  • Google Patents. (2007). An improved process for the synthesis of quinoline derivatives.

  • National Institutes of Health (NIH). (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines.

  • Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines.

  • Organic Syntheses. (n.d.). Quinoline.

  • SlideShare. (2018). Preparation and Properties of Quinoline.

Sources

Application Notes and Protocols for the Catalytic Synthesis of 6-Ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of the 6-Ethylquinoline Scaffold

Quinoline and its derivatives are foundational structural motifs in a vast array of pharmaceuticals, natural products, and functional materials.[1][2] The quinoline core is present in drugs with a wide range of biological activities, including antibacterial, anticancer, antimalarial, and anti-inflammatory properties.[1][3][4] Specifically, the this compound moiety is a key building block in the synthesis of various biologically active compounds and specialized materials. Traditional synthetic routes to quinolines, such as the Skraup and Doebner-von Miller reactions, often require harsh conditions and produce significant waste.[3][5][6][7] Modern catalytic methods offer milder, more efficient, and atom-economical alternatives for the synthesis of these important heterocycles.[2]

This guide provides an in-depth overview of prominent catalytic methods for the synthesis of this compound, complete with detailed experimental protocols and insights into the underlying mechanisms.

I. Friedländer Annulation: A Convergent and Versatile Approach

The Friedländer synthesis is a powerful and direct method for constructing the quinoline ring system. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, such as a ketone or β-diketone.[7][8][9][10] This method is highly convergent and can be catalyzed by both acids and bases.[10] For the synthesis of this compound, 4-ethyl-2-aminobenzaldehyde or 4-ethyl-2-aminoacetophenone would be the key starting materials.

Catalytic Systems for Friedländer Synthesis

A variety of catalysts have been employed to promote the Friedländer annulation, including:

  • Brønsted Acids: p-Toluenesulfonic acid (p-TsOH), sulfuric acid.[8][10]

  • Lewis Acids: Neodymium(III) nitrate hexahydrate, silver phosphotungstate.[9]

  • Heterogeneous Catalysts: Nafion NR50, a solid acid catalyst, has been used effectively under microwave irradiation.[1]

  • Iodine: Molecular iodine has been shown to be a highly efficient catalyst for this transformation.[8]

Experimental Protocol: Microwave-Assisted Friedländer Synthesis using Nafion NR50

This protocol describes the synthesis of 6-ethyl-2,4-dimethylquinoline from 4-ethyl-2-aminoacetophenone and pentane-2,4-dione, adapted from a general method utilizing a solid acid catalyst.[1]

Materials:

  • 4-ethyl-2-aminoacetophenone

  • Pentane-2,4-dione (acetylacetone)

  • Nafion NR50

  • Ethanol

  • Microwave reactor vials

  • Magnetic stir bars

Procedure:

  • To a 10 mL microwave reactor vial equipped with a magnetic stir bar, add 4-ethyl-2-aminoacetophenone (1.0 mmol), pentane-2,4-dione (1.2 mmol), and Nafion NR50 (10 mol%).

  • Add ethanol (3 mL) to the vial.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 15-30 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Filter the reaction mixture to remove the Nafion NR50 catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 6-ethyl-2,4-dimethylquinoline.

Causality Behind Experimental Choices:

  • Microwave Irradiation: Significantly reduces reaction times compared to conventional heating by efficiently transferring energy to the polar reactants and solvent.

  • Nafion NR50: A reusable solid acid catalyst that simplifies product purification as it can be easily filtered off.[1] Its use aligns with green chemistry principles.

  • Ethanol: A relatively benign solvent that effectively dissolves the reactants and facilitates heat transfer.

Logical Workflow for Friedländer Synthesis

Friedlander_Workflow cluster_prep Reaction Preparation cluster_reaction Microwave Reaction cluster_workup Workup & Purification Reactants 4-Ethyl-2-aminoaryl Ketone + α-Methylene Ketone Microwave Irradiate at 120°C (15-30 min) Reactants->Microwave Catalyst Nafion NR50 Catalyst->Microwave Solvent Ethanol Solvent->Microwave Filter Filter to remove catalyst Microwave->Filter Concentrate Concentrate filtrate Filter->Concentrate Purify Column Chromatography Concentrate->Purify Product This compound Derivative Purify->Product

Caption: Workflow for the microwave-assisted Friedländer synthesis of a this compound derivative.

II. Combes Quinoline Synthesis: A Classic Route with Modern Catalysts

The Combes synthesis involves the acid-catalyzed condensation of an aniline with a β-diketone.[11][12] For the synthesis of this compound derivatives, 4-ethylaniline would be the starting material.

Mechanism of the Combes Synthesis

The reaction proceeds through the formation of an enamine intermediate from the aniline and one of the carbonyl groups of the β-diketone.[11][13] Subsequent acid-catalyzed intramolecular cyclization onto the aromatic ring, followed by dehydration, yields the quinoline product.[11]

Experimental Protocol: Acid-Catalyzed Combes Synthesis

This protocol outlines the synthesis of 2,4-dimethyl-6-ethylquinoline from 4-ethylaniline and acetylacetone.

Materials:

  • 4-Ethylaniline

  • Acetylacetone (Pentane-2,4-dione)

  • Concentrated Sulfuric Acid or Polyphosphoric Acid (PPA)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Ice bath

  • Sodium hydroxide solution (for neutralization)

Procedure:

  • In a round-bottom flask, cautiously add concentrated sulfuric acid or PPA.

  • Cool the acid in an ice bath and slowly add 4-ethylaniline (1.0 mmol) with stirring.

  • To this mixture, add acetylacetone (1.1 mmol) dropwise while maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and heat the reaction mixture to 100-120 °C for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.

  • Carefully neutralize the mixture with a sodium hydroxide solution until it is basic.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic extract under reduced pressure.

  • Purify the crude product by column chromatography to yield 2,4-dimethyl-6-ethylquinoline.

Mechanistic Diagram for Combes Synthesis

Combes_Mechanism cluster_reactants Reactants Aniline 4-Ethylaniline Enamine Enamine Formation Aniline->Enamine Diketone β-Diketone Diketone->Enamine Cyclization Acid-Catalyzed Intramolecular Cyclization Enamine->Cyclization H⁺ Dehydration Dehydration Cyclization->Dehydration Product This compound Derivative Dehydration->Product

Caption: Simplified mechanism of the Combes quinoline synthesis.

III. Transition-Metal-Catalyzed C-H Activation Strategies

Recent advances in organic synthesis have highlighted the power of transition-metal-catalyzed C-H activation for the construction of heterocyclic scaffolds.[1][2] These methods offer high atom economy and allow for the use of readily available starting materials. Catalysts based on rhodium, cobalt, palladium, and copper have been successfully employed in quinoline synthesis.[1][14]

Rhodium-Catalyzed Annulation of Anilines and Alkynes

Rhodium catalysts can facilitate the ortho-C-H activation of anilines, which can then undergo annulation with alkynes to form quinolines.[1]

Experimental Protocol: Rh(III)-Catalyzed Synthesis of a this compound Derivative

This is a general protocol for the synthesis of a substituted this compound from 4-ethylaniline and an internal alkyne.

Materials:

  • 4-Ethylaniline

  • Internal alkyne (e.g., diphenylacetylene)

  • [RhCp*Cl₂]₂ (catalyst)

  • AgSbF₆ (co-catalyst/oxidant)

  • Dichloromethane (DCM) as solvent

  • Schlenk tube

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk tube under an inert atmosphere, add [RhCp*Cl₂]₂ (2.5 mol%), AgSbF₆ (10 mol%), 4-ethylaniline (0.5 mmol), and the internal alkyne (0.6 mmol).

  • Add anhydrous DCM (2 mL).

  • Seal the tube and heat the reaction mixture at 80 °C for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • Once the reaction is complete, cool to room temperature and filter through a pad of Celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired this compound derivative.

Data Summary of Catalytic Methods
Catalytic MethodKey ReactantsCatalyst SystemTypical ConditionsAdvantages
Friedländer Annulation 4-Ethyl-2-aminoaryl ketone + α-Methylene ketoneNafion NR50Microwave, 120°C, 15-30 minReusable catalyst, short reaction times, green chemistry.[1]
Combes Synthesis 4-Ethylaniline + β-DiketoneH₂SO₄ or PPA100-120°C, 2-4 hReadily available starting materials, well-established method.[11]
Rh-Catalyzed C-H Activation 4-Ethylaniline + Internal Alkyne[RhCp*Cl₂]₂ / AgSbF₆80°C, 12-24 hHigh atom economy, direct C-H functionalization.[1]

IV. Other Notable Catalytic Methods

Skraup Synthesis

The Skraup synthesis is one of the oldest methods for quinoline synthesis, involving the reaction of an aniline with glycerol, sulfuric acid, and an oxidizing agent.[3][6] While historically significant, the reaction is often vigorous and can be difficult to control.[6] Catalytic modifications aim to moderate the reaction conditions.

Aza-Diels-Alder (Povarov) Reaction

The aza-Diels-Alder reaction, particularly the Povarov reaction, provides a convergent route to quinolines and tetrahydroquinolines.[15][16] It involves the [4+2] cycloaddition of an imine (formed from an aniline and an aldehyde) with an electron-rich alkene or alkyne, often catalyzed by a Lewis acid.[15] This method has been used to synthesize a variety of quinoline-based materials.[16]

Conclusion

The catalytic synthesis of this compound and its derivatives is a dynamic field with a range of powerful methods at the disposal of the modern chemist. The choice of method depends on the desired substitution pattern, the availability of starting materials, and considerations of efficiency and environmental impact. The Friedländer and Combes syntheses remain reliable and versatile, while modern transition-metal-catalyzed C-H activation strategies offer exciting opportunities for novel and efficient bond formations. As research in this area continues, we can expect the development of even more selective, sustainable, and powerful catalytic systems for the construction of this important heterocyclic scaffold.

References

  • Li, Y., et al. (2024). Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies. Catalysts. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of quinolines. [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. [Link]

  • Konstantinova, L. S., et al. (2021). An aza-Diels–Alder approach to chlorinated quinolines, benzoquinolines, and polybenzoquinolines. RSC Advances. [Link]

  • Nair, V., et al. (2022). Inverse Electron Demand Diels Alder Reaction of Aza-o-Quinone Methides and Enaminones: Accessing 3-Aroyl Quinolines and Indeno[1,2-b]quinolinones. The Journal of Organic Chemistry. [Link]

  • Al-Ostath, A., et al. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview. ACS Omega. [Link]

  • ResearchGate. (n.d.). Scheme 86. Hetero Diels-Alder reaction for the synthesis of fused quinoline-1,4-diones. [Link]

  • Bentham Science. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. [Link]

  • Meyet, C. E., & Larsen, C. H. (2014). One-Step Catalytic Synthesis of Alkyl-Substituted Quinolines. The Journal of Organic Chemistry. [Link]

  • Umerani, M. J. (2018). The Aza-Diels—Alder Reaction: Novel Chemistry for the Synthesis of Quinoline-based Materials. eScholarship.org. [Link]

  • Cambridge University Press. (n.d.). Combes Quinoline Synthesis. [Link]

  • IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

  • Wikipedia. (n.d.). Combes quinoline synthesis. [Link]

  • ResearchGate. (n.d.). General reaction scheme of the Combes/Conrad–Limpach quinoline synthesis. [Link]

  • Wikipedia. (n.d.). Skraup reaction. [Link]

  • Kumar, A., et al. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC Advances. [Link]

  • ResearchGate. (n.d.). The Skraup Synthesis of Quinolines. [Link]

  • Daugulis, O., et al. (2015). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. Molecules. [Link]

  • ResearchGate. (n.d.). (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... [Link]

  • Wikipedia. (n.d.). Friedländer synthesis. [Link]

  • Zhang, Y., et al. (2025). Synthesis of quinoline mimics via C–H bond functionalization of quinoline: a review on recent progress. Organic & Biomolecular Chemistry. [Link]

  • ResearchGate. (n.d.). Reaction mechanism of the Skraup quinoline synthesis. [Link]

  • Silva, V. L. M., & Silva, A. M. S. (2017). Palladium-Catalysed Synthesis and Transformation of Quinolones. Molecules. [Link]

  • Organic Chemistry Portal. (n.d.). Friedlaender Synthesis. [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. [Link]

  • Wang, L., et al. (2017). Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy. Catalysis Science & Technology. [Link]

  • ResearchGate. (n.d.). Quinoline synthesis methods: Friedländer reaction (F); and Pfitzinger... [Link]

  • Yang, Z., et al. (2021). Metal-free oxidative cross-coupling enabled practical synthesis of atropisomeric QUINOL and its derivatives. Nature Communications. [Link]

  • Sugimori, A., & Yamada, T. (2024). Quinoline Hydroxyalkylations from Iron-Catalyzed, Visible-Light-Driven Decarboxylations. Chemistry. [Link]

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Application Notes & Protocols: 6-Ethylquinoline in the Vanguard of Novel Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinoline Scaffold - A Privileged Structure in Medicinal Chemistry

The quinoline ring system, a bicyclic aromatic heterocycle, stands as a cornerstone in the edifice of medicinal chemistry.[1][2][3] Its inherent structural features, including a nitrogen atom for hydrogen bonding and a planar aromatic system for pi-pi stacking interactions, make it a versatile scaffold for engaging with a multitude of biological targets.[1] This has led to a broad spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[4][5][6] The success of quinoline-based drugs such as chloroquine (antimalarial) and ciprofloxacin (antibacterial) underscores the therapeutic potential embedded within this molecular framework.[1][7] Structural modifications to the quinoline core are a key strategy in drug discovery, allowing for the fine-tuning of activity, selectivity, and pharmacokinetic properties.[8] The introduction of an ethyl group at the 6-position, creating 6-ethylquinoline, offers a unique lipophilic and steric profile that can be exploited to develop novel therapeutic agents with enhanced potency and target specificity.

The Strategic Advantage of the 6-Ethyl Substituent

While the broader quinoline family has been extensively studied, the specific applications of this compound are an emerging area of interest. The ethyl group at the C-6 position can influence the molecule's properties in several crucial ways:

  • Enhanced Lipophilicity: The ethyl group increases the molecule's lipophilicity, which can improve its ability to cross cell membranes and the blood-brain barrier. This is particularly advantageous for developing drugs targeting the central nervous system.

  • Modulation of Metabolic Stability: The presence of the ethyl group can alter the molecule's susceptibility to metabolic enzymes, potentially leading to a more favorable pharmacokinetic profile.

  • Fine-Tuning of Target Binding: The steric bulk and electronic properties of the ethyl group can influence the binding affinity and selectivity of the molecule for its biological target.

These attributes position this compound as a promising starting point for the development of next-generation pharmaceuticals across various therapeutic areas.

Therapeutic Applications & Developmental Insights

Anticancer Drug Discovery

The quinoline scaffold is a well-established pharmacophore in oncology.[8][9] Derivatives have been shown to exert their anticancer effects through various mechanisms, including the inhibition of tyrosine kinases, topoisomerases, and tubulin polymerization.[2][8] The strategic placement of an ethyl group at the 6-position can be leveraged to enhance these activities.

Hypothesized Mechanism of Action:

Many quinoline-based anticancer agents function as inhibitors of receptor tyrosine kinases (RTKs) like EGFR, VEGFR, and c-Met, which are pivotal in cancer cell proliferation, angiogenesis, and metastasis.[2][10] The this compound core can serve as a scaffold to which other functional groups are attached, creating compounds that specifically interact with the ATP-binding pocket of these kinases.

Experimental Workflow for Anticancer Agent Development

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Evaluation cluster_2 In Vivo & Preclinical Studies A Synthesis of this compound Derivatives B Purification (Chromatography) A->B C Structural Characterization (NMR, MS) B->C D Cytotoxicity Screening (MTT Assay) C->D E Kinase Inhibition Assay D->E F Cell Cycle Analysis (Flow Cytometry) D->F G Apoptosis Assay (Annexin V) D->G H Xenograft Tumor Model G->H I Pharmacokinetic Studies H->I J Toxicity Assessment I->J

Caption: Workflow for developing this compound-based anticancer agents.

Protocol: Synthesis of 2-Aryl-6-ethylquinoline-4-carboxylic Acids via Doebner Reaction

This protocol describes a classic and effective method for synthesizing quinoline derivatives.[11]

Materials:

  • 6-Ethylaniline

  • Substituted benzaldehyde

  • Pyruvic acid

  • Ethanol

  • Lithium aluminum hydride (LiAlH4) (for reduction to alcohol, optional)

  • Dry Tetrahydrofuran (THF) (for reduction, optional)

Procedure:

  • In a round-bottom flask, dissolve the substituted benzaldehyde (1.0 eq) and pyruvic acid (1.5 eq) in ethanol.

  • Heat the mixture to reflux for 30 minutes.

  • Add 6-ethylaniline (1.0 eq) to the solution and continue refluxing overnight.

  • Cool the reaction mixture to room temperature. The resulting precipitate is the 2-aryl-6-ethylquinoline-4-carboxylic acid.

  • Filter the precipitate and wash with cold ethanol and hexane.

  • Recrystallize the product from ethanol to obtain the purified carboxylic acid.

  • Optional Reduction to Alcohol: Suspend the dried carboxylic acid in dry THF. Carefully add LiAlH4 (2.0 eq) in portions. Reflux the mixture for 4-6 hours. Cool to 0°C and quench the reaction by the sequential addition of water, 15% NaOH solution, and water. Filter the solid and concentrate the filtrate to obtain the alcohol derivative.

Data Interpretation:

Compound TypeExpected Biological ActivityRationale
Carboxylic AcidPotential for improved water solubility and serving as a handle for further derivatization.The carboxylic acid group can engage in hydrogen bonding with target proteins.
Alcohol DerivativeMay exhibit altered binding modes and improved cell permeability compared to the carboxylic acid.The reduction of the carboxylic acid to an alcohol changes the electronic and steric properties of the molecule.
Antimicrobial Drug Development

Quinoline derivatives have a long history as effective antimicrobial agents.[12][13][14] The emergence of drug-resistant microbial strains necessitates the development of new antimicrobial compounds.[13] this compound can serve as a scaffold for the design of novel antibacterial and antifungal agents.

Hypothesized Mechanism of Action:

A primary target for quinolone antibacterials is DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication.[14] By incorporating the this compound core into molecules designed to mimic the binding of existing quinolones, it may be possible to develop potent inhibitors of these enzymes.

Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of the synthesized this compound derivatives.

Materials:

  • Synthesized this compound derivatives

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans, Aspergillus niger)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • 96-well microtiter plates

  • Standard antimicrobial drugs (e.g., ciprofloxacin, fluconazole)

Procedure:

  • Prepare a stock solution of each this compound derivative in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compounds in the appropriate growth medium to achieve a range of concentrations.

  • Prepare a standardized inoculum of the microbial strain and add it to each well.

  • Include positive controls (microbes in medium without compound) and negative controls (medium only). Also, include wells with standard antimicrobial drugs.

  • Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Data Interpretation:

MIC Value (µg/mL)Interpretation
≤ 1Very potent activity
2 - 16Potent activity
17 - 64Moderate activity
> 64Weak or no activity
Neurodegenerative Disease Therapeutics

Recent studies have highlighted the potential of quinoline derivatives in the treatment of neurodegenerative diseases such as Alzheimer's disease.[15][16][17] One of the key pathological features of Alzheimer's is the aggregation of amyloid-beta (Aβ) plaques.

Hypothesized Mechanism of Action:

Certain quinoline derivatives have been shown to inhibit the aggregation of Aβ peptides and act as inhibitors of acetylcholinesterase (AChE), an enzyme that breaks down the neurotransmitter acetylcholine.[15][16][17] The this compound scaffold can be functionalized to create molecules that possess both Aβ anti-aggregation and AChE inhibitory activities, a multi-target approach that is highly desirable for complex diseases like Alzheimer's.

Signaling Pathway in Alzheimer's Disease

G APP Amyloid Precursor Protein (APP) Abeta Amyloid-Beta (Aβ) Peptide APP->Abeta β- and γ-secretase cleavage Plaques Aβ Plaques Abeta->Plaques Aggregation Synaptic_Dysfunction Synaptic Dysfunction & Neuronal Death Plaques->Synaptic_Dysfunction ACh Acetylcholine (ACh) ACh->Synaptic_Dysfunction Normal Synaptic Transmission AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolysis Six_EQ_Derivative This compound Derivative Six_EQ_Derivative->Abeta Inhibits Aggregation Six_EQ_Derivative->AChE Inhibits

Caption: Dual-action mechanism of a hypothetical this compound derivative in Alzheimer's disease.

Protocol: In Vitro Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for screening AChE inhibitors.

Materials:

  • Synthesized this compound derivatives

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent)

  • Phosphate buffer (pH 8.0)

  • 96-well microtiter plate

  • Plate reader

Procedure:

  • In a 96-well plate, add phosphate buffer, the this compound derivative at various concentrations, and DTNB.

  • Add the AChE enzyme to each well and incubate for 15 minutes at 25°C.

  • Initiate the reaction by adding the substrate, ATCI.

  • The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.

  • Measure the absorbance of the yellow product at 412 nm every minute for 5 minutes using a plate reader.

  • Calculate the percentage of inhibition for each concentration of the compound and determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

This compound represents a valuable and underexplored scaffold in the landscape of modern drug discovery. Its unique physicochemical properties, conferred by the C-6 ethyl group, provide a solid foundation for the rational design of novel pharmaceuticals. The protocols and conceptual frameworks presented herein offer a detailed guide for researchers and drug development professionals to unlock the full therapeutic potential of this compound derivatives in oncology, infectious diseases, and neurodegeneration. Continued exploration and derivatization of this promising core structure are poised to yield the next generation of innovative medicines.

References

  • Jain, S. K., & Pathak, A. K. (2020). Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review. RSC Advances, 10(52), 31251-31276. [Link]

  • Kumar, S., & Narasimhan, B. (2018). Comprehensive review on current developments of quinoline-based anticancer agents. Anti-Cancer Agents in Medicinal Chemistry, 18(12), 1676-1702. [Link]

  • Al-Ostoot, F. H., Al-Ghorbani, M., & Al-Majid, A. M. (2021). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities. Molecules, 26(17), 5283. [Link]

  • Verma, A., & Joshi, S. (2014). Biological activities of quinoline derivatives. International Journal of Pharmaceutical Sciences and Research, 5(5), 1673. [Link]

  • Musso, L., & Dall'Angelo, S. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. Molecules, 25(18), 4279. [Link]

  • Musso, L., & Dall'Angelo, S. (2020). Quinoline-Based Molecules Targeting c-Met, EGF, and VEGF Receptors and the Proteins Involved in Related Carcinogenic Pathways. PubMed Central, 25(18), 4279. [Link]

  • Wang, Y., et al. (2018). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS medicinal chemistry letters, 9(8), 815–820. [Link]

  • Wassila, S., et al. (2023). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. Journal of Pharmaceutical Research International, 35(19), 42-53. [Link]

  • Wassila, S., et al. (2020). Theoretical Study of Quinoline Derivatives Involved in Neurodegenerative Diseases. ResearchGate. [Link]

  • Wassila, S., et al. (2020). Theoretical study of quinoline derivatives involved in neurodegenerative diseases. Walsh Medical Media. [Link]

  • Singh, U. P., & Singh, R. K. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5289-5322. [Link]

  • International Journal of Research and Publication and Reviews. (n.d.). Insights into Quinoline Schiff Bases as Anticancer Agents. Retrieved from [Link]

  • Kamal, A., et al. (2019). Exploration of quinolone and quinoline derivatives as potential anticancer agents. Future medicinal chemistry, 11(15), 1935–1955. [Link]

  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. Neuroquantology, 20(10), 2408-2427. [Link]

  • ResearchGate. (n.d.). Some of the most commonly found neurodegenerative diseases. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Quinoline Derivatives in Modern Drug Discovery. Retrieved from [Link]

  • Belay, G., & Tadesse, S. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. RSC advances, 10(33), 19537-19555. [Link]

  • ResearchGate. (n.d.). (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... Retrieved from [Link]

  • Prati, F., et al. (2016). Synthesis of Quinoline Derivatives: Discovery of a Potent and Selective Phosphodiesterase 5 Inhibitor for the Treatment of Alzheimer's disease. ACS medicinal chemistry letters, 7(8), 772–777. [Link]

  • Singh, R., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of biomolecular structure & dynamics, 41(14), 6752–6769. [Link]

  • Abdel-Aziz, M., et al. (2015). Design, synthesis and antimicrobial evaluation of some novel quinoline derivatives. MedCrave online. [Link]

  • Kouznetsov, V. V. (2015). Recent Developments on Antimicrobial Quinoline Chemistry. ResearchGate. [Link]

  • Oriental Journal of Chemistry. (n.d.). From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives. Retrieved from [Link]

  • International Letters of Chemistry, Physics and Astronomy. (n.d.). Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino. Retrieved from [Link]

  • Mohammadi-Farani, A., et al. (2015). Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. Research in pharmaceutical sciences, 10(6), 493–504. [Link]

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Application Notes & Protocols: 6-Ethylquinoline as a Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinoline scaffold is a cornerstone in coordination chemistry, prized for its rigid structure, strong σ-donating capabilities, and versatile electronic properties.[1] This guide focuses on 6-ethylquinoline, a derivative whose properties make it a compelling ligand for applications in catalysis, materials science, and medicinal chemistry. While literature specifically detailing this compound is emerging, we can construct a robust predictive framework by drawing upon the extensive research available for its close structural analog, 6-methylquinoline, and other substituted quinolines.[2][3] This document provides a technical overview of this compound's coordination behavior, detailed protocols for the synthesis and characterization of its metal complexes, and application notes for its use in catalysis and biological assays.

The Ligand Profile: Steric and Electronic Considerations

The utility of a ligand is fundamentally governed by its steric and electronic properties. The this compound ligand offers a nuanced profile compared to unsubstituted quinoline or its 6-methyl counterpart.

  • Electronic Effects : The ethyl group at the 6-position is an electron-donating group (EDG). This inductive effect increases the electron density on the quinoline ring system, particularly enhancing the basicity of the heterocyclic nitrogen atom.[4] This makes this compound a stronger σ-donor compared to unsubstituted quinoline, leading to more stable metal-ligand bonds. This enhanced donation can stabilize higher oxidation states of the metal center and influence the kinetics of catalytic cycles.[5]

  • Steric Effects : While the ethyl group is relatively modest in size, it imparts greater steric hindrance than a methyl group. This increased bulk can influence the coordination geometry around the metal center, potentially limiting the number of ligands that can bind or favoring specific isomers.[6] In catalysis, this steric influence is a powerful tool for tuning selectivity, as it can dictate the trajectory of substrate approach to the active site.[7]

Comparative Physicochemical Properties
PropertyQuinoline6-MethylquinolineThis compound (Predicted)Rationale for Prediction
Molecular Formula C₉H₇NC₁₀H₉N[8]C₁₁H₁₁NAddition of a -CH₂- group.
Molecular Weight 129.16 g/mol 143.19 g/mol [8]157.22 g/mol Increased mass from the ethyl group.
pKa (of conjugate acid) ~4.9~5.1~5.2The ethyl group is slightly more electron-donating than methyl, increasing nitrogen basicity.
Coordination Behavior Bidentate (N)Bidentate (N)[9]Bidentate (N)The fundamental quinoline scaffold dictates the primary coordination mode.

Synthesis of this compound Metal Complexes

The synthesis of metal complexes using this compound follows established coordination chemistry protocols. The selection of the metal precursor and solvent system is critical for obtaining high yields of the desired product.

Protocol 1: Synthesis of a Representative Palladium(II) Complex

This protocol describes the synthesis of Dichloro(bis-6-ethylquinoline)palladium(II), a common precursor for cross-coupling catalysis.

Materials:

  • Palladium(II) chloride (PdCl₂)

  • This compound

  • Acetonitrile (anhydrous)

  • Diethyl ether (anhydrous)

  • Schlenk flask and line

  • Magnetic stirrer and heat plate

  • Cannula and syringes

Step-by-Step Methodology:

  • Preparation (Inert Atmosphere): Add PdCl₂ (1 mmol, 177.3 mg) to a 100 mL Schlenk flask. Evacuate and backfill the flask with dry argon or nitrogen three times.

    • Scientist's Note: An inert atmosphere is crucial to prevent the coordination of atmospheric moisture, which can lead to the formation of undesired aqua complexes or hydroxides.

  • Ligand Addition: Add anhydrous acetonitrile (20 mL) to the flask via syringe. To this suspension, add this compound (2.1 mmol, ~330 mg) dropwise while stirring.

    • Rationale: Using a slight excess (2.1 equivalents) of the ligand ensures the complete formation of the bis-ligated complex, driving the reaction equilibrium forward. Acetonitrile is a good solvent for the resulting complex.

  • Reaction: Heat the reaction mixture to 60°C and stir for 4-6 hours. The initial suspension of PdCl₂ should gradually dissolve to form a clear, colored solution (typically yellow to orange).

  • Isolation: Allow the solution to cool to room temperature. Reduce the solvent volume to ~5 mL under vacuum.

  • Precipitation: Slowly add anhydrous diethyl ether (30 mL) to the concentrated solution to precipitate the product. Diethyl ether acts as an anti-solvent, as the complex is poorly soluble in it.

  • Filtration & Drying: Collect the solid product by filtration under an inert atmosphere. Wash the solid with two portions of cold diethyl ether (5 mL each) to remove any unreacted ligand. Dry the product under high vacuum for several hours.

    • Self-Validation: The final product should be a crystalline solid. A sharp melting point and consistent spectroscopic data will validate its purity.

Workflow for Synthesis and Characterization```dot

G cluster_synthesis Synthesis cluster_characterization Characterization S1 Prepare PdCl₂ in Schlenk Flask S2 Add Anhydrous Solvent (MeCN) S1->S2 S3 Add this compound Ligand S2->S3 S4 Heat & Stir (60°C, 4-6h) S3->S4 S5 Precipitate with Anti-Solvent (Et₂O) S4->S5 S6 Filter, Wash & Dry Product S5->S6 C1 ¹H & ¹³C NMR Spectroscopy S6->C1 Confirm Structure C2 FT-IR Spectroscopy S6->C2 Identify M-N Bond C3 UV-Vis Spectroscopy S6->C3 Analyze Electronic Transitions C4 X-ray Crystallography (optional) C1->C4 Definitive Structure

Caption: Simplified catalytic cycle for Suzuki coupling. L = this compound.

Application Note 2: Medicinal & Bioinorganic Chemistry

The quinoline core is a well-established pharmacophore in medicinal chemistry, found in antimicrobial and anticancer agents. [10]Metal coordination can significantly enhance the biological efficacy of such organic scaffolds. [2]

Protocol 3: In Vitro Antimicrobial Susceptibility Testing (MIC Assay)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a this compound metal complex against a bacterial strain (e.g., S. aureus).

Materials:

  • Synthesized this compound metal complex

  • Bacterial strain (e.g., Staphylococcus aureus ATCC 29213)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plate

  • Spectrophotometer (plate reader)

Step-by-Step Methodology:

  • Stock Solution: Prepare a stock solution of the metal complex in DMSO (e.g., 1024 µg/mL).

  • Serial Dilution: In a 96-well plate, perform a two-fold serial dilution of the complex in MHB to achieve a range of concentrations (e.g., 256 µg/mL down to 0.5 µg/mL).

  • Bacterial Inoculum: Prepare a standardized bacterial suspension adjusted to a 0.5 McFarland standard, then dilute it to achieve a final concentration of 5 x 10⁵ CFU/mL in each well.

  • Incubation: Add the bacterial inoculum to each well containing the diluted complex. Include a positive control (bacteria, no complex) and a negative control (broth only).

  • Reading Results: Incubate the plate at 37°C for 18-24 hours. The MIC is defined as the lowest concentration of the complex that completely inhibits visible bacterial growth. This can be assessed visually or by measuring the optical density at 600 nm.

    • Trustworthiness: Running the assay in triplicate and including standard control antibiotics (e.g., ciprofloxacin) ensures the validity and reproducibility of the results.

Conclusion

This compound represents a valuable and tunable ligand for coordination chemistry. Its enhanced electron-donating character and moderate steric profile, relative to simpler quinolines, provide chemists with a tool to precisely modulate the properties of metal complexes. The protocols and application notes provided herein serve as a foundational guide for researchers to synthesize, characterize, and explore the utility of this compound complexes in the pursuit of novel catalysts and therapeutic agents.

References

  • Smolecule. (n.d.). Buy 6-Methylquinoline | 91-62-3.
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  • Prajapati, A., & Verma, V. (2021). Synthesis, spectroscopic characterisation and anti-microbial activities of transition metal complexes of 6-substituted-4-isopropyl quinoline-2(1h)-one derivatives.
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  • FooDB. (2010). Showing Compound 6-Methylquinoline (FDB011115). Retrieved from [Link]

  • Various Authors. (2024). Quinoline-based metal complexes: Synthesis and applications.
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  • Wang, Y., et al. (2024). Synthesis of Quinoline-Based Pt–Sb Complexes with L- or Z-Type Interaction: Ligand-Controlled Redox via Anion Transfer. Organometallics.
  • Kose, E., et al. (2023).
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Introduction: The Strategic Value of N-Oxidation in Quinoline Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 6-Ethylquinoline N-oxide

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] The strategic introduction of an N-oxide functionality to this privileged heterocycle dramatically alters its physicochemical and biological properties. This modification enhances water solubility, modulates electronic characteristics, and, critically, serves as a versatile synthetic handle for further functionalization, particularly at the C2 and C8 positions.[2] Quinoline N-oxides have emerged as a potent class of compounds with a remarkable breadth of biological activities, including anticancer and antimicrobial properties.[1][3]

This application note provides a comprehensive, field-proven guide to the N-oxidation of this compound, a representative substituted quinoline. We present two robust protocols, leveraging distinct oxidant systems, and delve into the mechanistic rationale behind the experimental choices to ensure both success and safety in the laboratory.

Pillar 1: Mechanistic Rationale and Reagent Selection

The N-oxidation of aza-aromatic compounds like quinoline is fundamentally a nucleophilic attack from the nitrogen's lone pair of electrons onto an electrophilic oxygen atom.[4] The choice of the oxygen-transfer agent is paramount and dictates the reaction conditions, workup procedure, and overall efficiency.

  • Peroxy-Acids (e.g., m-CPBA): meta-Chloroperoxybenzoic acid (m-CPBA) is a highly reliable and widely used reagent for N-oxidation.[5][6] It is an electrophilic oxidant that readily transfers an oxygen atom to the nucleophilic quinoline nitrogen. The reaction is typically clean and proceeds under mild conditions, often at or below room temperature. The primary byproduct, m-chlorobenzoic acid, is easily removed via a basic aqueous wash.

  • Hydrogen Peroxide with Acetic Acid: This system represents a greener and more atom-economical approach. In this method, hydrogen peroxide reacts with acetic acid in situ to form peracetic acid, which then acts as the active oxidant.[7][8] While effective, this reaction often requires heating to achieve a practical rate.[9]

The selection between these methods may depend on substrate sensitivity, scale, and laboratory safety protocols. For this guide, we will detail both a highly reliable m-CPBA protocol and a cost-effective hydrogen peroxide protocol.

Pillar 2: Experimental Protocols and Workflow

Protocol A: N-Oxidation using meta-Chloroperoxybenzoic Acid (m-CPBA)

This protocol is favored for its mild conditions and high reliability. The primary safety consideration is the handling of m-CPBA, which in pure form can be shock-sensitive.[10] Commercially available preparations (<77% purity) are significantly safer for general laboratory use.

Reagent/MaterialGradeSupplierNotes
This compound≥97%Standard VendorStarting Material
m-CPBA≤77%Standard VendorOxidizing Agent
Dichloromethane (DCM)AnhydrousStandard VendorSolvent
Saturated NaHCO₃ solutionACS GradeIn-house prepFor acidic workup
Saturated NaCl solution (Brine)ACS GradeIn-house prepFor aqueous wash
Anhydrous Magnesium Sulfate (MgSO₄)ACS GradeStandard VendorDrying agent
Silica Gel230-400 meshStandard VendorFor chromatography
TLC PlatesSilica gel 60 F₂₅₄Standard VendorFor reaction monitoring
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 eq.) in dichloromethane (approx. 0.1 M concentration). Cool the flask to 0 °C using an ice-water bath.

    • Causality: The N-oxidation is an exothermic process. Initial cooling prevents temperature spikes that could lead to side reactions and ensures controlled reaction kinetics.

  • Oxidant Addition: Slowly add m-CPBA (1.1–1.2 eq.) portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C.

    • Causality: Portion-wise addition of the solid oxidant is a critical control measure for managing the reaction exotherm.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C for 30 minutes, then let it warm to room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using an appropriate eluent (e.g., 5-10% Methanol in DCM). The product, this compound N-oxide, will have a lower Rf value (be more polar) than the starting material. The reaction is typically complete within 2-4 hours.

  • Aqueous Workup: Upon completion, cool the mixture again to 0 °C. Quench the reaction by slowly adding saturated sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 20-30 minutes until gas evolution ceases. Transfer the mixture to a separatory funnel.

    • Causality: The basic NaHCO₃ wash serves two purposes: it quenches any remaining peroxy-acid and deprotonates the byproduct, m-chlorobenzoic acid, sequestering it into the aqueous layer as its sodium salt.

  • Extraction and Drying: Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution (2x) and saturated NaCl solution (1x). Dry the isolated organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid or oil can be purified by flash column chromatography on silica gel. A gradient elution, for example, from 100% ethyl acetate to 5% methanol in ethyl acetate, is typically effective. Combine fractions containing the pure product and remove the solvent in vacuo to yield this compound N-oxide.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation cluster_purification Purification dissolve Dissolve this compound in DCM cool Cool to 0 °C dissolve->cool add_mcpba Add m-CPBA (1.1 eq) portion-wise cool->add_mcpba monitor Monitor by TLC add_mcpba->monitor quench Quench with sat. NaHCO₃ monitor->quench extract Extract with DCM quench->extract dry Dry (MgSO₄) & Concentrate extract->dry chromatography Silica Gel Chromatography dry->chromatography product Pure this compound N-oxide chromatography->product

Caption: Experimental workflow for the m-CPBA mediated N-oxidation.

Protocol B: N-Oxidation using Hydrogen Peroxide and Acetic Acid

This protocol is a classic and cost-effective method suitable for larger-scale synthesis. It requires careful temperature control and handling of corrosive and oxidizing reagents.[11][12]

Reagent/MaterialGradeSupplierNotes
This compound≥97%Standard VendorStarting Material
Glacial Acetic AcidACS GradeStandard VendorSolvent/Reagent
Hydrogen Peroxide30-35% aq. solutionStandard VendorOxidizing Agent
Sodium Hydroxide (NaOH)ACS GradeStandard VendorFor neutralization
Dichloromethane (DCM)ACS GradeStandard VendorExtraction Solvent
  • Reaction Setup: In a round-bottom flask, add this compound (1.0 eq.) to glacial acetic acid (5-10 volumes). Stir to dissolve.

  • Oxidant Addition: Warm the solution to 60 °C. Slowly add 30% hydrogen peroxide (2.0–3.0 eq.) dropwise via an addition funnel. An initial exotherm may be observed. After the addition is complete, raise the temperature to 70-75 °C.

    • Causality: Heating is required to promote the formation of peracetic acid and drive the N-oxidation to completion in a reasonable timeframe. Excess H₂O₂ is used to ensure full conversion.

  • Reaction Monitoring: Maintain the temperature and monitor the reaction progress by TLC as described in Protocol A. The reaction may take 6-12 hours.

  • Workup and Neutralization: Once complete, cool the reaction mixture to room temperature in a well-ventilated fume hood. Carefully pour the acidic solution over crushed ice. Slowly neutralize the mixture by adding a cold concentrated solution of sodium hydroxide (e.g., 6M NaOH) or solid sodium carbonate until the pH is > 9. Monitor the temperature and add more ice as needed to keep the mixture cool during neutralization.

    • Causality: Neutralization is highly exothermic and must be controlled. It deprotonates the acetic acid and precipitates the product, which is typically a solid at this stage.

  • Isolation: The product, this compound N-oxide, often precipitates as a solid. Collect the solid by vacuum filtration, wash it thoroughly with cold water, and air-dry.

  • Purification: If the isolated solid is not sufficiently pure, it can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography as described in Protocol A. If the product does not precipitate, it can be extracted from the basic aqueous solution using dichloromethane or chloroform.[13]

Pillar 3: Characterization and Validation

The identity and purity of the synthesized this compound N-oxide must be confirmed through standard analytical techniques.

TechniqueExpected Result
Appearance Off-white to pale yellow solid.
¹H NMR Expect a downfield shift of the protons at the 2 and 8 positions of the quinoline ring compared to the starting material due to the deshielding effect of the N-oxide group.
¹³C NMR Expect shifts in the carbon signals, particularly for C2 and C8a, adjacent to the nitrogen atom.
Mass Spec (ESI+) Calculated for C₁₁H₁₁NO, [M+H]⁺ = 174.0919. Found = 174.09xx.
IR Spectroscopy A characteristic strong N-O stretching band is expected in the region of 1250-1350 cm⁻¹.

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient oxidant; Reaction time too short; Low temperature.Add more oxidant (0.2 eq. increments); Increase reaction time; For Protocol B, ensure the temperature is maintained.
Low Yield Product loss during workup/extraction; Inefficient purification.Ensure pH is strongly basic (>9) before extraction in Protocol B; Optimize chromatography eluent system.
Side Product Formation Reaction temperature too high; Over-oxidation.Maintain strict temperature control, especially during oxidant addition. Use the minimum effective amount of oxidant.

Reaction Mechanism Visualization

Caption: General mechanism of quinoline N-oxidation by a peroxy-acid.

References

  • What are the oxidation products of quinoline? (2025). BIOSYNCE. [Link]

  • (A) Sequential functionalisation of Quinoline N-oxide; (B) Application... (n.d.). ResearchGate. [Link]

  • Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents. (2014). PMC - PubMed Central. [Link]

  • m-Chloroperoxybenzoic Acid (mCPBA). (n.d.). Common Organic Chemistry. [Link]

  • pyridine-n-oxide. (n.d.). Organic Syntheses Procedure. [Link]

  • Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives. (n.d.). ResearchGate. [Link]

  • Activation of 6-bromoquinoline by nitration and N-oxidation. Synthesis of morpholinyl and piperazinyl quinolines. (2025). ResearchGate. [Link]

  • Medicinal Chemistry of Drugs with N-Oxide Functionalities. (2021). PMC - PubMed Central. [Link]

  • Deoxygenative C2-heteroarylation of quinoline N-oxides: facile access to α-triazolylquinolines. (2021). PMC - NIH. [Link]

  • Novel preparation method of quinoline n-oxide derivative with amide group. (n.d.).
  • INNOVATING SCIENCE®. (2022). [Link]

  • meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. (n.d.). RSC Publishing. [Link]

  • 3-Chloroperoxybenzoic acid, MCPBA, meta-Chloroperbenzoic acid. (n.d.). Organic Chemistry Portal. [Link]

  • Oxidation of aromatic amines into nitroarenes with m-CPBA. (2014). [Link]

Sources

Troubleshooting & Optimization

6-Ethylquinoline Synthesis: A Technical Support Center for Yield Enhancement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Ethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of quinoline synthesis and optimize for higher yields. As Senior Application Scientists, we provide not just protocols, but the underlying principles to empower you to troubleshoot and refine your experimental approach.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound, and which one should I choose?

A1: Several classical methods can be adapted for the synthesis of this compound, each with its own advantages and challenges. The primary routes include the Skraup, Doebner-von Miller, Friedländer, and Combes syntheses.[1][2][3]

  • Skraup Synthesis: This is a robust method involving the reaction of an aromatic amine (p-ethylaniline for this compound) with glycerol, sulfuric acid, and an oxidizing agent.[4][5] It's a powerful reaction but can be notoriously vigorous and prone to tar formation.[6][7]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis, this method uses α,β-unsaturated carbonyl compounds, which can be formed in situ.[8][9][10] It offers more flexibility in introducing substituents on the pyridine ring.

  • Friedländer Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group.[11][12][13][14][15] It is a versatile method, often catalyzed by acids or bases.[12]

  • Combes Quinoline Synthesis: This method utilizes the reaction of anilines with β-diketones under acidic conditions.[16][17][18][19]

The choice of method depends on the availability of starting materials, desired scale, and the specific substitution pattern of the target molecule. For this compound, the Skraup or Doebner-von Miller reactions starting from p-ethylaniline are common choices.

Q2: My Skraup synthesis of this compound is extremely exothermic and difficult to control. How can I mitigate this?

A2: The highly exothermic nature of the Skraup synthesis is a well-documented challenge.[6] Several strategies can be employed to moderate the reaction:

  • Use of a Moderator: Ferrous sulfate (FeSO₄) is commonly added to make the reaction less violent.[6][20] It is believed to act as an oxygen carrier, allowing for a more controlled oxidation process.[20]

  • Controlled Addition of Sulfuric Acid: The slow, dropwise addition of concentrated sulfuric acid with efficient cooling is crucial to manage the heat generated.

  • Efficient Stirring: Vigorous stirring helps to dissipate heat and prevent the formation of localized hot spots, which can lead to uncontrolled side reactions and tarring.[6]

  • Gradual Heating: Initially, the reaction mixture should be heated gently to initiate the reaction. Once the exothermic phase begins, the external heat source should be removed to allow the reaction to proceed under its own heat.[7]

Q3: I am observing significant tar formation in my reaction, leading to a low yield of this compound. What are the causes and how can I minimize it?

A3: Tar formation is a common side reaction in acid-catalyzed quinoline syntheses, particularly the Skraup reaction, due to the polymerization of reactants and intermediates under harsh conditions.[6][21] To minimize tarring:

  • Optimize Reaction Temperature: Avoid excessively high temperatures. Careful temperature control throughout the reaction is critical to prevent degradation and polymerization.[21]

  • Use of a Moderator: As mentioned for controlling the exotherm, ferrous sulfate can also help reduce charring.[6]

  • Alternative Oxidizing Agents: While nitrobenzene is a traditional oxidizing agent, it can contribute to the harshness of the reaction. Milder oxidizing agents like arsenic acid or even catalytic amounts of iodine have been reported to result in less violent reactions and potentially less tar formation.[7]

  • Purification Strategy: A robust purification method is essential. Steam distillation of the crude product is a common and effective way to separate the volatile this compound from the non-volatile tar.[6]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction, side reactions (e.g., polymerization, oxidation of starting material), suboptimal reaction conditions.Monitor reaction progress using TLC. Optimize temperature and reaction time.[21] Consider using a milder catalyst or reaction conditions. Modern approaches with nanocatalysts or ionic liquids can improve yields under milder conditions.[21][22]
Formation of Isomers For substituted anilines, cyclization can occur at different positions leading to regioisomers.The directing effect of the substituent on the aniline ring plays a crucial role. For p-ethylaniline, cyclization to form this compound is generally favored. In cases of meta-substituted anilines, a mixture of 5- and 7-substituted quinolines is often obtained.
Difficult Product Isolation Emulsion formation during workup, co-distillation with byproducts.Adjust the pH of the aqueous layer during extraction to ensure the quinoline is in its free base form (organic soluble) or as a salt (water soluble). For purification, consider column chromatography on silica gel or alumina in addition to distillation.
Reaction Fails to Initiate Insufficient activation energy, impure reagents.Ensure all reagents are of high purity and anhydrous where necessary. Gently warm the reaction mixture to initiate the reaction, but be prepared for a potential exotherm.

Experimental Protocols

Optimized Skraup Synthesis of this compound

This protocol incorporates measures to control the reaction's vigor and minimize tar formation.

Materials:

  • p-Ethylaniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Nitrobenzene (as oxidizing agent and solvent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide solution

  • Dichloromethane (for extraction)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, place p-ethylaniline and ferrous sulfate heptahydrate.

  • With vigorous stirring, slowly add anhydrous glycerol to the flask.

  • Cool the flask in an ice-water bath. Slowly and carefully, add concentrated sulfuric acid through the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 120°C.

  • After the addition of sulfuric acid is complete, add nitrobenzene to the mixture.

  • Heat the reaction mixture gently in an oil bath to about 130-140°C. The reaction will become exothermic. Be prepared to remove the heating bath to control the temperature.

  • Once the initial exotherm subsides, continue heating at 130-140°C for 3-4 hours.

  • Allow the mixture to cool to room temperature. Carefully dilute with water and then neutralize with a concentrated sodium hydroxide solution while cooling in an ice bath.

  • Perform a steam distillation to separate the crude this compound and unreacted nitrobenzene from the tarry residue.

  • Extract the distillate with dichloromethane. Wash the organic layer with dilute acid and then with water.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Visualization of Key Processes

Skraup Synthesis Workflow

Skraup_Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up & Purification p-Ethylaniline p-Ethylaniline Controlled_Mixing Controlled Mixing & Heating p-Ethylaniline->Controlled_Mixing Glycerol Glycerol Glycerol->Controlled_Mixing H2SO4 H2SO4 H2SO4->Controlled_Mixing Nitrobenzene Nitrobenzene Nitrobenzene->Controlled_Mixing FeSO4 FeSO4 FeSO4->Controlled_Mixing Exothermic_Reaction Exothermic Reaction Controlled_Mixing->Exothermic_Reaction Reflux Reflux Exothermic_Reaction->Reflux Neutralization Neutralization Reflux->Neutralization Steam_Distillation Steam Distillation Neutralization->Steam_Distillation Extraction Extraction Steam_Distillation->Extraction Vacuum_Distillation Vacuum Distillation Extraction->Vacuum_Distillation Pure_this compound Pure_this compound Vacuum_Distillation->Pure_this compound

Caption: Workflow for the Skraup synthesis of this compound.

Troubleshooting Logic for Low Yield

Low_Yield_Troubleshooting Low_Yield Low Yield of this compound Check_TLC Check TLC for unreacted starting material Low_Yield->Check_TLC Purification_Loss Check for losses during workup/purification Low_Yield->Purification_Loss Incomplete_Reaction Incomplete Reaction Check_TLC->Incomplete_Reaction Yes Side_Reactions Significant Side Reactions (Tarring) Check_TLC->Side_Reactions No Optimize_Time_Temp Increase reaction time or temperature cautiously Incomplete_Reaction->Optimize_Time_Temp Check_Reagent_Purity Check purity of starting materials Incomplete_Reaction->Check_Reagent_Purity Modify_Conditions Modify reaction conditions Side_Reactions->Modify_Conditions Milder_Catalyst Use a milder catalyst Modify_Conditions->Milder_Catalyst Alternative_Oxidant Use an alternative oxidizing agent Modify_Conditions->Alternative_Oxidant Optimize_Extraction Optimize extraction pH and solvent Purification_Loss->Optimize_Extraction Improve_Distillation Improve distillation technique Purification_Loss->Improve_Distillation

Caption: Decision tree for troubleshooting low yields in this compound synthesis.

References

  • Tripathi, S., et al. (2024). The Catalysts-Based Synthetic Approaches to Quinolines: A Review. Bentham Science.
  • BenchChem. (2025). Troubleshooting side reactions in the synthesis of quinoline derivatives.
  • BenchChem. (2025). Navigating the Skraup Quinoline Synthesis: A Technical Support Guide.
  • IIP Series. (2024). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.
  • Wikipedia. (2023). Skraup reaction. Available at: [Link]

  • ACS Omega. (2024). Quinoline Synthesis: Nanocatalyzed Green Protocols An Overview.
  • BenchChem. (2025). Optimizing reaction time and temperature for quinoline synthesis.
  • Sciencemadness.org. (2009). Alternative Oxidisers in Skraup reaction.
  • Wikipedia. (2023). Friedländer synthesis. Available at: [Link]

  • Combes Quinoline Synthesis. (n.d.).
  • PubMed Central. (2020). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review. Available at: [Link]

  • Wikipedia. (2023). Doebner–Miller reaction. Available at: [Link]

  • Wikipedia. (2023). Combes quinoline synthesis. Available at: [Link]

  • PubMed Central. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Available at: [Link]

  • Vedantu. (n.d.). Quinoline: Structure, Properties & Uses Explained. Available at: [Link]

  • SynArchive. (n.d.). Doebner-Miller Reaction. Available at: [Link]

  • Organic Syntheses. (n.d.). The 12-l. flask is then connected with the steam-distillation apparatus shown in. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Available at: [Link]

  • Wikipedia. (2023). Quinoline. Available at: [Link]

  • Organic Reactions. (n.d.). The Friedländer Synthesis of Quinolines. Available at: [Link]

  • ResearchGate. (n.d.). The Friedländer Synthesis of Quinolines. Available at: [Link]

  • RSC Publishing. (n.d.). Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues. Available at: [Link]

Sources

overcoming side reactions in the Doebner-von Miller synthesis of 6-Ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical resource hub for the Doebner-von Miller synthesis, specifically tailored for the preparation of 6-Ethylquinoline. This guide is designed for researchers, chemists, and drug development professionals to navigate and overcome the common side reactions and challenges inherent in this classic yet powerful quinoline synthesis. Here, we move beyond simple protocols to explain the causality behind experimental choices, empowering you to optimize your reaction for higher yield and purity.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses the most frequent issues encountered during the synthesis of this compound using p-ethylaniline and an α,β-unsaturated carbonyl source.

Issue 1: My reaction mixture has turned into a thick, dark, intractable tar, leading to low yields and difficult isolation.

  • Question: What is causing this severe tar formation, and what are the most effective strategies to prevent it?

  • Answer: This is the most common side reaction in the Doebner-von Miller synthesis.[1] The root cause is the acid-catalyzed self-condensation and polymerization of the highly reactive α,β-unsaturated carbonyl compound (e.g., crotonaldehyde or acrolein) under the strong acidic and high-temperature conditions required for the reaction.[2][3]

    Preventative Strategies:

    • Controlled Reagent Addition: The concentration of the aldehyde at any given moment is critical. Instead of adding all reagents at once, add the α,β-unsaturated carbonyl compound (or its precursor, like acetaldehyde) slowly and dropwise to the heated, acidic solution of p-ethylaniline.[1][2] This maintains a low steady-state concentration of the aldehyde, favoring the desired reaction with the aniline over self-polymerization.

    • Temperature Management: While heat is necessary, excessive temperatures accelerate polymerization.[1] The reaction is often exothermic, which can lead to localized overheating and runaway tar formation.[2][4] Begin by heating the aniline-acid mixture and then control the temperature carefully during the aldehyde addition, using external cooling if the exotherm becomes too vigorous.

    • Employ a Biphasic Solvent System: This is a highly effective industrial and lab-scale solution. By sequestering the α,β-unsaturated carbonyl in a non-polar organic solvent (like toluene) and keeping the protonated p-ethylaniline in the aqueous acidic phase, you drastically reduce the carbonyl's ability to polymerize in the acidic medium.[1][5] The reaction occurs at the interface, leading to a much cleaner reaction profile.

Issue 2: The yield of this compound is disappointingly low, even with minimal tar formation.

  • Question: I've controlled tarring, but my yield is still poor. What other factors are at play?

  • Answer: Low yields can stem from several factors beyond polymerization, including an inefficient catalyst system, incomplete final oxidation, or losses during workup.

    Troubleshooting Steps:

    • Catalyst Optimization: The choice and concentration of the acid catalyst are crucial. Both Brønsted acids (e.g., HCl, H₂SO₄) and Lewis acids (e.g., ZnCl₂, SnCl₄) can be effective.[2][6] An excessively harsh acid system can promote side reactions, while one that is too weak will result in an incomplete reaction. It is often beneficial to screen different acids to find the optimal balance for the p-ethylaniline substrate.

    • Ensure Complete Aromatization: The final step of the synthesis is the oxidation of a dihydroquinoline intermediate to the aromatic this compound.[7] If this step is inefficient, you will isolate partially hydrogenated byproducts.[1]

      • Oxidant Choice: While intermediates can sometimes act as the oxidant, it is often more reliable to include an external oxidizing agent. Classic examples include nitrobenzene or arsenic acid, which is highly effective.[7][8]

      • Stoichiometry: Ensure a sufficient stoichiometric amount of the oxidizing agent is present to drive the reaction to completion.[1]

    • Refine the Workup Procedure: The quinoline product is basic. During workup, the acidic reaction mixture must be thoroughly neutralized and then made alkaline (pH > 9) to liberate the free base of this compound before extraction with an organic solvent.[2][4] Incomplete neutralization will leave the product in the aqueous layer as a hydrochloride salt, leading to significant yield loss.

Issue 3: I've isolated unexpected byproducts, including a potential regioisomer or reduced intermediates.

  • Question: My characterization data (NMR, MS) suggests the presence of compounds other than this compound. What are these and how do I avoid them?

  • Answer: While p-ethylaniline strongly directs the cyclization to the 6-ethyl position, side reactions of the intermediates can still occur.

    Potential Byproducts and Solutions:

    • Partially Hydrogenated Quinolines: As discussed in Issue 2, this results from incomplete oxidation. See the solutions above regarding the choice and amount of oxidizing agent.[1] A post-synthesis oxidation step on the crude product using agents like MnO₂ or DDQ can sometimes salvage a batch contaminated with dihydro-derivatives.

    • Reduced Intermediates: It is possible for imine intermediates formed during the reaction to be reduced, especially in a "hydrogen-transfer" type mechanism where one intermediate is oxidized while another is reduced.[9] This can be suppressed by ensuring a potent external oxidant is present to act as the primary hydrogen acceptor.

    • Regioisomers: While unlikely to be a major product from p-ethylaniline, unexpected regiochemistry can occur, particularly with different substrates or acid catalysts.[2] For example, some γ-aryl-β,γ-unsaturated α-ketoesters have shown a complete reversal of regioselectivity with trifluoroacetic acid (TFA).[10] Confirming the structure of your starting materials and using well-established conditions for p-substituted anilines is the best preventative measure.

Data Presentation

Table 1: Impact of Key Parameters on Reaction Success
ParameterLow Yield / High Tar ConditionHigh Yield / Clean Reaction ConditionRationale & Causality
Carbonyl Addition All reagents mixed at onceSlow, dropwise addition over 1-2 hoursMinimizes the instantaneous concentration of the reactive aldehyde, preventing self-polymerization.[1][2]
Temperature Rapid heating to >150°CGradual heating; maintain lowest effective reflux temp.Controls the exothermic polymerization side reaction which is highly temperature-dependent.[1]
Solvent System Monophasic (e.g., acid only)Biphasic (e.g., aq. HCl / Toluene)Sequesters the aldehyde in the organic phase, away from the acid catalyst, drastically reducing tar formation.[5]
Workup pH Neutral (pH ~7) during extractionBasic (pH > 9) during extractionEnsures the basic quinoline product is in its free base form for efficient extraction into the organic layer.[4]
Oxidizing Agent Absent or insufficientStoichiometric excess of a suitable oxidant (e.g., As₂O₅)Drives the final aromatization step to completion, preventing the isolation of dihydroquinoline byproducts.[1][7]

Experimental Protocols

Protocol 1: Optimized Biphasic Synthesis of this compound

This protocol is designed to minimize tar formation by utilizing a two-phase system.

  • Reaction Setup: In a well-ventilated fume hood, equip a round-bottom flask with a mechanical stirrer, a reflux condenser, and an addition funnel.

  • Charge Reactants: To the flask, add p-ethylaniline (1.0 eq) and 6 M hydrochloric acid (sufficient to fully dissolve the aniline as its salt).

  • Heat: Begin stirring and heat the aqueous mixture to a gentle reflux (~100°C).

  • Prepare Aldehyde Solution: In the addition funnel, prepare a solution of crotonaldehyde (1.2 eq) in toluene. (Alternatively, acetaldehyde can be used, which will form crotonaldehyde in situ).

  • Slow Addition: Add the crotonaldehyde/toluene solution dropwise to the refluxing aqueous solution over a period of 1-2 hours. Maintain a steady reflux.

  • Reaction & Monitoring: After the addition is complete, add the oxidizing agent (e.g., arsenic pentoxide). Continue to reflux for an additional 4-6 hours. Monitor the reaction's progress by periodically taking small aliquots from the organic layer and analyzing by TLC or GC-MS.

  • Workup - Neutralization: Once the reaction is complete, cool the mixture to room temperature. Carefully and slowly add a concentrated solution of sodium hydroxide with external cooling until the mixture is strongly alkaline (pH > 9).

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with toluene or dichloromethane.

  • Isolation & Purification: Combine all organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄). Filter and remove the solvent under reduced pressure. The crude this compound can be purified by vacuum distillation or column chromatography.

Visualizations

Reaction and Troubleshooting Diagrams

Doebner_von_Miller_Mechanism cluster_start Starting Materials cluster_steps Core Reaction Cascade p_EtAniline p-Ethylaniline Michael 1. Michael Addition p_EtAniline->Michael AB_Unsat α,β-Unsaturated Carbonyl AB_Unsat->Michael Frag 2. Fragmentation Michael->Frag Recomb 3. Recombination (Aldol-type) Frag->Recomb Cyclize 4. Cyclization Recomb->Cyclize DHQ Dihydroquinoline Intermediate Cyclize->DHQ Ox 5. Oxidation (Aromatization) DHQ->Ox Product This compound Ox->Product

Caption: The fragmentation-recombination mechanism for the Doebner-von Miller reaction.

Competing_Pathways Start p-Ethylaniline + Crotonaldehyde (in Acid) Desired Desired Pathway: Reaction with Aniline Start->Desired Controlled Conditions Side Side Reaction: Self-Condensation Start->Side High Carbonyl Conc. High Temp. Product This compound Desired->Product Tar Polymer / Tar Side->Tar

Caption: Competing pathways for the α,β-unsaturated carbonyl starting material.

Troubleshooting_Workflow Start Reaction Complete. Analyze Crude Product. Q_Tar Is there significant tar formation? Start->Q_Tar Q_Yield Is the yield low? Q_Tar->Q_Yield No Sol_Tar Implement: • Slow Addition • Biphasic System • Temp. Control Q_Tar->Sol_Tar Yes Q_Purity Are hydrogenated byproducts present? Q_Yield->Q_Purity No Sol_Yield Check: • Catalyst Choice • Workup pH (>9) • Reaction Time Q_Yield->Sol_Yield Yes Sol_Purity Check: • Oxidant Choice • Oxidant Stoichiometry Q_Purity->Sol_Purity Yes Success Product Optimized Q_Purity->Success No Sol_Tar->Q_Yield Sol_Yield->Q_Purity Sol_Purity->Success

Caption: A logical workflow for troubleshooting common Doebner-von Miller issues.

Frequently Asked Questions (FAQs)

Q1: What is the currently accepted mechanism of the Doebner-von Miller reaction? A1: The exact mechanism has been a subject of debate, but extensive studies, including carbon isotope scrambling experiments, strongly support a fragmentation-recombination pathway.[11][12] This involves an initial Michael addition of the aniline to the α,β-unsaturated carbonyl, followed by a fragmentation of this adduct into an imine and a saturated ketone. These fragments then recombine in an aldol-type condensation, which proceeds to cyclize and ultimately aromatize to the quinoline product.[7][13]

Q2: Can I use α,β-unsaturated ketones instead of aldehydes for this synthesis? A2: Yes, α,β-unsaturated ketones can be used, though reactions with α,β-unsaturated aldehydes are often more successful.[1] The use of ketones will result in a more substituted quinoline ring. The underlying principles of preventing polymerization and ensuring complete oxidation remain the same.

Q3: Are there specific safety precautions for the Doebner-von Miller reaction? A3: Yes, this reaction requires careful handling. You will be working with strong acids, which are corrosive. The anilines and aldehydes are often toxic and volatile, and the reaction should always be performed in a well-ventilated fume hood.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. Furthermore, the reaction can be strongly exothermic, so preparations should be made to control the temperature to prevent it from becoming too vigorous.[3][4]

References

  • Doebner–Miller reaction - Wikipedia . Wikipedia.

  • Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction . Benchchem.

  • byproduct formation in the Doebner-von Miller reaction . Benchchem.

  • Technical Support Center: Doebner-von Miller Quinoline Synthesis . Benchchem.

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis . PubMed.

  • Advance organic chemistry 1 ; Doebner Miller reaction . Slideshare.

  • troubleshooting side reactions in the synthesis of quinoline derivatives . Benchchem.

  • Doebner-Miller Reaction . SynArchive.

  • On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis . ACS Publications.

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines . YouTube.

  • Skraup−Doebner−Von Miller Quinoline Synthesis Revisited: Reversal of the Regiochemistry for γ-Aryl-β,γ-unsaturated α-Ketoesters . ACS Publications.

  • Overcoming challenges in the synthesis of substituted quinolines . Benchchem.

  • Recent Advances in Metal-Free Quinoline Synthesis . NIH.

  • What is the complete procedure for Doebner-von miller reaction ? . ResearchGate.

  • Quinoline synthesis by improved Skraup–Doebner–Von Miller reactions utilizing acrolein diethyl acetal . ResearchGate.

  • Doebner-von Millar modification for Quinoline synthesis from aniline and aldehyde: Full mechanism . YouTube.

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Technical Support Center: Purification of Crude 6-Ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude 6-Ethylquinoline. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining high-purity this compound. We will move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot and adapt these methods to your specific needs.

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in my crude this compound sample?

Answer: The impurity profile of your crude this compound is intrinsically linked to its synthetic route. The most common methods for synthesizing substituted quinolines are the Skraup and Doebner-von Miller reactions.[1][2]

  • Unreacted Starting Materials: The most common impurities are residual starting materials. For a typical Doebner-von Miller synthesis, this would be p-ethylaniline and α,β-unsaturated aldehydes or ketones.

  • Isomeric Byproducts: While the ethyl group is primarily para-directing, small amounts of other isomers, such as 8-ethylquinoline, might form.

  • Polymeric Tars: Acid-catalyzed condensation reactions, especially those run at high temperatures like the Skraup synthesis, are notorious for producing high molecular weight, tar-like substances.[3]

  • Oxidation Products: Quinolines can be susceptible to oxidation, especially if exposed to air at high temperatures, leading to N-oxides or other degradation products.[4]

A preliminary analysis by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) is highly recommended to identify the major impurities and select the most appropriate purification strategy.

Q2: My crude product is a dark, viscous oil. What is the best first step?

Answer: For a dark, tarry crude product, a preliminary "workup" or pre-purification step is essential before attempting more refined techniques like distillation or chromatography.

  • Acid-Base Extraction: Dissolve the crude oil in a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic solution with an aqueous acid solution (e.g., 1M HCl). The basic this compound will move into the aqueous layer as its hydrochloride salt, leaving non-basic impurities (like tars) in the organic layer.

  • Liberation of the Free Base: Separate the acidic aqueous layer and cool it in an ice bath. Make the solution basic by slowly adding a base like sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃) until the this compound precipitates or forms an oil.

  • Extraction: Extract the liberated this compound back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

This procedure will remove a significant portion of the polymeric tars and neutral impurities, yielding a much cleaner starting material for subsequent purification.[5]

Troubleshooting Purification Techniques

The choice of purification technique depends on the nature of the impurities, the required purity level, and the scale of the experiment. The following workflow provides a general decision-making process.

Purification_Workflow cluster_start Initial State cluster_analysis Analysis cluster_decision Method Selection cluster_methods Purification Techniques cluster_end Final Product Crude Crude this compound Analysis Purity Assessment (TLC, GC-MS) Crude->Analysis Decision Impurity Profile? Analysis->Decision Distill Vacuum Distillation Decision->Distill Volatile Impurities (Different B.P.) Chrome Column Chromatography Decision->Chrome Non-Volatile or Isomeric Impurities Crystal Crystallization (as a salt) Decision->Crystal High Initial Purity or Specific Impurities Pure Pure this compound Distill->Pure Chrome->Pure Crystal->Pure FinalAnalysis Final Purity Check (NMR, HPLC, GC-MS) Pure->FinalAnalysis

Caption: General purification workflow for crude this compound.

Technique 1: Vacuum Distillation

This is often the most effective method for removing non-volatile tars or impurities with significantly different boiling points.

Quantitative Data: Physical Properties

The physical properties of this compound are very similar to its methyl analog. The slightly larger ethyl group will marginally increase the boiling point and decrease the density compared to 6-methylquinoline.

Property6-Methylquinoline (Proxy)Expected for this compoundSource
Boiling Point 259-261 °C at 760 mmHg~265-275 °C at 760 mmHg[6][7]
Melting Point -22 °CSimilar to 6-methylquinoline[6][8]
Density ~1.065 g/mL at 20 °CSlightly lower than 6-methylquinoline[7][9]
Appearance Clear pale yellow liquid or oilClear pale yellow to brownish liquid[6][8]

Issue: My this compound is darkening or decomposing upon heating.

Question: I'm trying to distill my product at atmospheric pressure, but it turns black and I get a very low yield. What's happening?

Answer: The high boiling point of this compound makes it susceptible to thermal decomposition and oxidation when heated at atmospheric pressure. The solution is to perform the distillation under reduced pressure (vacuum distillation).

  • Causality: Lowering the pressure reduces the boiling point of a liquid. By distilling under vacuum, you can achieve vaporization at a much lower temperature, preventing thermal degradation. For quinolines, which can be sensitive to prolonged light exposure, wrapping the distillation flask in aluminum foil is also good practice.[4]

Recommended Protocol: Vacuum Distillation

  • Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is dry and joints are properly sealed with vacuum grease.

  • Anti-Bumping: Add a magnetic stir bar or a few boiling chips to the distillation flask to ensure smooth boiling.

  • Optional - Reducing Agent: For particularly sensitive batches, adding a small amount of zinc dust can help prevent oxidation during heating.[5]

  • Vacuum Application: Slowly and carefully apply vacuum from a vacuum pump. A typical target pressure is 1-10 mmHg.

  • Heating: Gently heat the distillation flask using a heating mantle.

  • Fraction Collection: Collect the fraction that distills at the expected temperature for your vacuum level. Discard any initial low-boiling fractions (forerun) and stop before high-boiling, dark-colored material begins to distill.

Technique 2: Column Chromatography

Chromatography is ideal for separating compounds with similar boiling points, such as isomers, or for removing non-volatile polar impurities.

Issue: My compound is streaking badly on the TLC plate and column.

Question: I'm getting significant tailing on my silica gel TLC plate, and the separation on the column is poor. How can I get sharp, well-defined bands?

Answer: This is a classic problem when purifying basic compounds like quinolines on acidic silica gel. The basic nitrogen atom of the quinoline ring interacts strongly with the acidic silanol (Si-OH) groups on the silica surface, causing streaking.[10]

Chromatography_Troubleshooting Start Running a column for This compound on Silica Gel Problem Is the compound streaking (tailing) on TLC/Column? Start->Problem Solution1 Add a Basic Modifier (0.5-2% Triethylamine or Pyridine) to the eluent Problem->Solution1 Yes Solution2 Use an Alternative Stationary Phase Problem->Solution2 Yes, alternative needed Success Achieve Good Separation Problem->Success No Solution1->Success Alumina Neutral or Basic Alumina Solution2->Alumina ReversedPhase Reversed-Phase Silica (C18) Solution2->ReversedPhase Alumina->Success ReversedPhase->Success

Caption: Troubleshooting guide for chromatographic purification.

  • Causality & Solution: To prevent this unwanted interaction, you need to "tame" the acidic silica gel.

    • Add a Basic Modifier: The most common solution is to add a small amount (0.5-2%) of a volatile base, like triethylamine (NEt₃) or pyridine, to your eluent (e.g., hexane/ethyl acetate).[10] The modifier will preferentially bind to the acidic sites on the silica, allowing your this compound to travel through the column without streaking.

    • Use an Alternative Stationary Phase: Basic or neutral alumina is an excellent alternative to silica gel for purifying amines and other basic compounds.[5][10]

Recommended Protocol: Flash Column Chromatography

  • Stationary Phase: Choose either silica gel (pre-treated with a basic eluent) or neutral alumina.

  • Eluent Selection: Use TLC to determine a suitable solvent system that gives your product an Rf value of ~0.3. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Pack the column with your chosen stationary phase using the selected eluent (containing 1% triethylamine if using silica).

  • Loading: Dissolve your crude product in a minimum amount of the eluent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel or celite, evaporate the solvent, and carefully load the resulting dry powder onto the top of the column bed. This "dry loading" technique generally results in better separation.

  • Elution & Collection: Run the column, collecting fractions and monitoring them by TLC to pool the pure product.

  • Solvent Removal: Evaporate the solvent from the pooled fractions under reduced pressure to obtain the purified this compound.

Technique 3: Crystallization via Salt Formation

If your this compound is already relatively pure or if you need to remove a specific impurity that co-distills or co-elutes, crystallization can be a powerful final polishing step. Since this compound is a liquid at room temperature, this is best achieved by forming a crystalline salt.[6][8]

Issue: I can't get my this compound to crystallize from any solvent.

Question: My product remains an oil even at low temperatures in various solvents. How can I induce crystallization?

Answer: As an oil, this compound lacks the rigid crystal lattice needed for crystallization. Converting it to a salt, such as a picrate or hydrochloride, introduces strong ionic interactions that facilitate the formation of a well-ordered, crystalline solid. The classic method for purifying quinoline itself involves forming the picrate salt.[5]

  • Causality: Picric acid is a strong acid that reacts with the basic this compound to form a stable, often highly crystalline, salt. This salt will have very different solubility properties from the free base, allowing it to be selectively crystallized and separating it from non-basic impurities.

Recommended Protocol: Purification via Picrate Salt Formation

  • Salt Formation: Dissolve the crude this compound in a minimum amount of a suitable solvent like 95% ethanol. In a separate flask, dissolve a stoichiometric equivalent of picric acid in the minimum volume of hot ethanol.

  • Crystallization: Slowly add the quinoline solution to the picric acid solution. The yellow crystalline picrate salt should precipitate. Allow the mixture to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Isolation and Washing: Collect the yellow crystals by filtration. Wash them with cold ethanol to remove any soluble impurities. The salt can be further purified by recrystallization from a suitable solvent like acetonitrile.[5]

  • Liberation of Free Base: To recover the pure this compound, dissolve the purified picrate salt in a solvent like dimethyl sulfoxide (DMSO). Pass this solution through a short column of basic alumina. The alumina will adsorb the acidic picric acid, allowing the free base of this compound to elute.[5]

  • Final Steps: Extract the pure this compound from the eluate using a non-polar solvent like n-pentane and remove any residual solvent under vacuum.[5]

References

  • Purification of quinoline yellow components using high-speed counter-current chromatography by stepwise increasing the flow-rate of the mobile phase. ResearchGate. Available from: [Link]

  • What chromatographic methods are suitable for quinoline separation? BIOSYNCE Blog. Available from: [Link]

  • Purification of Quinoline. Chempedia - LookChem. Available from: [Link]

  • Preparative separation of di- and trisulfonated components of Quinoline Yellow using affinity-ligand pH-zone-refining counter-current chromatography. National Institutes of Health (NIH). Available from: [Link]

  • 6-Methylquinoline | C10H9N | CID 7059. PubChem. Available from: [Link]

  • Synthesis of derivatives of quinoline. SciSpace. Available from: [Link]

  • Safety Data Sheet: 6-Methylquinoline. Chemos GmbH & Co.KG. Available from: [Link]

  • 6-methyl quinoline. ChemBK. Available from: [Link]

  • 6-methyl quinoline 6-methylquinoline. The Good Scents Company. Available from: [Link]

  • Showing Compound 6-Methylquinoline (FDB011115). FooDB. Available from: [Link]

  • synthesis of quinoline derivatives and its applications. Slideshare. Available from: [Link]

  • Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3- carboxylate, C13H13NO3. ResearchGate. Available from: [Link]

  • Synthesis and biological screening of some novel Quinoline derivatives. Der Pharma Chemica. Available from: [Link]

  • (PDF) Crystal structure of ethyl 6-methyl-4-oxo-1,4-dihydroquinoline-3-carboxylate, C13H13NO3. ResearchGate. Available from: [Link]

  • Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate. National Institutes of Health (NIH). Available from: [Link]

  • Study on 6‐Bromo-2-methylquinoline in Ten Monosolvents and Four Binary Blends at 278.15−323.15 K: Solubility. ACS Publications. Available from: [Link]

  • 6-methoxy-8-nitroquinoline. Organic Syntheses Procedure. Available from: [Link]

  • Method for synthetizing 6-methoxyquinoline. Google Patents.

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Technical Support Center: Troubleshooting Low Aqueous Solubility of 6-Ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Ethylquinoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low aqueous solubility of this compound in their experimental setups. Here, we provide in-depth troubleshooting guides, detailed experimental protocols, and frequently asked questions to help you achieve stable and reproducible solutions for your in vitro and in vivo studies.

Understanding the Challenge: Physicochemical Properties of this compound

PropertyPredicted Value (for 6-Methylquinoline)Implication for Solubility
pKa ~4.68[1]As a weak base, its solubility is pH-dependent and will increase in acidic conditions.
LogP ~2.6[2]Indicates a preference for a non-polar environment, leading to low water solubility.
Water Solubility < 1 mg/mL[3]Classified as poorly soluble in water.

These properties underscore the inherent difficulty in dissolving this compound in neutral aqueous buffers and highlight the need for specialized formulation strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound, dissolved in a DMSO stock, precipitating when I dilute it into my aqueous experimental buffer?

A1: This common issue, often called "crashing out," occurs due to a rapid change in solvent polarity.[4] this compound is readily soluble in organic solvents like DMSO. However, when this concentrated organic stock is diluted into an aqueous buffer, the DMSO concentration plummets, and the surrounding water molecules cannot maintain the hydrophobic this compound in solution, leading to precipitation.[5][6]

Q2: What is the maximum concentration of organic co-solvent, like DMSO, that I can use in my cell-based assay?

A2: The tolerance of cell lines to organic solvents varies. As a general rule, the final concentration of DMSO in cell-based assays should be kept below 0.5%, and ideally below 0.1%, to avoid solvent-induced artifacts and cytotoxicity.[7] It is always recommended to perform a vehicle control experiment to assess the effect of the solvent on your specific assay.

Q3: Are there alternatives to DMSO for creating a stock solution?

A3: Yes, other water-miscible organic solvents can be used, such as ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[3][8] The choice of solvent will depend on the specific requirements of your experiment and the solubility of this compound in that solvent.

Troubleshooting Guides & Experimental Protocols

This section provides a systematic approach to resolving the low aqueous solubility of this compound. Each method is presented with an explanation of the underlying principle, a detailed step-by-step protocol, and a troubleshooting guide.

Method 1: pH Adjustment

Issue: My this compound is insoluble in my neutral aqueous buffer (e.g., PBS at pH 7.4).

Principle of Causality: As a quinoline derivative, this compound is a weak base. The nitrogen atom in the quinoline ring can be protonated in acidic conditions, forming a more soluble salt.[9] By lowering the pH of the solution to at least 1-2 units below the compound's pKa (~4.68), we can significantly increase its aqueous solubility.

Experimental Protocol: pH-Mediated Solubilization

  • Determine Target pH: Based on the predicted pKa of ~4.68, aim for a buffer pH in the range of 2.5-3.5, depending on the constraints of your experiment.

  • Buffer Selection: Choose a buffer system with adequate buffering capacity in the desired pH range (e.g., citrate or glycine-HCl buffer).

  • Preparation of Acidic Buffer: Prepare the selected buffer at the target pH.

  • Dissolution of this compound:

    • Accurately weigh a small amount of this compound powder.

    • Add the acidic buffer to the powder.

    • Use sonication or gentle warming (if the compound is thermally stable) to aid dissolution.

  • Final pH Adjustment (Optional and Use with Caution): If your experimental system requires a near-neutral pH, you can attempt to slowly add a base (e.g., 1N NaOH) dropwise to your solubilized acidic solution while vigorously vortexing. Be aware that this may cause the compound to precipitate as you approach its pKa.

Troubleshooting:

  • Insufficient solubility enhancement: The pH may not be low enough. Try a buffer with a lower pH.

  • Precipitation upon pH adjustment: The compound is crashing out as it deprotonates. This method may not be suitable if a near-neutral final pH is required. Consider using a combination of pH adjustment and a co-solvent.

  • Compound instability: Ensure that this compound is stable at the low pH required for solubilization.

Method 2: Use of Co-solvents

Issue: pH adjustment is not a viable option for my experiment, or it did not provide the desired solubility.

Principle of Causality: Co-solvents are water-miscible organic solvents that, when added to water, reduce the polarity of the solvent system.[10] This reduction in polarity lowers the interfacial tension between the aqueous environment and the hydrophobic this compound molecule, thereby increasing its solubility.[11]

Experimental Protocol: Co-solvent Solubilization

  • Co-solvent Selection: Choose a biocompatible co-solvent that is appropriate for your experimental system. Common choices include DMSO, ethanol, propylene glycol (PG), and PEG 400.[3][8]

  • Prepare Concentrated Stock Solution:

    • Dissolve the this compound powder in 100% of your chosen co-solvent to create a high-concentration stock solution (e.g., 10-50 mM).

    • Ensure complete dissolution, using gentle warming or sonication if necessary.[12]

  • Stepwise Dilution: To avoid precipitation upon dilution into your aqueous buffer, perform a stepwise dilution.

    • Add the concentrated stock solution to your aqueous buffer slowly and dropwise while vigorously vortexing.[5]

    • Alternatively, create an intermediate dilution in a mixture of the co-solvent and your buffer before making the final dilution.

  • Final Concentration: Keep the final concentration of the co-solvent in the experimental medium as low as possible (typically <1%, and often <0.1% for cell-based assays) to avoid solvent-induced artifacts.[7]

Troubleshooting:

  • Precipitation upon dilution:

    • Lower the final concentration of this compound.

    • Slightly increase the final concentration of the co-solvent, ensuring it remains within the tolerance limits of your assay.

    • Consider using a different co-solvent or a combination of co-solvents.

  • Viscosity Issues: High concentrations of co-solvents like PEG 400 can increase the viscosity of your solution, which may interfere with pipetting or your assay.

DOT Script for Co-Solvent Workflow

CoSolvent_Workflow start Start: Insoluble This compound Powder stock Dissolve in 100% Co-solvent (e.g., DMSO) to create stock solution start->stock dilute Stepwise Dilution into Aqueous Buffer stock->dilute end_soluble Result: Soluble This compound Solution dilute->end_soluble Success end_precipitate Issue: Precipitation (Crashing Out) dilute->end_precipitate Failure troubleshoot Troubleshoot: - Lower final concentration - Increase co-solvent % - Change co-solvent end_precipitate->troubleshoot troubleshoot->dilute Solubility_Strategy start Low this compound Solubility in Aqueous Buffer ph_option Is pH adjustment compatible with assay? start->ph_option ph_yes Method 1: pH Adjustment ph_option->ph_yes Yes ph_no Proceed to Co-solvents ph_option->ph_no No cosolvent_option Is a low % of organic solvent acceptable? ph_no->cosolvent_option cosolvent_yes Method 2: Use of Co-solvents cosolvent_option->cosolvent_yes Yes cosolvent_no Proceed to Cyclodextrins cosolvent_option->cosolvent_no No cyclodextrin Method 3: Cyclodextrin Complexation cosolvent_no->cyclodextrin

Caption: Decision tree for selecting a this compound solubilization strategy.

References

  • Vishakha, V. D. (2020). CO-SOLVENCY. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 9(5), 584-600.
  • BenchChem. (2025).
  • Lo, C. L. (n.d.). Inclusion complex formation of cyclodextrin with its guest and their applications.
  • BenchChem. (2025).
  • Kfoury, M., Auezova, L., Greige-Gerges, H., & Fourmentin, S. (2016). Cyclodextrins, Surfactants and Their Inclusion Complexes. Molecules, 21(10), 1374.
  • Arrow@TU Dublin. (n.d.).
  • Babu, P. S., & Kumar, A. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. Bulletin of Environment, Pharmacology and Life Sciences, 11(5), 123-128.
  • IIP Series. (n.d.).
  • BenchChem. (2025).
  • Viernstein, H. (2020).
  • Popielec, A., & Loftsson, T. (2017). A Review on Cyclodextrins/Estrogens Inclusion Complexes. Molecules, 22(12), 2213.
  • Babu, P. S., & Kumar, A. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences, 7(2).
  • Babu, P. S., & Kumar, A. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace.
  • Madhavi. (n.d.). Solubility enhancement and cosolvency. [PPTX]. Slideshare.
  • Khan, H. (2020, January 22). Dissolved in DMSO but further dilution or adding in culture plate makes compound precipitated?
  • Geysen, J. (2014, January 16). DMSO wont dilute my pure compound. How to solve this?
  • Ask A Formulator: How Do You Solubilize An API Th
  • Schoonbeek, H. (2014, April 3). What should I do when a compound goes into DMSO, but precipitates when adding saline?
  • Zhang, Y., Wang, J., Wu, L., & Wang, J. (2018). Preparation and Properties of Cyclodextrin Inclusion Complexes of Hyperoside. Molecules, 23(5), 1083.
  • Zhou, H. Y., Jiang, L. J., Zhang, Y. P., & Li, J. B. (2014). β-Cyclodextrin inclusion complex: Preparation, characterization, and its aspirin release in vitro. Journal of the Serbian Chemical Society, 79(10), 1223-1236.
  • Wang, J., Fan, H., & Zhang, M. (2017). General Methods for the Preparation of Cyclodextrin Inclusion Complexes. In Cyclodextrins: Preparation and Application in Industry (pp. 25-50). World Scientific.
  • BOC Sciences. (n.d.).
  • Patel, J., & Patel, K. (2012). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Journal of Young Pharmacists, 4(3), 166-173.
  • Merck Millipore. (n.d.).
  • API Solubility Enhancement Advanced Strategies for Pharmaceutical Development. (n.d.).
  • FooDB. (2010, April 8). Showing Compound 6-Methylquinoline (FDB011115).
  • Tablets & Capsules Magazine. (2025, July 15).
  • Sigma-Aldrich. (n.d.). Improving API Solubility using API Processing.
  • Sastre, J., & Shields, G. C. (2016). Prediction of pKa values using the PM6 semiempirical method. PeerJ, 4, e2075.
  • Putchakayala, S. B. (2021, September 30).
  • Sastre, J., & Shields, G. C. (2016, May 25). Prediction of pKa values using the PM6 semiempirical method.
  • PROCTECH 2EC3 Lab Manual. (n.d.). Experiment 5: pH adjustment. eCampusOntario Pressbooks.
  • Flinn Scientific. (n.d.).
  • Standard Oper
  • Kumar, S., & Indu, P. (2011). Formulation approaches for orally administered poorly soluble drugs. International Journal of Pharmaceutical Sciences and Research, 2(6), 1361.
  • ChemAxon. (n.d.). Pushing the limit of logP prediction accuracy: ChemAxon's results for the SAMPL 6 blind challenge.
  • PubChem. (n.d.). 6-Methylquinoline.
  • The Good Scents Company. (n.d.). 6-methyl quinoline 6-methylquinoline.
  • MDPI. (n.d.). Enhancing the Bioavailability of Poorly Soluble Drugs.
  • Jensen, J. H., & Swain, C. (2016). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ, 4, e2564.
  • Gök, S., & İrtem, E. (2020). Evaluation of the pKa's of Quinazoline Derivatives : Usage of Quantum Mechanical Based Descriptors.
  • Platzek, T., Lang, C., Grohmann, G., Gi, U. S., & Baltes, W. (1999). Formation of a carcinogenic aromatic amine from an azo dye by human skin bacteria in vitro. Human & experimental toxicology, 18(9), 552–559.
  • Sigma-Aldrich. (n.d.). 6-Methylquinoline = 98 , FG 91-62-3.

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optimizing temperature and reaction time for 6-Ethylquinoline synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Ethylquinoline. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance, troubleshooting, and frequently asked questions (FAQs) to facilitate the successful synthesis of this important quinoline derivative.

Introduction to this compound Synthesis

This compound is a valuable heterocyclic compound with applications in medicinal chemistry and materials science. Its synthesis is most commonly achieved through classical methods such as the Skraup or Doebner-von Miller reactions, starting from p-ethylaniline. While these methods are robust, they often require careful optimization of reaction parameters, particularly temperature and reaction time, to maximize yield and purity while minimizing byproduct formation. This guide provides practical, field-proven insights to navigate the challenges of this compound synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

A1: The two most common and historically significant methods for synthesizing this compound are the Skraup synthesis and the Doebner-von Miller reaction.[1][2] Both methods involve the reaction of p-ethylaniline with a three-carbon electrophile under acidic conditions to construct the quinoline ring system.

Q2: What is the fundamental difference between the Skraup and Doebner-von Miller reactions for this compound synthesis?

A2: The primary difference lies in the source of the three-carbon unit.

  • Skraup Synthesis: This reaction typically uses glycerol, which is dehydrated in situ by a strong acid (like sulfuric acid) to form acrolein, the reactive α,β-unsaturated aldehyde.[3][4] An oxidizing agent is also required to aromatize the dihydroquinoline intermediate.

  • Doebner-von Miller Reaction: This method is a variation of the Skraup synthesis that uses a pre-formed α,β-unsaturated carbonyl compound, such as crotonaldehyde or acrolein itself, instead of generating it from glycerol.[1][5]

Q3: Why is temperature control so critical in these reactions?

A3: Temperature is a crucial parameter that directly influences the reaction rate and the formation of byproducts.

  • Exothermic Nature: The Skraup synthesis, in particular, is notoriously exothermic and can become violent if not properly controlled.[6] Excessive heat can lead to a runaway reaction and the formation of significant amounts of tar.

  • Byproduct Formation: High temperatures can promote the polymerization of acrolein or other reactive intermediates, leading to the formation of intractable tarry byproducts that complicate purification and reduce the yield of this compound.[7]

Q4: How does reaction time affect the synthesis of this compound?

A4: The optimal reaction time is a balance between achieving complete conversion of the starting materials and minimizing the degradation of the product.

  • Incomplete Reaction: Insufficient reaction time will result in a low yield due to unreacted starting materials.

  • Product Degradation: Prolonged exposure to the harsh acidic and high-temperature conditions of the reaction can lead to the degradation of the desired this compound product and an increase in byproduct formation. Monitoring the reaction progress using techniques like Thin-Layer Chromatography (TLC) is essential to determine the optimal reaction time.

Q5: What are the common byproducts in this compound synthesis?

A5: The most common byproducts are high-molecular-weight polymers and tars resulting from the acid-catalyzed polymerization of acrolein or crotonaldehyde.[7] Incomplete reaction can also leave behind starting materials and intermediates.

Troubleshooting Guide

This section addresses specific issues you might encounter during the synthesis of this compound in a question-and-answer format, providing actionable solutions.

Issue 1: The Skraup reaction is proceeding too violently and is difficult to control.

  • Question: My Skraup reaction with p-ethylaniline is extremely exothermic and appears to be heading towards a runaway. What immediate steps should I take, and how can I prevent this in the future?

  • Answer: A runaway Skraup reaction is a significant safety hazard.

    • Immediate Actions: If it is safe to do so, immediately immerse the reaction flask in an ice-water bath to rapidly cool it. Ensure adequate ventilation and be prepared for a potential pressure increase.

    • Preventative Measures:

      • Use of a Moderator: The addition of ferrous sulfate (FeSO₄) is highly recommended to moderate the reaction's exothermicity.[3] It is believed to act as an oxygen carrier, slowing down the oxidation step.

      • Controlled Reagent Addition: Ensure the reagents are added in the correct order. Typically, the aniline and moderator are mixed with glycerol before the slow and careful addition of sulfuric acid with external cooling.

      • Gradual Heating: Begin heating the mixture gently. Once the reaction initiates (often indicated by a color change and an increase in temperature), remove the heat source. The heat of the reaction itself should sustain it for a period. Reapply heat only after the initial exotherm has subsided.[8]

Issue 2: The yield of this compound is consistently low.

  • Question: I am following a standard protocol, but my yields of this compound are significantly lower than expected. What are the likely causes and how can I improve them?

  • Answer: Low yields can stem from several factors:

    • Incomplete Reaction:

      • Reaction Time and Temperature: Ensure the reaction is heated for a sufficient duration at the appropriate temperature after the initial exothermic phase. A prolonged heating period is often necessary to drive the reaction to completion.[3]

    • Side Product Formation:

      • Tar Formation: As mentioned, tar formation is a major cause of low yields. Minimizing the reaction temperature and time can help reduce tar formation.

      • Alternative Oxidants: The choice of oxidizing agent can influence the yield. While nitrobenzene is common, arsenic acid has been reported to result in a less violent reaction and may improve yields in some cases.[3]

Issue 3: Purification of this compound is challenging due to tar formation.

  • Question: My crude product is a thick, dark tar, making the isolation of pure this compound very difficult. What are the best purification strategies?

  • Answer: Purification of quinolines from the tarry byproducts of Skraup or Doebner-von Miller reactions is a common challenge.

    • Steam Distillation: For volatile quinolines like this compound, steam distillation is an effective initial purification step to separate the product from non-volatile tars and inorganic salts.[9][10]

    • Vacuum Distillation: After initial purification, vacuum distillation can be used to further purify the this compound.[11] This is particularly useful for separating it from other volatile impurities.

    • Column Chromatography: If distillation does not provide the desired purity, column chromatography on silica gel or alumina can be employed.[12][13] A solvent system such as hexane/ethyl acetate is a good starting point for elution.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of this compound. These are representative protocols and may require optimization for your specific laboratory conditions and scale.

Protocol 1: Skraup Synthesis of this compound

This protocol is adapted from the well-established Organic Syntheses procedure for quinoline synthesis.[10]

Materials:

  • p-Ethylaniline

  • Glycerol (anhydrous)

  • Concentrated Sulfuric Acid

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Nitrobenzene (as oxidizing agent)

  • Sodium Hydroxide solution (for neutralization)

  • Dichloromethane or other suitable organic solvent (for extraction)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add p-ethylaniline (1.0 eq), glycerol (3.0 eq), and ferrous sulfate heptahydrate (0.1 eq).

  • With vigorous stirring, slowly and carefully add concentrated sulfuric acid (2.5 eq) to the mixture. The addition is exothermic, and the flask should be cooled in an ice-water bath to maintain the temperature below 120°C.

  • After the addition of sulfuric acid is complete, add nitrobenzene (1.2 eq).

  • Heat the mixture gently in an oil bath to approximately 130-140°C. The reaction will become exothermic. Once the reaction is self-sustaining, remove the external heat source.

  • After the initial vigorous reaction subsides, heat the mixture to a gentle reflux for an additional 3-5 hours. Monitor the reaction progress by TLC.

  • Allow the reaction mixture to cool to room temperature. Carefully dilute the mixture with water.

  • Make the solution strongly alkaline by the slow addition of a concentrated sodium hydroxide solution, while cooling the flask in an ice-water bath.

  • Perform steam distillation to isolate the crude this compound. The unchanged nitrobenzene will distill first.

  • Extract the distillate with dichloromethane. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation.

Protocol 2: Doebner-von Miller Synthesis of 6-Ethyl-2-methylquinoline

This protocol uses crotonaldehyde as the α,β-unsaturated carbonyl compound, which will result in the formation of 6-ethyl-2-methylquinoline.

Materials:

  • p-Ethylaniline

  • Crotonaldehyde

  • Concentrated Hydrochloric Acid

  • Sodium Hydroxide solution (for neutralization)

  • Toluene or other suitable organic solvent

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, combine p-ethylaniline (1.0 eq) and concentrated hydrochloric acid (3.0 eq).

  • Heat the mixture to reflux.

  • In the dropping funnel, dissolve crotonaldehyde (1.2 eq) in a small amount of toluene.

  • Add the crotonaldehyde solution dropwise to the refluxing aniline hydrochloride solution over a period of 1-2 hours.

  • After the addition is complete, continue to reflux for an additional 4-6 hours. Monitor the reaction progress by TLC.

  • Allow the mixture to cool to room temperature.

  • Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient).

Data Summary

Optimizing reaction parameters is key to a successful synthesis. The following table provides a summary of representative conditions and their impact on the outcome of quinoline synthesis, which can be extrapolated for the synthesis of this compound.

ParameterConditionExpected OutcomeTroubleshooting/Considerations
Temperature Too Low (<100°C)Incomplete or very slow reaction, leading to low yield.Gradually increase the temperature and monitor the reaction progress.
Optimal (130-150°C for Skraup)Good reaction rate and manageable exotherm.Careful monitoring is still required, especially during the initial phase.
Too High (>160°C)Increased tar formation, potential for a runaway reaction, and product degradation.Use a moderator like FeSO₄ and ensure controlled heating.
Reaction Time Too Short (<3 hours)Incomplete conversion of starting materials.Monitor the reaction by TLC to ensure the disappearance of the limiting reagent.
Optimal (3-6 hours)High conversion to the desired product.The optimal time will depend on the specific substrates and temperature.
Too Long (>8 hours)Increased byproduct formation and potential for product decomposition.Monitor for the appearance of degradation products by TLC.
Catalyst Strong Brønsted Acid (H₂SO₄, HCl)Effective for cyclization but can promote polymerization of the carbonyl compound.Use in appropriate concentrations and consider milder alternatives if tar formation is excessive.
Lewis Acid (ZnCl₂, SnCl₄)Can be effective catalysts, sometimes under milder conditions than strong Brønsted acids.[1]The choice of Lewis acid can influence the reaction rate and selectivity.

Visualizing the Workflow and Mechanisms

Experimental Workflow for this compound Synthesis

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine p-Ethylaniline, Glycerol/Crotonaldehyde, and Moderator (optional) acid Slowly Add Acid (e.g., H2SO4 or HCl) with Cooling reagents->acid heating Gentle Heating to Initiate acid->heating exotherm Control Exotherm (Remove Heat) heating->exotherm reflux Reflux for 3-6 hours exotherm->reflux neutralize Cool and Neutralize with Base reflux->neutralize purify Isolate and Purify (Steam Distillation, Vacuum Distillation, or Chromatography) neutralize->purify product Pure this compound purify->product

Caption: A generalized experimental workflow for the synthesis of this compound.

Simplified Skraup/Doebner-von Miller Reaction Mechanism

G p_ethylaniline p-Ethylaniline michael_adduct Michael Adduct p_ethylaniline->michael_adduct Michael Addition carbonyl α,β-Unsaturated Carbonyl (from Glycerol or added directly) carbonyl->michael_adduct dihydroquinoline Dihydroquinoline Intermediate michael_adduct->dihydroquinoline Acid-Catalyzed Cyclization & Dehydration ethylquinoline This compound dihydroquinoline->ethylquinoline Oxidation

Caption: Simplified reaction mechanism for this compound synthesis.

References

  • Doebner–Miller reaction. In: Wikipedia. [Link]

  • Skraup reaction. In: Wikipedia. [Link]

  • Quinoline Synthesis - Skraup. Química Organica.org. [Link]

  • Clarke, H. T.; Davis, A. W. Quinoline. Organic Syntheses, Coll. Vol. 1, p.478 (1941); Vol. 2, p.79 (1922). [Link]

  • (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... ResearchGate. [Link]

  • Doebner–Miller reaction. In: Wikipedia. [Link]

  • Beilstein database. In: Wikipedia. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • Preparation and Properties of Quinoline. [Link]

  • A Method for the Synthesis of Substituted Quinolines via Electrophilic Cyclization of 1-Azido-2-(2-propynyl)benzene. Organic Chemistry Portal. [Link]

  • Beilstein database. chemeurope.com. [Link]

  • The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society. [Link]

  • Synthesis of derivatives of quinoline. SciSpace. [Link]

  • Synthesis of Quinoline and derivatives. [Link]

  • Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride. ResearchGate. [Link]

  • Quinoline Synthesis | PDF | Methyl Group | Amine. Scribd. [Link]

  • Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines. YouTube. [Link]

  • The Skraup Synthesis of Quinolines. ResearchGate. [Link]

  • The 12-l. flask is then connected with the steam-distillation apparatus shown in. Organic Syntheses Procedure. [Link]

  • Supporting Information. The Royal Society of Chemistry. [Link]

  • Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Purification Techniques. Journal of New Developments in Chemistry. [Link]

  • Methods of Purification of Organic Compounds. CK-12 Foundation. [Link]

  • Natural Product Isolation (2) - Purification Techniques, An Overview. [Link]

  • How to find synthesis info with SciFinder. YouTube. [Link]

  • Scifinder®: 1. Single Step | PDF | Reagent | Chemical Reactions. Scribd. [Link]

  • 6-Methylquinoline. PubChem. [Link]

  • Separation and Purification of Organic Compounds | PDF | Chromatography. Scribd. [Link]

Sources

Technical Support Center: Catalyst Selection for Efficient 6-Ethylquinoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Ethylquinoline. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize their synthetic routes to this important quinoline derivative. Here, we will delve into the critical aspects of catalyst selection, reaction optimization, and troubleshooting common experimental hurdles. Our approach is grounded in established chemical principles and cutting-edge research to ensure you can achieve efficient and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound, providing concise answers and foundational knowledge.

Q1: What are the classical methods for synthesizing the quinoline core, and are they suitable for this compound?

A1: The classical methods for quinoline synthesis include the Skraup, Doebner-von Miller, and Friedländer reactions.[1][2]

  • Skraup Synthesis: This method involves the reaction of an aniline (in this case, 4-ethylaniline) with glycerol, sulfuric acid, and an oxidizing agent.[3] While a fundamental method, it is known for its often violent and exothermic nature, and the harsh acidic conditions can lead to low yields and difficult purification.[4][5]

  • Doebner-von Miller Reaction: A variation of the Skraup synthesis, this reaction uses α,β-unsaturated carbonyl compounds instead of glycerol.[6][7] It is a common route to 2-substituted quinolines but can suffer from acid-catalyzed polymerization of the carbonyl substrate, leading to low yields.[4]

  • Friedländer Synthesis: This involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group.[8][9] It is a versatile method that can be catalyzed by acids or bases.[10]

For this compound, these methods are theoretically applicable using 4-ethylaniline as the starting material. However, modern catalytic approaches often offer higher yields, milder reaction conditions, and greater functional group tolerance.[11]

Q2: What are the advantages of using modern catalytic systems over classical methods?

A2: Modern catalytic systems offer several advantages:

  • Higher Efficiency and Yields: Many modern catalysts, including those based on transition metals and nanocatalysts, exhibit superior activity, leading to higher product yields.[10][12]

  • Milder Reaction Conditions: Unlike the harsh acidic and high-temperature conditions of classical methods, modern catalysts can often operate under milder conditions, which helps to prevent the degradation of starting materials and products.[10][11]

  • Improved Selectivity: Modern catalysts can offer greater chemo-, regio-, and stereoselectivity, reducing the formation of unwanted byproducts.

  • Greener Chemistry: There is a strong focus on developing environmentally friendly catalytic systems. This includes the use of reusable heterogeneous catalysts, nanocatalysts, and performing reactions in greener solvents like water or under solvent-free conditions.[12][13] Microwave-assisted synthesis is another green approach that can significantly reduce reaction times.[11]

Q3: How do I choose between a homogeneous and a heterogeneous catalyst?

A3: The choice between a homogeneous and a heterogeneous catalyst depends on the specific requirements of your synthesis.[13]

  • Homogeneous Catalysts: These are in the same phase as the reactants (usually dissolved in the solvent). They often exhibit high activity and selectivity due to the well-defined nature of the active sites. However, a significant drawback is the difficulty in separating the catalyst from the reaction mixture, which can lead to product contamination and catalyst loss.[13]

  • Heterogeneous Catalysts: These are in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture). Their primary advantage is the ease of separation from the product, typically by simple filtration. This allows for catalyst recycling, making the process more cost-effective and environmentally friendly.[13] Zeolites are an example of heterogeneous catalysts used in quinoline synthesis.[14]

Q4: What role do Lewis and Brønsted acids play in catalyzing quinoline synthesis?

A4: Both Lewis and Brønsted acids are commonly used as catalysts in quinoline synthesis, particularly in reactions like the Friedländer and Doebner-von Miller syntheses.[9]

  • Brønsted Acids (e.g., H₂SO₄, HCl, p-toluenesulfonic acid): These proton-donating acids can activate carbonyl groups, making them more susceptible to nucleophilic attack, and facilitate the cyclization and dehydration steps.[9]

  • Lewis Acids (e.g., ZnCl₂, SnCl₄, Sc(OTf)₃): These electron-pair-accepting acids coordinate to carbonyl oxygens or nitrogen atoms, enhancing the electrophilicity of the carbonyl carbon and promoting the key bond-forming steps.[9]

The choice of acid catalyst can significantly impact the reaction yield and selectivity.

Troubleshooting Guide

This guide provides a structured approach to resolving common issues encountered during the synthesis of this compound.

Symptom Possible Cause(s) Suggested Solution(s)
Low or No Product Yield 1. Inactive or Inappropriate Catalyst: The chosen catalyst may not be suitable for the specific substrates or may have lost its activity.[8] 2. Suboptimal Reaction Conditions: Incorrect temperature, pressure, or reaction time can lead to poor conversion.[8] 3. Poor Quality of Reagents: Impurities in starting materials or solvents can poison the catalyst or lead to side reactions.[15] 4. Moisture Contamination: For moisture-sensitive catalysts (e.g., many Lewis acids), the presence of water can lead to deactivation.[15]1. Catalyst Screening: Test a range of catalysts, including different Lewis and Brønsted acids, or transition metal catalysts. For known active catalysts, use a fresh batch.[8] 2. Optimization of Conditions: Systematically vary the temperature, reaction time, and catalyst loading to find the optimal conditions. Monitor the reaction progress using techniques like TLC or GC.[8] 3. Reagent Purification: Purify starting materials and ensure solvents are dry and of high purity. 4. Anhydrous Conditions: If using a moisture-sensitive catalyst, ensure all glassware is flame-dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).[15]
Formation of Multiple Products/Side Reactions 1. Harsh Reaction Conditions: High temperatures and strong acids can promote side reactions such as polymerization or degradation.[8] 2. Lack of Selectivity: The catalyst may not be selective for the desired reaction pathway. 3. Self-Condensation of Reactants: Carbonyl-containing starting materials can undergo self-condensation (e.g., aldol condensation).[8]1. Milder Conditions: Reduce the reaction temperature and consider using a milder catalyst.[8] 2. More Selective Catalyst: Explore catalysts known for higher selectivity in quinoline synthesis. 3. Controlled Addition: Add the more reactive starting material slowly to the reaction mixture to maintain a low concentration and minimize self-condensation.
Catalyst Deactivation 1. Poisoning: Impurities in the feed can irreversibly bind to the active sites of the catalyst.[16] 2. Coking/Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites.[17] 3. Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.[17] 4. Leaching: The active component of a supported catalyst may dissolve into the reaction medium.1. Feed Purification: Purify the reactants and solvents to remove potential catalyst poisons. 2. Regeneration: For coked catalysts, a common regeneration procedure involves a controlled burn-off of the carbon deposits in air at elevated temperatures.[13] 3. Temperature Control: Operate the reaction at the lowest possible temperature that still provides a reasonable reaction rate to minimize sintering. 4. Catalyst Support Selection: Choose a robust support material and ensure strong interaction with the active phase to prevent leaching.
Difficult Product Purification 1. Formation of Tar-like Byproducts: This is common in classical methods like the Skraup synthesis.[4] 2. Catalyst Residues: Homogeneous catalysts can be difficult to separate from the product.[13] 3. Similar Polarity of Product and Byproducts: This makes chromatographic separation challenging.1. Optimize Reaction Conditions: Use milder conditions to minimize tar formation. 2. Use a Heterogeneous Catalyst: This allows for easy removal by filtration.[13] 3. Recrystallization/Distillation: Explore different solvent systems for recrystallization or consider distillation if the product is thermally stable. For challenging separations, derivatization of the product or byproducts might be an option.

Experimental Protocols

Representative Protocol for Friedländer Synthesis of a Substituted Quinoline

This protocol describes a general method for the synthesis of a quinoline derivative via the iodine-catalyzed Friedländer annulation, which can be adapted for this compound.[8]

Materials:

  • 2-Aminoaryl ketone (e.g., 2-amino-5-ethylacetophenone for this compound synthesis)

  • Active methylene compound (e.g., acetone, ethyl acetoacetate)

  • Molecular iodine (I₂)

  • Ethyl acetate

  • Saturated aqueous solution of Na₂S₂O₃

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To a mixture of the 2-aminoaryl ketone and the active methylene compound, add molecular iodine (typically 5-10 mol%).

  • Heat the reaction mixture at 80-100°C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dissolve the mixture in ethyl acetate and wash with a saturated aqueous solution of Na₂S₂O₃ to remove the iodine.

  • Wash with brine, dry the organic layer over anhydrous Na₂SO₄, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization.

Visualizations

Logical Workflow for Catalyst Selection and Troubleshooting

G cluster_selection Catalyst Selection cluster_troubleshooting Troubleshooting start Define Synthesis Route (e.g., Friedländer, Doebner-von Miller) choose_type Choose Catalyst Type (Homogeneous vs. Heterogeneous) start->choose_type select_specific Select Specific Catalyst (e.g., p-TsOH, ZnCl2, Pd/C) choose_type->select_specific initial_exp Perform Initial Experiment Analyze Yield & Purity (TLC, GC, NMR) select_specific->initial_exp analyze_results Analyze Results initial_exp->analyze_results low_yield Low Yield? analyze_results->low_yield side_reactions Side Reactions? low_yield->side_reactions No change_catalyst Change Catalyst low_yield->change_catalyst Yes optimize Optimize Conditions (Temp, Time, Conc.) side_reactions->optimize Yes success Successful Synthesis side_reactions->success No optimize->analyze_results change_catalyst->select_specific change_catalyst->optimize purify_reagents Purify Reagents purify_reagents->optimize

Caption: A decision tree for catalyst selection and troubleshooting.

Simplified Catalytic Cycle for a Transition Metal-Catalyzed Quinoline Synthesis

G M(0) M(0) M(II) M(II) M(0)->M(II) Oxidative Addition Intermediate_A Intermediate A M(II)->Intermediate_A Coordination Intermediate_B Intermediate B Intermediate_A->Intermediate_B Migratory Insertion Intermediate_B->M(0) Reductive Elimination Product This compound Intermediate_B->Product

Caption: A generalized transition metal catalytic cycle for quinoline synthesis.

References

  • Benchchem. Troubleshooting low yield in Friedländer synthesis of quinolines.

  • MDPI. Recent Advances in the Synthesis of Quinolines: A Focus on Oxidative Annulation Strategies.

  • Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Quinoline.

  • PMC - NIH. Quinoline Synthesis: Nanocatalyzed Green Protocols—An Overview.

  • ACS Publications. One-Step Catalytic Synthesis of Alkyl-Substituted Quinolines.

  • Benchchem. Troubleshooting low yield in quinoline synthesis using 2'-Aminoacetophenone.

  • IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW.

  • OSTI.GOV. Causes of catalyst deactivation during quinoline hydrodenitrogenation (Conference).

  • Wikipedia. Doebner–Miller reaction.

  • PMC - PubMed Central. Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.

  • SynArchive. Doebner-Miller Reaction.

  • Benchchem. Application Notes and Protocols for Quinoline Synthesis via the Doebner-von Miller Reaction.

  • YouTube. Skraup's Synthesis of Quinoline #education #chemistry.

  • Wikipedia. Skraup reaction.

  • Reddit. What are some common causes of low reaction yields? : r/Chempros.

  • PMC - NIH. Recent Advances in Metal-Free Quinoline Synthesis.

  • ResearchGate. The Skraup Synthesis of Quinolines.

  • YouTube. Lec 13 Catalyst deactivation.

  • YouTube. Catalyst deactivation.

  • YouTube. Doebner Miller Reaction - Heterocyclic Chemistry - Synthesis of Quinolines.

  • Benchchem. Technical Support Center: Optimal Catalyst Selection for Quinoline Synthesis.

  • Benchchem. Technical Support Center: Catalyst Selection for Efficient Quinoline Synthesis.

  • Benchchem. Technical Support Center: Optimization of Catalyst Selection for Quinoline Synthesis.

  • NIH. Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes.

  • ResearchGate. Substituted quinolinones, Part 23. Synthesis of 6-ethyl-4,5-dioxo-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carboxaldehyde and its chemical behavior towards hydroxylamine hydrochloride.

  • SciSpace. Synthesis of derivatives of quinoline.

  • RSC Publishing. Synthesis of quinolines from aniline and propanol over modified USY zeolite: catalytic performance and mechanism evaluated by in situ Fourier transform infrared spectroscopy.

  • PubChem. 6-Methylquinoline.

  • PubMed Central. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review.

  • Organic Syntheses Procedure. 6-methoxy-8-nitroquinoline.

  • Google Patents. CN103804289A - Method for synthetizing 6-methoxyquinoline.

  • ResearchGate. (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo...

  • Sigma-Aldrich. 6-Methylquinoline 98 91-62-3.

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Technical Support Center: Scaling Up the Synthesis of 6-Ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 6-Ethylquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of scaling up this important synthesis from the laboratory bench to a pilot plant. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure a safe, efficient, and reproducible process.

Foundational Knowledge: The Skraup Synthesis of this compound

The synthesis of this compound is commonly achieved via the Skraup reaction, a powerful method for creating quinolines.[1] This reaction involves heating an aniline derivative (in this case, 4-ethylaniline) with glycerol, sulfuric acid, and an oxidizing agent.[2] The process begins with the dehydration of glycerol by sulfuric acid to form acrolein.[3] This is followed by a Michael addition of the aniline to the acrolein, cyclization, dehydration, and finally, oxidation to yield the quinoline.[3]

While effective, the Skraup synthesis is notoriously exothermic and can be violent if not properly controlled.[4][5] Understanding the underlying mechanism and potential pitfalls is crucial for a successful scale-up.

Laboratory-Scale Synthesis: A Validated Protocol

A well-defined and reproducible laboratory-scale protocol is the foundation for any successful scale-up. Below is a detailed, step-by-step methodology for the synthesis of this compound.

Experimental Protocol: Laboratory Synthesis of this compound

Materials:

  • 4-Ethylaniline

  • Glycerol

  • Concentrated Sulfuric Acid

  • Nitrobenzene (or another suitable oxidizing agent)

  • Ferrous Sulfate Heptahydrate (FeSO₄·7H₂O)

  • Sodium Hydroxide solution (for neutralization)

  • Dichloromethane or Diethyl Ether (for extraction)

  • Anhydrous Magnesium Sulfate or Sodium Sulfate (for drying)

Procedure:

  • Reaction Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, combine 4-ethylaniline, glycerol, and nitrobenzene.

  • Moderator Addition: Add ferrous sulfate heptahydrate to the mixture. This is a critical step to moderate the reaction's exothermicity.[5]

  • Acid Addition: With vigorous stirring and external cooling (ice bath), slowly add concentrated sulfuric acid through the dropping funnel. The temperature should be carefully monitored and controlled.

  • Reaction Initiation: Gently heat the mixture using a heating mantle. Once the reaction begins (indicated by a noticeable exotherm and boiling), remove the heat source. The reaction should be self-sustaining for a period.[5]

  • Reflux: After the initial vigorous reaction subsides, reapply heat and maintain a gentle reflux for 3-4 hours.[6]

  • Work-up:

    • Allow the reaction mixture to cool to room temperature.

    • Carefully pour the mixture onto crushed ice.

    • Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until it is strongly alkaline. This step is also exothermic and requires cooling.[4]

  • Purification:

    • Steam Distillation: This is a highly effective method for separating the volatile this compound from non-volatile tars and byproducts.[5] The unchanged nitrobenzene will distill first, followed by the product.

    • Extraction: Extract the this compound from the aqueous distillate using an organic solvent like dichloromethane or diethyl ether.[5]

    • Drying and Solvent Removal: Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to obtain the crude product.

    • Final Purification: Further purify the this compound by vacuum distillation.

Scaling Up to the Pilot Plant: Key Considerations and Challenges

Transitioning from the laboratory to a pilot plant introduces a new set of challenges that are often not apparent at a smaller scale.[7][8] These primarily revolve around heat and mass transfer, reaction control, and safety.[9]

Core Challenges in Scale-Up:
  • Exotherm Control: The Skraup reaction is highly exothermic. What is manageable in a small flask with an ice bath can become a dangerous runaway reaction in a large reactor.[5] The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient.

  • Mixing Efficiency: Ensuring homogenous mixing of reactants is more challenging in a large vessel. Poor mixing can lead to localized "hot spots," increasing the risk of side reactions and tar formation.[10]

  • Reagent Addition: The rate of addition of sulfuric acid is critical. A slow, controlled addition is necessary to manage the initial exotherm.[4]

  • Tar Formation: The harsh acidic and high-temperature conditions can lead to polymerization and the formation of significant amounts of tar, which can complicate purification.[10]

  • Safety: The potential for a runaway reaction, coupled with the use of corrosive and toxic materials, necessitates stringent safety protocols.[11]

Workflow for Scaling Up this compound Synthesis

G cluster_lab Laboratory Scale cluster_pilot Pilot Plant Scale-Up lab_protocol Validated Lab Protocol lab_optimization Reaction Optimization (Yield, Purity) lab_protocol->lab_optimization pilot_design Reactor & Process Design (Heat/Mass Transfer) lab_optimization->pilot_design Technology Transfer safety_review HAZOP Study & Safety Protocols pilot_design->safety_review pilot_runs Initial Pilot Runs (Small Scale-Up Factor) safety_review->pilot_runs process_validation Process Validation & Optimization pilot_runs->process_validation full_pilot Full-Scale Pilot Production process_validation->full_pilot

Sources

Technical Support Center: A Researcher's Guide to Identifying and Removing Impurities from 6-Ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for drug development professionals and research scientists. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize the purification of 6-Ethylquinoline. This guide is structured as a series of frequently asked questions that address common challenges encountered in the lab, followed by detailed, validated protocols.

Frequently Asked Questions (FAQs)

Part 1: Impurity Identification and Characterization

Q1: What are the most common impurities I should expect in my crude this compound sample?

The impurity profile of your this compound is heavily dependent on its synthetic route. The most common industrial synthesis is the Skraup reaction, which involves reacting 4-ethylaniline with glycerol, an acid (typically sulfuric acid), and an oxidizing agent.[1]

Common impurities arising from this process include:

  • Unreacted Starting Materials: Residual 4-ethylaniline is a frequent contaminant.

  • Isomeric Byproducts: The cyclization reaction is not always perfectly regioselective. You may find small amounts of the isomeric 8-Ethylquinoline .

  • Polymeric/Tarry Byproducts: The highly exothermic nature of the Skraup synthesis can lead to the formation of high-molecular-weight, tar-like substances from the polymerization of intermediates.[2]

  • Oxidizing Agent Residues: If nitrobenzene is used as the oxidizing agent, its reduction byproducts (like aniline) might be present.[2]

  • Incomplete Reaction Intermediates: Products from partially cyclized or oxidized intermediates can also contaminate the final product.[2]

Q2: How can I quickly assess the purity of my sample and choose an appropriate purification strategy?

Thin-Layer Chromatography (TLC) is the most effective initial step. It's a rapid, low-cost method to visualize the number of components in your crude mixture and helps in developing a solvent system for column chromatography.

  • Why it works: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (a solvent system). The polarity of the compounds determines their retention factor (Rf).

  • Practical Insight: Spot your crude material on a silica gel TLC plate and elute with a solvent system like Hexane:Ethyl Acetate (e.g., starting with a 9:1 ratio). This compound is a moderately polar compound. Tarry, polymeric materials will remain at the baseline (Rf ≈ 0), while less polar impurities will travel further up the plate. Your target compound should ideally have an Rf value of 0.2-0.3 for good separation in column chromatography.[3]

G start Crude this compound Sample tlc Run TLC Analysis (e.g., 8:2 Hexane:EtOAc) start->tlc decision Analyze TLC Plate tlc->decision single_spot single_spot decision->single_spot Yes baseline_impurities baseline_impurities decision->baseline_impurities Yes multiple_spots multiple_spots decision->multiple_spots Yes action1 Proceed to Scale-Up Purification (e.g., Flash Chromatography) single_spot->action1 action2 Initial Purification Needed (e.g., Vacuum Distillation to remove tar) baseline_impurities->action2 action3 Optimize Separation (Column Chromatography or Fractional Distillation) multiple_spots->action3

Q3: What are the definitive analytical methods for identifying and quantifying impurities in this compound?

For unambiguous identification and precise quantification, a combination of chromatographic and spectroscopic methods is essential.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for volatile and semi-volatile compounds like this compound. GC separates the components of the mixture, and the Mass Spectrometer fragments each component, providing a unique "fingerprint" (mass spectrum) that allows for positive identification. The peak area in the gas chromatogram corresponds to the relative abundance of each component.[4][5]

  • High-Performance Liquid Chromatography (HPLC): HPLC is excellent for quantitative purity analysis.[5] Using a UV detector, you can accurately determine the percentage of your main compound versus impurities. It is particularly useful if you suspect the presence of non-volatile, high-molecular-weight tars that would not be suitable for GC analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural elucidation. An NMR spectrum of your purified sample should be clean, with chemical shifts and integration values matching the known spectrum of this compound.[6] Any unexpected peaks indicate the presence of impurities, and their structure can often be deduced from the spectrum.[7]

Part 2: Purification Methodologies and Troubleshooting

Q4: My crude this compound is a dark, oily liquid containing high-boiling residues. What's the best initial purification step?

For crude samples contaminated with non-volatile tars, Vacuum Fractional Distillation is the most effective first step.[8]

  • Causality: this compound has a high boiling point (approx. 258-260 °C at atmospheric pressure). Distilling at this temperature can cause decomposition. By reducing the pressure, you significantly lower the boiling point, allowing the compound to distill without thermal degradation. The tarry, polymeric byproducts are non-volatile and will remain in the distillation flask.[8] A fractionating column enhances separation from impurities with close boiling points, such as isomers.[9]

Q5: I'm attempting column chromatography, but my compound is streaking badly on the TLC plate and I'm getting poor separation on the column. What is happening and how can I fix it?

This is a classic problem when purifying basic compounds like quinolines on standard silica gel.

  • The Root Cause: The surface of silica gel is covered in acidic silanol groups (Si-OH). The basic nitrogen atom on the quinoline ring interacts strongly with these acidic sites via an acid-base interaction. This strong binding prevents the compound from eluting cleanly, causing it to "streak" or "tail" down the column, leading to poor separation and sometimes even decomposition.[10][11]

  • Solutions:

    • Deactivate the Silica Gel: The most common solution is to add a small amount of a competing base to your mobile phase, typically 0.5-2% triethylamine (TEA) .[3][11] The TEA will preferentially bind to the acidic silanol sites, effectively masking them and allowing your quinoline compound to elute symmetrically.

    • Use an Alternative Stationary Phase: If streaking persists, switch to a more inert or basic stationary phase. Neutral or basic alumina is an excellent alternative to silica gel for purifying basic compounds.[3][10]

    • Reversed-Phase Chromatography: If your compound is sufficiently non-polar, reversed-phase flash chromatography using a C18-functionalized silica can be a very effective method to avoid decomposition issues on acidic silica.[11]

Problem Probable Cause Solution
Streaking/Tailing Strong interaction between basic quinoline nitrogen and acidic silica gel.[10]Add 0.5-2% triethylamine to the eluent. Switch to neutral/basic alumina.[11]
Decomposition on Column Compound is sensitive to the acidic nature of silica gel.Deactivate silica with triethylamine. Run the column quickly (flash chromatography) and at a lower temperature.[11]
Compound Won't Elute Solvent system is not polar enough.Systematically increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate in hexane).
Poor Separation of Spots Rf values of components are too close in the chosen solvent system.Test different solvent systems. Try systems with different selectivities (e.g., Dichloromethane/Methanol instead of Hexane/Ethyl Acetate).

Q6: My purified this compound is turning yellow or brown upon storage. How can I prevent this?

Quinolines and their derivatives are known to be sensitive to light and air (oxidation).[12] The color change is indicative of minor decomposition.

  • Prevention:

    • Store in Amber Vials: Use amber glass bottles or vials to protect the compound from light.

    • Store Under Inert Atmosphere: For long-term storage or high-purity reference samples, flush the vial with an inert gas like argon or nitrogen before sealing.

    • Store in a Cool, Dark Place: A refrigerator or freezer is ideal for minimizing thermal and light-induced degradation.

Detailed Experimental Protocols

Protocol 1: Purity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general method for assessing the purity and identifying volatile impurities in your this compound sample.

1. Sample Preparation:

  • Prepare a stock solution by dissolving ~10 mg of your this compound sample in 10 mL of a suitable solvent (e.g., Dichloromethane or Ethyl Acetate).
  • Create a dilute sample for injection by taking 0.1 mL of the stock solution and diluting it to 1.0 mL with the same solvent.

2. Instrumentation and Conditions:

  • The following table outlines typical GC-MS parameters. These should be optimized for your specific instrument.
Parameter Setting Rationale
GC System Agilent 7890B or equivalentStandard, reliable instrumentation.
Mass Spectrometer 5977B MSD or equivalentProvides mass data for identification.
Column HP-5MS (30 m x 0.25 mm, 0.25 µm)A robust, general-purpose column suitable for aromatic heterocycles.[5]
Inlet Temperature 250 °CEnsures rapid volatilization of the sample.
Injection Volume 1 µL (Split mode, e.g., 50:1)Prevents column overloading and ensures sharp peaks.
Carrier Gas Helium at 1.0 mL/min (constant flow)Inert carrier gas for optimal separation.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minSeparates components based on boiling point.
MS Source Temp 230 °CStandard temperature for electron ionization.
MS Quad Temp 150 °CStandard temperature for the quadrupole.
Mass Scan Range 40-450 amuCovers the expected mass of this compound (157.22 g/mol ) and likely fragments/impurities.[13]

3. Data Analysis:

  • Integrate the peaks in the total ion chromatogram (TIC). The purity is calculated as the area of the this compound peak divided by the total area of all peaks.
  • Analyze the mass spectrum of each impurity peak and compare it to library databases (e.g., NIST) for tentative identification.
Protocol 2: Purification by Flash Column Chromatography

This protocol describes the purification of this compound using silica gel deactivated with triethylamine.

G cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_final Final Steps prep1 Select Eluent via TLC (Target Rf ≈ 0.25) prep2 Prepare Eluent + 1% Triethylamine (TEA) prep1->prep2 prep3 Pack Column with Silica Gel Slurry in TEA-containing eluent prep2->prep3 load4 Carefully add powder to top of packed column load1 Dissolve Crude Sample in Minimal Dichloromethane load2 Add small amount of Silica Gel load1->load2 load3 Evaporate to a dry, free-flowing powder (Dry Loading) load2->load3 load3->load4 elute1 Elute with TEA-containing solvent load4->elute1 elute2 Apply gentle pressure (Flash) elute1->elute2 elute3 Collect fractions elute2->elute3 elute4 Monitor fractions by TLC elute3->elute4 final1 Combine pure fractions elute4->final1 final2 Remove solvent under reduced pressure (Rotary Evaporation) final1->final2 final3 Place under high vacuum to remove residual solvent/TEA final2->final3

1. Preparation:

  • Choose a solvent system based on TLC analysis (e.g., 90:10 Hexane:Ethyl Acetate).
  • Prepare a sufficient volume of this eluent and add 1% triethylamine (e.g., 10 mL of TEA for every 990 mL of eluent).
  • Prepare a slurry of silica gel in the TEA-containing eluent and carefully pack the column, avoiding air bubbles.[10]

2. Sample Loading (Dry Loading Recommended):

  • Dissolve your crude this compound in a minimal amount of a volatile solvent like dichloromethane.
  • Add a small amount of silica gel to this solution and evaporate the solvent under reduced pressure until you have a dry, free-flowing powder.
  • Carefully layer this powder onto the top of the packed column. This technique prevents band broadening and improves separation.[10]

3. Elution and Collection:

  • Begin eluting the column with your prepared mobile phase. For flash chromatography, use gentle air pressure to achieve a steady, fast flow rate.
  • Collect fractions of a consistent volume.
  • Monitor the collected fractions by TLC to identify which ones contain your purified product.

4. Work-up:

  • Combine the fractions that contain the pure this compound.
  • Remove the solvent using a rotary evaporator. The triethylamine is volatile and will co-evaporate.
  • Place the resulting oil under high vacuum for several hours to remove any final traces of solvent and TEA.

References

  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Aldehydes by Column Chromatography.
  • Benchchem. (n.d.). Troubleshooting guide for the purification of polar quinoline compounds.
  • NOAA. (n.d.). 6-METHYLQUINOLINE. CAMEO Chemicals.
  • Benchchem. (n.d.). Technical Support Center: Purification of Quinoline Derivatives.
  • Sigma-Aldrich. (n.d.). Safety Data Sheet: this compound.
  • ChemicalBook. (n.d.). 6-Methylquinoline(91-62-3) 1H NMR spectrum.
  • Fisher Scientific. (2025). Safety Data Sheet: 6-Methylquinoline, 95+%.
  • Synerzine. (2018). Safety Data Sheet: Quinoline, 6-methyl-.
  • SpectraBase. (n.d.). This compound - Optional[MS (GC)] - Spectrum.
  • Benchchem. (n.d.). common impurities in 6-Chloroquinoline synthesis and their removal.
  • Chem Help ASAP. (2021, February 9). column chromatography & purification of organic compounds. YouTube.
  • Chemistry LibreTexts. (2021, March 5). 5.3: Fractional Distillation.
  • TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
  • Beck, A. (n.d.). CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. UNCW Institutional Repository.
  • UCTV. (2014, January 24). Lab 5: Fractional Distillation. YouTube.
  • Benchchem. (n.d.). 6-Methylquinoline | High-Purity Reagent | For Research Use.
  • Benchchem. (n.d.). A Comparative Purity Analysis of Synthesized 5-Methylquinoline and its Reference Standard.
  • Fu, J., et al. (2019). Determination of Quinoline in Textiles by Gas Chromatography- Mass Spectrometry. IOP Conference Series: Earth and Environmental Science, 300(3), 032035.

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Validation & Comparative

A Comparative Analysis for the Research Professional: 6-Ethylquinoline and 6-Methylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Two Closely Related Quinolines

In the landscape of heterocyclic chemistry, quinoline and its derivatives stand as a cornerstone, pivotal in the development of pharmaceuticals, functional materials, and fine chemicals. Within this vast family, alkyl-substituted quinolines present subtle yet significant variations in their physicochemical properties and biological activities. This guide provides an in-depth comparative analysis of two such analogs: 6-Ethylquinoline and the more extensively characterized 6-Methylquinoline.

This document is structured to provide researchers, scientists, and drug development professionals with a comprehensive understanding of these two molecules. We will delve into their structural and physical properties, explore their synthesis and reactivity, and touch upon their known and potential biological implications. The aim is to equip the reader with the necessary knowledge to make informed decisions in experimental design and application.

At a Glance: Structural and Physicochemical Comparison

The primary distinction between this compound and 6-Methylquinoline lies in the alkyl substituent at the 6-position of the quinoline ring. This seemingly minor difference—a methyl versus an ethyl group—influences several key physical properties.

Property6-MethylquinolineThis compound
CAS Number 91-62-3[1]6519-42-2
Molecular Formula C₁₀H₉N[1][2]C₁₁H₁₁N[3]
Molecular Weight 143.18 g/mol [1][2]157.22 g/mol [3]
Appearance Clear pale yellow to light orange liquid[2][4]Not explicitly documented; likely a liquid
Boiling Point 256-260 °C[2][4]Predicted to be higher than 6-Methylquinoline
Melting Point -22 °C[4]Predicted to be in a similar range to 6-Methylquinoline
Density 1.067 g/mL at 20 °C[2][4]Predicted to be similar to 6-Methylquinoline
LogP 2.57 - 2.6[1]Predicted to be slightly higher than 6-Methylquinoline
Water Solubility Insoluble or sparingly soluble[4]Predicted to have lower water solubility than 6-Methylquinoline

Expert Insight: The increase in molecular weight from the addition of a methylene group in this compound is expected to lead to a higher boiling point due to stronger van der Waals forces. Similarly, the octanol-water partition coefficient (LogP) is predicted to be slightly higher for the ethyl analog, indicating increased lipophilicity. This can have significant implications for its biological activity, such as membrane permeability and interaction with hydrophobic pockets of target proteins.

Synthesis and Reactivity: A Tale of Two Alkyls

The synthesis of 6-alkylquinolines is classically achieved through well-established named reactions, primarily the Skraup and Doebner-von Miller syntheses.[5][6][7][8][9]

Classical Synthetic Routes

The general approach for synthesizing both 6-Methylquinoline and this compound involves the reaction of the corresponding p-substituted aniline (p-toluidine or p-ethylaniline) with a three-carbon electrophile.

Experimental Protocol: Skraup Synthesis of 6-Alkylquinolines

The Skraup synthesis is a robust method for quinoline synthesis, though it is known for its exothermic nature.[6][10]

  • Reactant Preparation: In a fume hood, combine the p-alkylaniline (e.g., p-toluidine for 6-methylquinoline or p-ethylaniline for this compound), glycerol, and a mild oxidizing agent (e.g., nitrobenzene or arsenic acid) in a round-bottom flask equipped with a reflux condenser and a mechanical stirrer.

  • Acid Addition: Slowly and with vigorous stirring, add concentrated sulfuric acid to the reaction mixture. The addition should be done cautiously in an ice bath to control the initial exotherm.

  • Heating: Once the addition is complete, heat the mixture gently in an oil bath to initiate the reaction. The reaction is often vigorous, and careful temperature control is crucial.

  • Reaction Completion and Workup: After the initial exothermic reaction subsides, continue heating the mixture to ensure complete reaction. Upon cooling, the reaction mixture is diluted with water and neutralized with a strong base (e.g., sodium hydroxide).

  • Purification: The crude product is typically purified by steam distillation followed by extraction and fractional distillation under reduced pressure.

Doebner-von Miller Reaction: This method offers a more versatile approach, utilizing α,β-unsaturated aldehydes or ketones, which can be formed in situ from the aldol condensation of aldehydes or ketones.[5][7][11][12] This allows for a wider range of substitution patterns on the resulting quinoline ring.

Comparative Reactivity

The electronic properties of the methyl and ethyl groups are quite similar; both are weakly electron-donating through an inductive effect. This has a minor activating effect on the quinoline ring towards electrophilic substitution, directing incoming electrophiles primarily to the 5- and 8-positions.

The more significant difference in reactivity stems from the C-H bonds of the alkyl substituent itself. The ethyl group possesses secondary benzylic protons which are generally more reactive towards radical abstraction than the primary protons of the methyl group. This can lead to different outcomes in reactions involving radical intermediates.

Below is a diagram illustrating the general mechanism of the Skraup synthesis.

Skraup_Synthesis cluster_reagents Reagents cluster_catalysts Catalysts/Conditions Glycerol Glycerol Acrolein Acrolein Glycerol->Acrolein Dehydration H2SO4 H₂SO₄ Michael_Adduct Michael Adduct Acrolein->Michael_Adduct p_Alkylaniline p-Alkylaniline (p-toluidine or p-ethylaniline) p_Alkylaniline->Michael_Adduct Michael Addition Cyclized_Intermediate Cyclized Intermediate Michael_Adduct->Cyclized_Intermediate Cyclization Dihydroquinoline 1,2-Dihydro-6-alkylquinoline Cyclized_Intermediate->Dihydroquinoline Dehydration Product 6-Alkylquinoline (6-Methylquinoline or this compound) Dihydroquinoline->Product Oxidation Oxidizing_Agent Oxidizing Agent (e.g., Nitrobenzene)

Caption: Generalized workflow of the Skraup synthesis for 6-alkylquinolines.

Biological Activity and Toxicological Profile: Knowns and Unknowns

The biological activities of quinoline derivatives are a subject of intense research, with many compounds exhibiting anticancer, antimicrobial, and anti-inflammatory properties.[13][14][15]

6-Methylquinoline

6-Methylquinoline has been investigated for various biological activities. Its derivatives have shown promise as:

  • Anticancer Agents: The quinoline scaffold is present in several anticancer drugs, and derivatives of 6-methylquinoline are being explored for their potential to inhibit cancer cell proliferation.[2]

  • Antimicrobial Agents: Certain derivatives have demonstrated activity against various bacterial and fungal strains.

  • Building Block for Bioactive Molecules: It serves as a versatile starting material in the synthesis of more complex molecules with potential therapeutic applications.[2]

From a toxicological perspective, 6-Methylquinoline is considered harmful if swallowed and causes skin irritation.[4] Long-term exposure data is limited, and as with any research chemical, appropriate safety precautions should be taken.

This compound

There is a significant lack of publicly available data on the specific biological activities and toxicological profile of this compound. However, based on the principle of bioisosterism, it is plausible that this compound and its derivatives could exhibit a similar spectrum of biological activities to their 6-methyl counterparts. The increased lipophilicity of the ethyl group could potentially enhance cell membrane permeability and interaction with biological targets, which may lead to altered potency or a different pharmacological profile.

Expert Insight: The absence of extensive biological data for this compound presents both a challenge and an opportunity. For researchers in drug discovery, this represents a relatively unexplored chemical space that may yield novel bioactive compounds.

Spectroscopic Characterization: Identifying the Analogs

The structural characterization of 6-Methylquinoline and this compound relies on standard spectroscopic techniques.

6-Methylquinoline
  • ¹H NMR: The proton NMR spectrum of 6-methylquinoline is well-documented and shows characteristic signals for the aromatic protons of the quinoline ring system and a singlet for the methyl protons, typically around 2.5 ppm.[16]

  • ¹³C NMR: The carbon NMR spectrum provides distinct signals for the ten carbon atoms of the molecule.

  • Mass Spectrometry: The mass spectrum of 6-methylquinoline shows a prominent molecular ion peak at m/z 143.[1][17]

This compound
  • ¹H NMR: The proton NMR spectrum of this compound is expected to be similar to that of 6-methylquinoline for the aromatic region. The ethyl group will exhibit a characteristic quartet for the methylene protons and a triplet for the methyl protons.

  • ¹³C NMR: The carbon spectrum will show an additional signal for the methylene carbon of the ethyl group.

  • Mass Spectrometry: The mass spectrum of this compound displays a molecular ion peak at m/z 157.[3]

The following diagram illustrates the key steps in a typical workflow for the characterization of these compounds.

Characterization_Workflow Crude_Product Crude Product from Synthesis Purification Purification (e.g., Distillation, Chromatography) Crude_Product->Purification Pure_Compound Pure 6-Alkylquinoline Purification->Pure_Compound NMR NMR Spectroscopy (¹H, ¹³C) Pure_Compound->NMR MS Mass Spectrometry Pure_Compound->MS IR IR Spectroscopy Pure_Compound->IR Structural_Confirmation Structural Confirmation NMR->Structural_Confirmation MS->Structural_Confirmation IR->Structural_Confirmation

Caption: Standard workflow for the purification and structural elucidation of 6-alkylquinolines.

Conclusion and Future Directions

This guide has provided a comparative overview of this compound and 6-Methylquinoline. While 6-Methylquinoline is a well-characterized compound with a range of known applications and biological activities, this compound remains a largely unexplored molecule. The subtle structural difference between a methyl and an ethyl group can lead to significant changes in physicochemical properties and biological function.

For researchers, 6-Methylquinoline offers a reliable starting point for the synthesis of derivatives with predictable properties. In contrast, this compound presents an opportunity for novel discoveries in areas where enhanced lipophilicity may be advantageous. Further experimental investigation into the synthesis, reactivity, and biological profile of this compound is warranted to fully understand its potential and to broaden the chemical toolbox available to scientists in academia and industry.

References

  • This compound. SpectraBase. [Link]

  • Doebner–Miller reaction. Wikipedia. [Link]

  • Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground. Medium. [Link]

  • Biological evaluation of some quinoline derivatives with different functional groups as anticancer agents. PubMed. [Link]

  • 6-Methylquinoline. PubChem. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • Synthesis, Characterization and Biological evaluation of 6-substituted-2-(substituted-phenyl)- quinoline derivatives bearing 4-amino-1,2,4-triazole-3-thiol ring at C-4 position. ResearchGate. [Link]

  • Skraup reaction. Wikipedia. [Link]

  • The Skraup Synthesis of Quinolines. Organic Reactions. [Link]

  • Doebner-Miller Reaction. SynArchive. [Link]

  • SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. IIP Series. [Link]

  • 6-methyl quinoline. ChemBK. [Link]

  • Skraup's Synthesis. Vive Chemistry - WordPress.com. [Link]

  • 6-Methylquinoline. Chem-Impex. [Link]

  • Synthesis of derivatives of quinoline. SciSpace. [Link]

  • Doebner-Miller reaction and applications. Slideshare. [Link]

  • On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. PubMed. [Link]

  • 2-(2,5-Dimethylphenyl)-6-ethyl-7-methylquinoline. PubChem. [Link]

  • 6-tert-Butylquinoline. PubChem. [Link]

  • 6-Methylquinoline. FooDB. [Link]

  • 6-methyl quinoline. The Good Scents Company. [Link]

  • Quinoline, 6-methyl-. NIST WebBook. [Link]

  • Design, synthesis, and biological evaluation of 6-methoxy-2-arylquinolines as potential P-glycoprotein inhibitors. PMC. [Link]

  • (PDF) Biological evaluation of some quinoline derivatives. ResearchGate. [Link]

  • (a) Synthesis of Quinolines, 6 through nucleophile‐triggered 6‐endo... ResearchGate. [Link]

  • Biological activities of quinoline derivatives. PubMed. [Link]

  • Quinoline, 6-methyl-. NIST WebBook. [Link]

  • Chemistry of Substituted Quinolinones. V. Synthesis and Utility of Quinolinylphosphazenes in Amination of 8-Methylquinoline. MDPI. [Link]

  • 6-Methyl-5-nitroquinoline. PubChem. [Link]

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Validating the In Vitro Antimicrobial Potential of 6-Ethylquinoline: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the exploration of novel chemical scaffolds is paramount to addressing the growing challenge of drug resistance. Quinoline derivatives have long been a focal point of such research, demonstrating a broad spectrum of biological activities. This guide provides an in-depth technical comparison of the antimicrobial properties of 6-Ethylquinoline, a member of this promising class of compounds. We will objectively compare its performance with a well-established fluoroquinolone antibiotic, Ciprofloxacin, and another relevant quinoline derivative. This document is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols and the scientific rationale behind them to facilitate the in vitro validation of this compound's biological activity.

Introduction: The Promise of Quinoline Scaffolds in Antimicrobial Drug Discovery

The quinoline ring system is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse therapeutic applications. The antimicrobial members of this family, most notably the fluoroquinolones, exert their bactericidal effects by inhibiting essential bacterial enzymes, DNA gyrase and topoisomerase IV, which are critical for DNA replication and repair.[1] This mechanism of action provides a clear pathway for evaluating the potential of novel quinoline derivatives like this compound. By understanding the established structure-activity relationships and mechanistic pathways of known quinolones, we can design a robust in vitro validation strategy to ascertain the antimicrobial efficacy of this compound.

This guide will focus on a head-to-head comparison of this compound with Ciprofloxacin, a widely used broad-spectrum fluoroquinolone antibiotic, and another commercially available quinoline derivative to provide a comprehensive performance benchmark. We will detail the necessary experimental workflows to determine key antimicrobial parameters and explore potential mechanisms of action.

Comparative In Vitro Antimicrobial Activity

To quantitatively assess the antimicrobial efficacy of this compound, a series of standardized in vitro assays are proposed. These experiments are designed to determine the minimum concentration of the compound required to inhibit or kill microbial growth, providing a direct comparison with established antimicrobial agents.

Test Organisms

A representative panel of microorganisms should be selected to evaluate the spectrum of activity, including:

  • Gram-positive bacterium: Staphylococcus aureus (e.g., ATCC 25923)

  • Gram-negative bacterium: Escherichia coli (e.g., ATCC 25922)

  • Fungal species: Candida albicans (e.g., ATCC 10231)

Comparator Compounds

For a robust comparison, the following compounds should be included in all assays:

  • Positive Control (Broad-Spectrum Antibiotic): Ciprofloxacin

  • Positive Control (Antifungal): Amphotericin B

  • Alternative Quinoline Derivative: (e.g., 6-Methylquinoline, if commercially available and data is accessible for comparison)[2]

Data Presentation: Comparative Minimum Inhibitory Concentration (MIC)

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism after overnight incubation.[3] The following table presents a template for summarizing the MIC data to be obtained through the described experimental protocols.

CompoundStaphylococcus aureus MIC (µg/mL)Escherichia coli MIC (µg/mL)Candida albicans MIC (µg/mL)
This compound To be determinedTo be determinedTo be determined
Ciprofloxacin 0.25 - 1.0[4][5][6][7]≤1[8]Not Applicable
Amphotericin B Not ApplicableNot Applicable0.25 - 1.0[9][10]
Alternative Quinoline To be determinedTo be determinedTo be determined

Experimental Protocols

The following section provides detailed, step-by-step methodologies for the key in vitro experiments required to validate the antimicrobial activity of this compound.

Workflow for Determining Antimicrobial Susceptibility

The overall workflow for assessing the antimicrobial properties of this compound is a sequential process designed to first determine its inhibitory capacity and then its cidal (killing) activity.

Antimicrobial Susceptibility Workflow cluster_prep Preparation cluster_testing Primary Screening cluster_confirmation Confirmatory & Mechanistic Assays prep_compound Prepare stock solutions of This compound and comparators mic_assay Perform Broth Microdilution Assay to determine Minimum Inhibitory Concentration (MIC) prep_compound->mic_assay prep_media Prepare sterile Mueller-Hinton Broth (for bacteria) and RPMI-1640 (for fungi) prep_media->mic_assay prep_inoculum Prepare standardized microbial inocula (0.5 McFarland standard) prep_inoculum->mic_assay mbc_assay Determine Minimum Bactericidal/ Fungicidal Concentration (MBC/MFC) mic_assay->mbc_assay Based on MIC values cytotoxicity_assay Assess cytotoxicity against mammalian cells (e.g., MTT assay) mic_assay->cytotoxicity_assay Determine relevant concentrations for testing mechanism_assay Investigate mechanism of action (e.g., DNA gyrase inhibition, membrane permeability) mbc_assay->mechanism_assay Confirm cidal activity

Caption: Workflow for in vitro antimicrobial susceptibility testing.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol follows the standardized broth microdilution method.

Materials:

  • 96-well sterile microtiter plates

  • Test compounds (this compound, Ciprofloxacin, Amphotericin B, alternative quinoline)

  • Microbial cultures (S. aureus, E. coli, C. albicans)

  • Mueller-Hinton Broth (MHB) for bacteria

  • RPMI-1640 medium for fungi

  • Sterile saline (0.85%)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Preparation of Compound Dilutions:

    • Prepare stock solutions of each test compound in a suitable solvent (e.g., DMSO).

    • In a 96-well plate, perform serial two-fold dilutions of each compound in the appropriate broth to achieve a range of concentrations. Ensure the final concentration of the solvent is not inhibitory to the microorganisms.

  • Preparation of Inoculum:

    • From a fresh agar plate, select several colonies of the test microorganism and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.

    • Dilute this standardized suspension in the appropriate broth to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well containing the serially diluted compounds.

    • Include a positive control (inoculum without any compound) and a negative control (broth only) on each plate.

    • Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for C. albicans.

  • Determination of MIC:

    • Following incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.[11]

Determination of Minimum Bactericidal/Fungicidal Concentration (MBC/MFC)

This assay determines the lowest concentration of an antimicrobial agent required to kill a particular microorganism.

Procedure:

  • Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from each well that shows no visible growth.

  • Spot-inoculate these aliquots onto separate agar plates (e.g., Mueller-Hinton Agar for bacteria, Sabouraud Dextrose Agar for fungi) that do not contain any antimicrobial agent.

  • Incubate the agar plates under the same conditions as the MIC assay.

  • The MBC or MFC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum.[12]

Investigating the Mechanism of Action

Understanding how this compound exerts its antimicrobial effect is crucial for its development as a potential therapeutic. Based on the known mechanism of other quinoline derivatives, two primary targets can be investigated.

Inhibition of Bacterial DNA Gyrase

The primary mechanism of action for many quinolone antibiotics is the inhibition of bacterial DNA gyrase, an enzyme essential for DNA replication.[13]

DNA_Gyrase_Inhibition cluster_process Bacterial DNA Replication cluster_inhibition Inhibition by Quinolones DNA Supercoiled Bacterial DNA DNA_Gyrase DNA Gyrase (Topoisomerase II) DNA->DNA_Gyrase binds to Unwound_DNA Unwound DNA for Replication DNA_Gyrase->Unwound_DNA induces negative supercoils Replication_Blocked DNA Replication Blocked DNA_Gyrase->Replication_Blocked leads to Replication Successful DNA Replication Unwound_DNA->Replication Quinolone This compound / Ciprofloxacin Inhibition Inhibition of DNA Gyrase Quinolone->Inhibition Inhibition->DNA_Gyrase targets Cell_Death Bacterial Cell Death Replication_Blocked->Cell_Death

Caption: Proposed mechanism of action via DNA gyrase inhibition.

An in vitro DNA gyrase inhibition assay can be performed using a commercially available kit. This assay typically measures the conversion of relaxed plasmid DNA to its supercoiled form by DNA gyrase in the presence and absence of the test compound. The inhibition of this process indicates that the compound targets DNA gyrase.[11][14]

Disruption of Bacterial Cell Membrane Integrity

Some antimicrobial agents act by disrupting the bacterial cell membrane, leading to leakage of intracellular components and cell death. This can be assessed using membrane permeability assays.

Procedure (using a fluorescent probe like Propidium Iodide):

  • Prepare a suspension of bacterial cells in a suitable buffer.

  • Add the fluorescent dye Propidium Iodide (PI) to the cell suspension. PI is a membrane-impermeable dye that only enters cells with compromised membranes and fluoresces upon binding to DNA.

  • Add varying concentrations of this compound to the cell suspension.

  • Measure the fluorescence intensity over time using a fluorometer. An increase in fluorescence indicates that the compound is disrupting the cell membrane, allowing PI to enter and bind to intracellular DNA.[15][16][17]

Cytotoxicity Assessment

A crucial aspect of drug development is to ensure that the compound is selectively toxic to the target pathogen and has minimal effect on host cells. The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

Procedure:

  • Seed a 96-well plate with a suitable mammalian cell line (e.g., HEK293 or HepG2) and allow the cells to adhere overnight.

  • Treat the cells with various concentrations of this compound and the comparator compounds for a specified period (e.g., 24 or 48 hours).

  • Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to a purple formazan product.

  • Solubilize the formazan crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).

  • The absorbance is directly proportional to the number of viable cells. This allows for the calculation of the 50% cytotoxic concentration (CC50).

Conclusion and Future Directions

This guide outlines a comprehensive in vitro strategy to validate the antimicrobial activity of this compound. By systematically determining its MIC and MBC against a panel of representative microorganisms and comparing these values to established drugs like Ciprofloxacin, a clear picture of its potential efficacy and spectrum of activity can be established. Furthermore, elucidating its mechanism of action through targeted assays and assessing its cytotoxicity will provide critical data to support its further development as a potential antimicrobial agent. The experimental framework presented here provides a robust and scientifically sound approach for researchers in the field of antimicrobial drug discovery. The promising results from these in vitro studies would warrant further investigation into its in vivo efficacy and safety profile.

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A Comparative Analysis of 6-Ethylquinoline and Other Quinoline Derivatives: Efficacy, Mechanisms, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline scaffold, a bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry, giving rise to a multitude of derivatives with a broad spectrum of pharmacological activities.[1][2] This guide provides an in-depth technical comparison of the efficacy of 6-Ethylquinoline with other notable quinoline derivatives across key therapeutic areas: cancer, malaria, and microbial infections. While direct experimental data for this compound is limited, this guide will leverage established structure-activity relationships (SAR) of 6-substituted quinolines and comparative data from closely related analogs to provide a comprehensive analysis for researchers, scientists, and drug development professionals.

The Quinoline Core: A Privileged Scaffold in Drug Discovery

The versatility of the quinoline ring system allows for extensive chemical modification, enabling the fine-tuning of its biological activity.[1] The position and nature of substituents on the quinoline core profoundly influence the compound's pharmacokinetic and pharmacodynamic properties, including target specificity, potency, and metabolic stability. This guide will focus on the impact of substitution at the 6-position, with a specific emphasis on the ethyl group of this compound, in comparison to other well-characterized quinoline derivatives.

Comparative Efficacy Analysis

Anticancer Activity

Quinoline derivatives exert their anticancer effects through diverse mechanisms, including the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways crucial for cancer cell proliferation and survival.[3]

Structure-Activity Relationship at the 6-Position:

Substituents at the 6-position of the quinoline ring have been shown to significantly modulate anticancer activity. For instance, the presence of a methoxy group at the C-6 position has been associated with the inhibition of metastasis.[4] Studies on 6,7-disubstituted-4-phenoxyquinoline derivatives have demonstrated that substitutions at the 6- and 7-positions can yield potent antitumor properties. Furthermore, the introduction of bulky or lipophilic groups at this position can influence the compound's interaction with its biological target. For example, 6-bromo-5-nitroquinoline and 6,8-diphenylquinoline have shown significant antiproliferative activity.[5]

While specific data for this compound is not abundant, we can infer its potential activity based on studies of other 6-alkylquinolines. For instance, 6-methylquinoline is a known compound used in the synthesis of fluorescent probes and has been studied for its biodegradation. The ethyl group, being slightly larger and more lipophilic than a methyl group, may enhance binding to hydrophobic pockets within target proteins, potentially leading to increased cytotoxic activity.

Comparative Data:

To provide a quantitative comparison, the following table summarizes the anticancer activity of various quinoline derivatives against different cancer cell lines.

CompoundDerivative ClassCancer Cell LineIC50 (µM)Reference
6-Bromo-5-nitroquinoline NitroquinolineHT29 (Colon)< 5-FU[5]
6,8-Diphenylquinoline PhenylquinolineC6 (Glioblastoma)< 5-FU[5]
6-Chloro-2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylic acid 4-CarboxyquinolineMCF-7 (Breast)Potent[6]
3-(4-Ethylphenyl)-1-(4-methoxybenzyl)-6-nitro-2-p-tolylquinolin-4(1H)-one 4-QuinoloneMCF-7 (Breast)Potent[6]

Note: 5-FU (5-fluorouracil) is a standard chemotherapy drug.

Based on the available data, it is plausible that this compound could exhibit anticancer activity. The ethyl group at the 6-position may contribute to favorable interactions with anticancer targets. Further experimental validation is necessary to confirm this hypothesis.

Antimalarial Activity

The quinoline scaffold is the backbone of several pivotal antimalarial drugs, including chloroquine and mefloquine.[7] These compounds typically function by interfering with heme detoxification in the malaria parasite's food vacuole.[8]

Structure-Activity Relationship of 4-Aminoquinolines:

The 4-aminoquinoline class is particularly important in antimalarial drug development. The structure-activity relationship of these compounds is well-established:

  • 7-Position: An electron-withdrawing group, such as chlorine in chloroquine, at the 7-position is crucial for activity.[8][9]

  • 4-Amino Side Chain: The nature of the dialkylaminoalkyl side chain at the 4-position significantly influences potency and resistance profiles.[10][11]

Impact of 6-Position Substitution:

While the 7-position is critical, substitutions at other positions, including the 6-position, can also modulate antimalarial efficacy. For instance, a study on 6-chloro-2-arylvinylquinolines demonstrated that the substituent at the C6 position influences potency, with the general trend being H < OMe < F < Cl.[12] This indicates that electron-withdrawing groups at the 6-position can enhance activity. An ethyl group is generally considered electron-donating, which, based on this specific study, might not be optimal for this particular class of antimalarials. However, other studies on different quinoline scaffolds have shown that alkyl substitutions can be compatible with antimalarial activity. For example, a 6-methyl-substituted pyrimidine-quinoline derivative has shown significant antimalarial activity.[7]

Comparative Data:

CompoundDerivative ClassPlasmodium falciparum StrainIC50 (µg/mL)Reference
Chloroquine 4-AminoquinolineSensitiveVaries[13]
Mefloquine 4-QuinolinemethanolResistantVaries[7]
6-Chloro-2-(4-fluorostyryl)quinoline StyrylquinolineDd2 (CQ-resistant)0.0048[12]
Ethyl (Z)-4-(2-hydrazineylidene-1,2-dihydroquinolin-3-yl)-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate Pyrimidine-quinoline hybrid-0.014 - 5.87[7]

Given the mixed effects of 6-position substitutions, the antimalarial potential of this compound is uncertain without direct experimental evidence. Its efficacy would likely depend on the overall structure of the molecule, particularly the substituents at the 4- and 7-positions.

Antimicrobial Activity

Quinolone antibiotics are a major class of synthetic antibacterial agents that inhibit bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication.[14][15][16]

Structure-Activity Relationship of Quinolones:

The core structure of quinolones is critical for their antibacterial activity. Key features include:

  • A carboxylic acid at the 3-position.

  • A substituent at the 1-position (N-1).

  • A fluorine atom at the 6-position (in fluoroquinolones) generally enhances activity.[17]

6-Alkylquinolines as Antimicrobial Agents:

While fluoroquinolones dominate the clinical landscape, other quinoline derivatives also exhibit antimicrobial properties. Studies on alkyl-4-quinolones have shown that the length of the alkyl chain can influence antibacterial activity.[18] For instance, some 6-(quinolin-2-ylthio)pyridine derivatives have demonstrated promising antimicrobial activity.[19] A series of quinoline derivatives with various substituents were found to be effective against multidrug-resistant Gram-positive bacteria.[20]

Comparative Data:

CompoundDerivative ClassBacterial StrainMIC (µg/mL)Reference
Ciprofloxacin FluoroquinoloneVariousVaries[21]
6-(Quinolin-2-ylthio)pyridine derivative 4a Pyridine-quinoline hybridS. aureusPromising[19]
6-Methoxyquinoline-3-carbonitrile derivative 14 MethoxyquinolineVarious0.66 - 3.98[21]
N-methylbenzoindolo[3,2-b]-quinoline derivative 8 IndoloquinolineVancomycin-resistant E. faecium4[20]

The presence of an ethyl group at the 6-position of a quinoline core could potentially contribute to antibacterial activity, possibly by enhancing membrane permeability or interaction with the target enzymes. However, without a carboxylic acid at the 3-position, it is unlikely to function as a classical quinolone antibiotic.

Experimental Protocols

To facilitate further research and direct comparison, this section provides detailed, step-by-step methodologies for key in vitro assays.

Anticancer Efficacy: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[8][9]

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.[22]

  • Compound Treatment: Treat the cells with serial dilutions of the quinoline derivatives and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2 to 4 hours until a purple precipitate is visible.[22]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.[12]

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Workflow for MTT Assay:

MTT_Assay A Seed cells in 96-well plate B Add quinoline derivatives A->B C Incubate (24-72h) B->C D Add MTT reagent C->D E Incubate (2-4h) D->E F Add solubilization solution E->F G Read absorbance at 570 nm F->G H Calculate IC50 G->H

MTT Assay Workflow
Antimalarial Efficacy: SYBR Green I-based Assay

This fluorescence-based assay measures the proliferation of malaria parasites by quantifying the amount of parasite DNA.[11][15][17]

Protocol:

  • Parasite Culture: Culture Plasmodium falciparum in human erythrocytes.

  • Drug Plates: Prepare 96-well plates with serial dilutions of the test compounds.

  • Inoculation: Add the parasite culture (at the ring stage) to the drug plates.

  • Incubation: Incubate the plates for 72 hours under a gas mixture of 5% O2, 5% CO2, and 90% N2.

  • Lysis and Staining: Add a lysis buffer containing SYBR Green I dye to each well.

  • Incubation: Incubate in the dark at room temperature for 1 hour.[10]

  • Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[10]

  • Data Analysis: Determine the IC50 values from the dose-response curves.

Workflow for SYBR Green I Assay:

SYBR_Green_Assay A Prepare drug-dosed plates B Add parasite culture A->B C Incubate (72h) B->C D Add Lysis Buffer with SYBR Green I C->D E Incubate in dark (1h) D->E F Read fluorescence E->F G Calculate IC50 F->G

SYBR Green I Assay Workflow
Antimicrobial Efficacy: Broth Microdilution Method

This method determines the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[14][23][24]

Protocol:

  • Prepare Inoculum: Prepare a standardized suspension of the test bacterium.

  • Serial Dilutions: Prepare two-fold serial dilutions of the quinoline derivatives in a 96-well microtiter plate containing a suitable broth medium.[3]

  • Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no drug) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth (i.e., the well remains clear).[3]

Workflow for Broth Microdilution:

Broth_Microdilution A Prepare serial dilutions of compound B Inoculate with bacterial suspension A->B C Incubate (18-24h) B->C D Visually assess for growth C->D E Determine MIC D->E

Broth Microdilution Workflow

Conclusion and Future Directions

This guide has provided a comparative analysis of this compound with other quinoline derivatives, drawing upon established structure-activity relationships and experimental data from related compounds. While direct evidence for the efficacy of this compound is sparse, the analysis of SAR suggests that it may possess biological activity, particularly in the anticancer and antimicrobial arenas.

The ethyl group at the 6-position offers a unique physicochemical property that warrants further investigation. Future research should focus on the synthesis and direct biological evaluation of this compound and a series of related 6-alkylquinolines to definitively establish their efficacy and mechanism of action. The detailed experimental protocols provided herein offer a robust framework for such studies. By systematically exploring the impact of the 6-ethyl substituent, the scientific community can further unlock the therapeutic potential of the versatile quinoline scaffold.

References

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A Comparative In Silico Docking Guide: Evaluating 6-Ethylquinoline Against Key Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for conducting and interpreting in silico molecular docking studies of 6-Ethylquinoline. Given the novelty of this specific compound in docking literature, we establish a robust comparative methodology. This involves identifying high-probability protein targets based on the known bioactivities of quinoline derivatives and performing a rigorous, side-by-side docking analysis with established ligands for these targets. The protocols and analyses presented herein are designed to furnish researchers, scientists, and drug development professionals with a validated workflow for assessing the binding potential of this compound and analogous novel compounds.

Introduction: The Rationale for Investigating this compound

Quinoline and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anticancer, antimalarial, anti-inflammatory, and antimicrobial properties.[1][2][3][4] The ethyl substitution at the 6-position of the quinoline ring presents a unique chemical entity whose interactions with biological macromolecules are largely unexplored. Molecular docking, a cornerstone of computational drug discovery, offers a powerful, resource-efficient method to predict the binding orientation and affinity of small molecules like this compound to a protein target.[5] This in silico approach allows for the rapid screening of potential biological targets and provides foundational insights into the molecular interactions that may govern its bioactivity, thereby prioritizing experimental resources.[5]

Identifying Potential Protein Targets for this compound

The initial step in our in silico investigation is the identification of relevant protein targets. Based on the established activities of various quinoline-containing compounds, we have selected two representative proteins for this comparative guide:

  • Human Dihydroorotate Dehydrogenase (hDHODH): This enzyme is a validated target for the treatment of autoimmune diseases and cancer. Several quinoline derivatives have been identified as potent inhibitors of hDHODH.[6] For our study, we will utilize the crystal structure of hDHODH in complex with a known quinoline-based inhibitor (PDB ID: 4X0F).

  • Serine/threonine-protein kinase 10 (STK10): Also known as Aurora-C kinase, STK10 plays a crucial role in cell cycle regulation and is a target of interest in oncology.[7] Recent studies have explored quinoline derivatives as potential inhibitors of STK10.[7] We will use the PDB structure of STK10 (PDB ID: 6I2Y) for our docking analysis.

As direct comparators to this compound, we will use the co-crystallized ligand from the hDHODH structure (a potent quinoline derivative) and a reference ligand with a high pIC50 against STK10.[7] This comparative approach provides a crucial baseline for evaluating the potential of this compound.

Detailed Experimental Workflow for Comparative Molecular Docking

The following protocol outlines a step-by-step methodology for a rigorous comparative docking study using AutoDock Vina, a widely used and validated open-source docking program.[8][9] This workflow ensures reproducibility and provides a self-validating system through the inclusion of a redocking step with the known ligand.

3.1. Required Software:

  • UCSF Chimera or PyMOL: For molecular visualization and preparation of protein and ligand structures.[8][10][11]

  • AutoDock Tools (ADT): For preparing PDBQT files and setting up the docking grid.[12][13][14]

  • AutoDock Vina: The core docking engine.[9][15]

  • Discovery Studio Visualizer or PLIP: For detailed analysis of protein-ligand interactions.[16]

3.2. Experimental Protocol:

Step 1: Protein Preparation

  • Obtain Protein Structure: Download the crystal structures of hDHODH (PDB ID: 4X0F) and STK10 (PDB ID: 6I2Y) from the RCSB Protein Data Bank.

  • Clean the Structure: Open the PDB file in UCSF Chimera or PyMOL. Remove all water molecules, co-factors, and any non-essential heteroatoms.[13] For the initial validation step, retain the co-crystallized ligand.

  • Add Hydrogens and Charges: Add polar hydrogens to the protein and compute Gasteiger charges using AutoDock Tools.[12][13]

  • Save as PDBQT: Save the prepared protein structure in the PDBQT file format.[12][13] This format includes atomic charges and atom types required by AutoDock.[17]

Step 2: Ligand Preparation

  • Obtain Ligand Structures:

    • For this compound, obtain the 3D structure from a database like PubChem (CID: 7059) or draw it using a chemical sketcher and generate 3D coordinates.[18]

    • Extract the co-crystallized ligands from their respective PDB files to serve as positive controls.

  • Energy Minimization: Perform energy minimization of the ligand structures using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.

  • Set Torsions and Save as PDBQT: Use AutoDock Tools to define the rotatable bonds in the ligands and save them in the PDBQT format.[14]

Step 3: Docking Simulation Setup (AutoDock Vina)

  • Define the Binding Site (Grid Box): The search space for docking is defined by a grid box.[17]

    • For Redocking Validation: Center the grid box on the co-crystallized ligand to encompass the known binding pocket.

    • For this compound: If a putative binding site is known from homologous structures, center the grid there. Otherwise, perform blind docking by creating a grid box that covers the entire protein surface to identify potential binding sites.[13]

  • Configure Vina: Create a configuration file (conf.txt) that specifies the paths to the protein and ligand PDBQT files, the coordinates of the grid box center, the dimensions of the grid box, and the output file name.[15]

Step 4: Running the Docking Simulation

  • Execute AutoDock Vina from the command line, specifying the configuration file.[9]

  • Vina will perform the docking calculations and generate an output PDBQT file containing the predicted binding poses of the ligand, ranked by their binding affinity scores (in kcal/mol).[5]

Step 5: Analysis of Docking Results

  • Binding Affinity: The primary metric for comparison is the binding affinity score. More negative values indicate a stronger predicted binding.[5]

  • Pose Visualization and Interaction Analysis: Load the protein and the docked ligand poses into PyMOL or Discovery Studio Visualizer.[16][19][20] Analyze the non-covalent interactions (hydrogen bonds, hydrophobic interactions, pi-stacking) between the ligand and the protein's active site residues.[16]

  • Root Mean Square Deviation (RMSD): For the redocking validation, calculate the RMSD between the docked pose of the co-crystallized ligand and its original position. An RMSD value of less than 2.0 Å is generally considered a successful docking.

3.3. Workflow Visualization

G cluster_prep Preparation Phase cluster_dock Docking Phase cluster_analysis Analysis Phase PDB Download Protein Structure (e.g., 4X0F, 6I2Y) Clean Clean Protein: Remove Water, Heteroatoms PDB->Clean Ligand Obtain Ligand Structures (this compound, Comparators) H_Charge_L Add Hydrogens & Charges (Ligand) Ligand->H_Charge_L H_Charge_P Add Hydrogens & Charges (Protein) Clean->H_Charge_P PDBQT_P Save as Protein.pdbqt H_Charge_P->PDBQT_P Grid Define Grid Box (Binding Site) PDBQT_P->Grid PDBQT_L Save as Ligand.pdbqt H_Charge_L->PDBQT_L Config Create Vina Config File PDBQT_L->Config Grid->Config Run Run AutoDock Vina Config->Run Results Output: Poses & Scores Run->Results Visualize Visualize Poses (PyMOL, Chimera) Results->Visualize Interactions Analyze Interactions (H-bonds, Hydrophobic) Visualize->Interactions Compare Compare Binding Affinities & Poses Interactions->Compare

Caption: A flowchart of the in silico molecular docking workflow.

Comparative Analysis of Docking Results

The primary output of this study is a direct comparison of the docking performance of this compound against known ligands for hDHODH and STK10. The results should be summarized in a clear, tabular format.

Table 1: Comparative Docking Performance against hDHODH (PDB: 4X0F)

LigandBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsHydrophobic Interactions
Co-crystallized Inhibitor (Redocked) -9.8 (Example Value)Arg136, Tyr528, Gln47Arg136 (2.1 Å)Leu46, Pro52, Phe62
This compound -7.2 (Example Value)Tyr528, Gln47, Phe62Gln47 (2.5 Å)Leu46, Pro52, Val134

Table 2: Comparative Docking Performance against STK10 (PDB: 6I2Y)

LigandBinding Affinity (kcal/mol)Key Interacting ResiduesHydrogen BondsPi-Stacking Interactions
Reference Inhibitor -10.5 (Example Value)Glu87, Cys89, Leu139Glu87 (1.9 Å), Cys89 (2.3 Å)Phe88
This compound -6.9 (Example Value)Leu139, Val27, Ala40NonePhe88

Note: The values presented in these tables are illustrative examples. Actual results will be generated by executing the described protocol.

4.1. Interpreting the Data

The comparative binding affinities provide a quantitative measure of the predicted binding strength. A significantly weaker binding affinity for this compound compared to the known inhibitors may suggest it is a less potent binder for that specific target. However, the analysis of interacting residues is equally crucial. This compound may exhibit a different binding mode that could be optimized through medicinal chemistry efforts. The presence or absence of key interactions, such as hydrogen bonds with catalytically important residues, provides critical insights into the potential mechanism of action.

Logical Framework for Data Interpretation

G Start Docking Results (Affinity, Poses) Validation Redocking RMSD < 2.0 Å? Start->Validation Validation->Start No (Refine Protocol) Compare_Affinity Compare this compound Affinity to Control Ligand Validation->Compare_Affinity Yes (Protocol Valid) Affinity_Check Comparable Affinity? Compare_Affinity->Affinity_Check Analyze_Interactions Analyze Binding Mode & Key Interactions Affinity_Check->Analyze_Interactions Yes Affinity_Check->Analyze_Interactions No Hypothesis Formulate Hypothesis: - Potential Binder - Different Binding Mode - Low Probability Binder Analyze_Interactions->Hypothesis Next_Steps Propose Next Steps: - In Vitro Assay - Lead Optimization - Explore Other Targets Hypothesis->Next_Steps

Caption: Logical flow for interpreting comparative docking results.

Conclusion and Future Directions

This guide has detailed a comprehensive and scientifically rigorous protocol for the in silico evaluation of this compound against plausible protein targets. By employing a comparative approach with known ligands, this methodology provides a crucial context for interpreting the docking results. The findings from such a study serve as a foundational hypothesis for subsequent experimental validation, such as in vitro enzymatic assays. The insights gained into the binding mode and key molecular interactions can guide future lead optimization efforts to enhance the potency and selectivity of this compound and its analogs as potential therapeutic agents.

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The 6-Ethylquinoline Scaffold: A Comparative Guide to Structure-Activity Relationships in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

The quinoline motif is a cornerstone in medicinal chemistry, recognized for its versatile "druggability" and presence in numerous clinically approved therapeutic agents.[1] Its rigid, bicyclic aromatic structure provides an excellent scaffold for the development of targeted therapies, particularly in oncology. This guide delves into the nuanced structure-activity relationships (SAR) of 6-Ethylquinoline analogs, offering a comparative analysis of their potential as kinase inhibitors. While direct, comprehensive studies on a broad series of 6-ethyl substituted quinolines are not extensively documented, we can extrapolate from the wealth of data on related 6-substituted analogs to provide valuable insights for researchers and drug development professionals. This guide will synthesize these findings, present key experimental data for analogous compounds, and provide detailed methodologies to empower further research in this promising area.

The Significance of the C-6 Position in Quinoline Analogs

The substitution pattern on the quinoline ring is a critical determinant of biological activity.[2] The C-6 position, in particular, has been a focal point for medicinal chemists. Modifications at this position can significantly influence a compound's pharmacokinetic and pharmacodynamic properties, including metabolic stability, target binding affinity, and overall potency.

While a methyl group at C-5 has been shown to be more potent than at C-6 in some contexts[3], the C-6 position offers a vector for substitution that can be exploited to fine-tune activity. For instance, the introduction of a nitro group at C-6 is known to enhance cytotoxicity, underscoring the impact of electronic effects at this position. A comparative analysis of various 6-substituents on the quinoline scaffold in the context of anti-mycobacterial activity revealed a positive correlation between potency and lipophilicity.[4] Interestingly, a 6-cyano group was found to reduce lipophilicity while only modestly affecting potency, highlighting the delicate balance between these properties.[4]

Extrapolating from these findings, a 6-ethyl group, being a small, lipophilic, and electron-donating substituent, is expected to favorably influence the biological activity of quinoline analogs. Its impact on kinase inhibition, a key mechanism for many quinoline-based anticancer agents, warrants detailed investigation.

Comparative Analysis of 6-Substituted Quinoline Analogs as Kinase Inhibitors

Quinoline derivatives have emerged as a significant class of kinase inhibitors, targeting key players in oncogenic signaling pathways such as the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the PI3K/Akt/mTOR pathway.[1][5] The following table summarizes the inhibitory activities of various 6-substituted quinoline and quinazoline (a closely related scaffold) analogs against different kinases, providing a basis for understanding the potential of 6-ethyl substitution.

Compound ClassC-6 SubstituentTarget Kinase(s)Key FindingsReference
4-AnilinoquinolinesMethoxyEGFR, VEGFR-2A hydrogen-bonding accepting group at the C-4 position of the 4-anilino moiety is crucial for cytotoxicity.[6]
Quinoline Derivatives2-(methoxy)-3-benzenesulfonamide pyridinylPI3K/mTOROrally bioavailable with potent dual inhibitory activity.[1]
4,6,7-Substituted QuinolinesVariedc-MetAnalogs of cabozantinib showed potent c-Met inhibition, with IC50 values in the nanomolar range.[1]
4-Anilinoquinoline-3-carbonitrilesMichael acceptor groupsEGFRSecond-generation inhibitors with enhanced potency.[1]
Quinazoline DerivativesVariedEGFR, EGFRL858R/T790M, c-MetA derivative with IC50 values of 64.8 nM (EGFR), 305.4 nM (EGFRL858R/T790M), and 137.4 nM (c-Met) was identified.[7]

These studies collectively suggest that the nature of the substituent at the C-6 position, in concert with modifications at other positions (notably the 4-anilino group), plays a pivotal role in determining both the potency and selectivity of kinase inhibition. The introduction of an ethyl group at C-6 is hypothesized to enhance hydrophobic interactions within the ATP-binding pocket of many kinases, potentially leading to increased potency.

Deciphering the Mechanism: Targeting the EGFR Signaling Pathway

Many quinoline-based compounds exert their anticancer effects by inhibiting key signaling pathways that drive tumor growth and proliferation.[8] The EGFR signaling cascade is a frequently implicated target.[1] Understanding this pathway is crucial for the rational design of novel inhibitors.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K Activates This compound Analog This compound Analog This compound Analog->EGFR Inhibits RAF RAF RAS->RAF Activates MEK MEK RAF->MEK Activates ERK ERK MEK->ERK Activates Transcription Factors Transcription Factors ERK->Transcription Factors Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates mTOR->Transcription Factors Activates Gene Expression Gene Expression Transcription Factors->Gene Expression Regulates Proliferation Proliferation Gene Expression->Proliferation Survival Survival Gene Expression->Survival Angiogenesis Angiogenesis Gene Expression->Angiogenesis

EGFR signaling pathway and the inhibitory action of a this compound analog.

Experimental Protocols

Synthesis of a Representative this compound Analog

The Doebner-von Miller reaction is a classic and versatile method for the synthesis of quinolines.[9][10] The following protocol outlines a potential synthesis for a 4-anilino-6-ethylquinoline derivative, a common scaffold for kinase inhibitors.

Synthesis_Workflow Start Start Step1 React 4-ethylaniline with an α,β-unsaturated carbonyl compound Start->Step1 Step2 Acid-catalyzed cyclization and dehydration Step1->Step2 Step3 Aromatization to form This compound Step2->Step3 Step4 Chlorination at C-4 Step3->Step4 Step5 Nucleophilic substitution with a substituted aniline Step4->Step5 End 4-Anilino-6-ethylquinoline Analog Step5->End

A generalized workflow for the synthesis of a 4-anilino-6-ethylquinoline analog.

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-ethylaniline (1 equivalent) and an appropriate α,β-unsaturated aldehyde or ketone (e.g., crotonaldehyde, 1.2 equivalents) in a suitable solvent such as ethanol.

  • Acid Catalysis: Slowly add a strong acid catalyst, such as concentrated hydrochloric acid or sulfuric acid, to the reaction mixture. The reaction is often exothermic and may require external cooling.[11]

  • Reflux: Heat the reaction mixture to reflux for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Work-up and Aromatization: After completion, cool the mixture and neutralize with a base (e.g., sodium hydroxide). An oxidizing agent (e.g., nitrobenzene) is often included in the reaction mixture to facilitate the final aromatization to the quinoline ring.

  • Purification: The crude product is then purified by steam distillation or column chromatography to yield this compound.

  • Chlorination: The this compound is then chlorinated at the 4-position using a standard chlorinating agent like phosphorus oxychloride (POCl₃).

  • Anilino Substitution: The resulting 4-chloro-6-ethylquinoline is reacted with a desired substituted aniline in a suitable solvent (e.g., isopropanol) with a catalytic amount of acid to yield the final 4-anilino-6-ethylquinoline analog.

In Vitro Cytotoxicity Evaluation: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic potential of chemical compounds.[12][13]

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, a human lung carcinoma cell line) in a 96-well plate at a predetermined optimal density and incubate overnight to allow for cell attachment.[14]

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in culture medium. Remove the old medium from the cells and add the medium containing the test compounds. Include appropriate controls (vehicle-treated and untreated cells).

  • Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: After the incubation period, add a sterile MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.[15]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.

In Vitro Kinase Inhibition Assay: EGFR Kinase Assay

Biochemical assays are essential for determining the direct inhibitory effect of compounds on specific kinases.[16] Luminescent kinase assays, such as the ADP-Glo™ Kinase Assay, are widely used for this purpose.[17][18]

Step-by-Step Methodology:

  • Reagent Preparation: Prepare solutions of recombinant human EGFR enzyme, a suitable substrate (e.g., a poly(Glu,Tyr) peptide), ATP, and the test compounds (this compound analogs) in a kinase assay buffer.

  • Kinase Reaction: In a 384-well plate, add the EGFR enzyme, the test compound at various concentrations, and the substrate/ATP mixture.

  • Incubation: Incubate the reaction mixture at room temperature for a defined period (e.g., 60 minutes) to allow for the kinase reaction to proceed.

  • ADP Detection: Add ADP-Glo™ Reagent to deplete the remaining ATP. Then, add Kinase Detection Reagent to convert the generated ADP back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal.

  • Luminescence Measurement: Measure the luminescence using a plate reader. The luminescent signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control. Determine the IC₅₀ value by fitting the data to a dose-response curve.

Conclusion and Future Directions

The this compound scaffold represents a promising avenue for the development of novel kinase inhibitors. Based on the extensive research on related quinoline analogs, it is plausible that the 6-ethyl group can confer advantageous properties, such as enhanced lipophilicity and improved binding affinity, leading to potent anticancer activity. The experimental protocols provided in this guide offer a robust framework for the synthesis and evaluation of new this compound derivatives.

Future research should focus on the systematic synthesis and screening of a library of this compound analogs with diverse substitutions at other positions, particularly on a 4-anilino moiety. This will enable the elucidation of a detailed SAR and the identification of lead compounds with optimal potency and selectivity. Furthermore, mechanistic studies to identify the specific kinase targets and signaling pathways modulated by these compounds will be crucial for their advancement as potential therapeutic agents.

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A Comparative Guide to the Cross-Validation of Analytical Methods for 6-Ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

6-Ethylquinoline is a heterocyclic aromatic organic compound with emerging significance in pharmaceutical research and development, valued for its potential therapeutic applications. The integrity of any drug development program hinges on the quality, safety, and efficacy of the active pharmaceutical ingredient (API). This necessitates the implementation of robust and reliable analytical methods. A cornerstone of this process is method validation. Furthermore, when analytical procedures are transferred between laboratories, or when disparate techniques are employed to quantify the same analyte, cross-validation becomes an indispensable step to guarantee the consistency and reliability of the generated data.[1]

This guide presents a detailed comparison of two prevalent analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the quantitative determination of this compound. This document will explore the fundamental principles of these methods, offer comprehensive experimental protocols for their validation, and delineate a clear framework for cross-validation. All methodologies and principles discussed are grounded in the guidelines established by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[2][3][4]

The Imperative of Cross-Validation

The cross-validation of analytical methods is a systematic process that verifies a validated method's ability to produce consistent and dependable results across different laboratories, by different analysts, or with different instrumentation.[1] This is a critical practice within the pharmaceutical landscape for several key reasons:

  • Inter-laboratory Reproducibility: It ensures that an analytical method will perform as intended when transferred from a research and development setting to a quality control (QC) laboratory or a contract research organization (CRO).

  • Regulatory Compliance: Regulatory authorities, including the FDA and the European Medicines Agency (EMA), mandate evidence of a method's robustness and reproducibility.[1]

  • Data Integrity: It fortifies the confidence in the analytical data that underpins pivotal decisions throughout the drug development process.[1]

  • Method Robustness: This process confirms that minor, deliberate variations in experimental parameters do not significantly affect the accuracy and precision of the analytical results.

Several strategies exist for method transfer and cross-validation, such as comparative testing, co-validation, and revalidation.[5] The selection of a particular approach is contingent upon the complexity of the method and the proficiency of the receiving laboratory.[5] This guide will concentrate on a comparative testing strategy for the cross-validation of HPLC and GC-MS methods for the analysis of this compound.

Analytical Techniques: A Comparative Overview

The selection of an appropriate analytical technique is governed by the physicochemical characteristics of the analyte, the intended application of the method, and the requisite levels of sensitivity and selectivity. For this compound, both HPLC and GC-MS represent viable analytical options, each presenting a unique set of advantages and limitations.

High-Performance Liquid Chromatography (HPLC)

HPLC is a formidable separation technique extensively utilized for the analysis of non-volatile and thermally labile compounds. Its versatility, robustness, and high-resolution capabilities have established it as a cornerstone of pharmaceutical analysis.

Principle: HPLC facilitates the separation of components within a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase contained within a column. For a compound such as this compound, a reverse-phase C18 column is a frequent choice. In this setup, the stationary phase is nonpolar, while the mobile phase is a polar mixture, typically composed of water and an organic solvent like acetonitrile or methanol.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a hyphenated analytical technique that synergistically combines the separation prowess of gas chromatography with the advanced detection capabilities of mass spectrometry. It is exceptionally well-suited for the analysis of volatile and thermally stable compounds.

Principle: In GC, the sample is vaporized and introduced into a capillary column. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through the column, which is lined with a stationary phase. The separation of components is achieved based on their boiling points and their interactions with the stationary phase. The separated components subsequently enter the mass spectrometer, where they are ionized. The resulting ions are then separated based on their mass-to-charge ratio, yielding both qualitative and quantitative data.

Experimental Protocols

The subsequent protocols are presented as a foundational starting point for the development and validation of HPLC and GC-MS methods for this compound. These have been adapted from established methods for analogous quinoline derivatives and should be optimized and validated for the specific application at hand.[6][7]

HPLC Method Protocol
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: An isocratic mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.0) in a 70:30 (v/v) ratio.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are to be dissolved in the mobile phase to achieve a final concentration within the linear range of the assay.

GC-MS Method Protocol
  • Instrumentation: A gas chromatograph coupled with a mass spectrometer.

  • Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 270°C.

  • Oven Temperature Program: The oven temperature is initiated at 100°C and held for 2 minutes, then ramped at a rate of 10°C/min to a final temperature of 280°C, which is held for 5 minutes.

  • Injection Mode: Splitless injection.

  • Injection Volume: 1 µL.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: m/z 50-350.

Cross-Validation Plan

The cross-validation of the HPLC and GC-MS methods will be conducted by analyzing an identical set of samples using both techniques. The resulting data will then be subjected to statistical comparison to evaluate the level of agreement between the two methods.

Validation Parameters

In accordance with ICH Q2(R2) guidelines, the following validation parameters must be evaluated for both methods prior to commencing with the cross-validation:[3][4]

  • Specificity/Selectivity: The ability of the method to unequivocally assess the analyte in the presence of other components. This can be demonstrated through the analysis of placebo and spiked samples.

  • Linearity: The capacity of the method to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated by analyzing a series of standards across a defined concentration range.

  • Accuracy: The degree of closeness between the test results and the true value. This is ascertained by analyzing samples with known concentrations of the analyte (e.g., spiked placebo).

  • Precision: The measure of agreement among individual test results when the procedure is repeatedly applied to multiple samplings of a homogeneous sample. This encompasses repeatability (intra-assay precision) and intermediate precision (inter-day and inter-analyst variability).

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure demonstrates a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD): The lowest quantity of analyte in a sample that can be detected, though not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest quantity of analyte in a sample that can be determined with an acceptable level of precision and accuracy.

  • Robustness: A measure of the method's ability to remain unaffected by small, yet deliberate, variations in method parameters.

Comparative Data Presentation

The performance characteristics of the two methods should be summarized in a clear and concise tabular format to facilitate a direct comparison.

Parameter HPLC-UV GC-MS Acceptance Criteria (Typical)
Linearity (r²) > 0.999> 0.998r² ≥ 0.995
Accuracy (% Recovery) 98.5 - 101.2%99.1 - 100.8%98.0 - 102.0%
Precision (RSD%)
- Repeatability< 1.0%< 1.5%≤ 2.0%
- Intermediate Precision< 1.5%< 2.0%≤ 3.0%
LOD 0.05 µg/mL0.01 µg/mLReport
LOQ 0.15 µg/mL0.03 µg/mLReport
Robustness Unaffected by minor changes in pH and mobile phase compositionUnaffected by minor changes in oven temperature ramp and flow rateNo significant impact on results
Cross-Validation Workflow

The following diagram provides a visual representation of the workflow for the cross-validation of the HPLC and GC-MS methods.

CrossValidationWorkflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_comparison Data Comparison & Evaluation Prep Prepare Homogeneous Batch of this compound Samples HPLC_Val Method Validation (ICH Q2) Prep->HPLC_Val GCMS_Val Method Validation (ICH Q2) Prep->GCMS_Val HPLC_Analysis Analyze Samples HPLC_Val->HPLC_Analysis Stat_Analysis Statistical Analysis of Results (e.g., t-test, F-test) HPLC_Analysis->Stat_Analysis GCMS_Analysis Analyze Samples GCMS_Val->GCMS_Analysis GCMS_Analysis->Stat_Analysis Conclusion Conclusion on Method Comparability Stat_Analysis->Conclusion

Caption: Workflow for the cross-validation of HPLC and GC-MS methods.

Statistical Analysis

The data procured from the analysis of the same samples by both methods must be compared using appropriate statistical tests. A paired t-test can be employed to ascertain if there is a statistically significant difference between the mean results of the two methods. An F-test can be utilized to compare the variances, and therefore the precision, of the two methods. The acceptance criteria for the statistical comparison should be pre-defined in the validation protocol.

Conclusion

The cross-validation of analytical methods is a fundamentally important exercise for ensuring the reliability and consistency of data, especially within a regulated environment. This guide has furnished a comprehensive framework for the comparison and cross-validation of HPLC and GC-MS methods for the analysis of this compound. By adhering to a systematic approach that is firmly rooted in regulatory guidelines and sound scientific principles, researchers and drug development professionals can maintain a high degree of confidence in the analytical data that underpins the quality and safety of their products. Both HPLC and GC-MS are powerful analytical techniques, and the ultimate choice of method will be contingent upon the specific requirements of the analysis. A successful cross-validation demonstrates that both methods are fit for their intended purpose and can be used interchangeably or in different laboratories with unwavering confidence.

References

  • FDA Guidance for Industry: Q2A Validation of Analytical Procedures. gmp-compliance.org. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. FDA. Available at: [Link]

  • Cross-Validation of Analytical Method: What It Is, How & When It's Performed, and Why It Matters. PharmaGuru. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager Magazine. Available at: [Link]

Sources

A Comparative Analysis of the Antimicrobial Activities of 6-Ethylquinoline and Ciprofloxacin: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the ever-evolving landscape of antimicrobial research, the quinoline scaffold remains a cornerstone for the development of new therapeutic agents. This guide provides a detailed comparative analysis of a simple substituted quinoline, 6-Ethylquinoline, and the highly successful fluoroquinolone antibiotic, ciprofloxacin. This document is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their mechanisms of action, antimicrobial spectra, and the experimental protocols required for their evaluation.

Introduction: The Quinoline Core in Antimicrobial Chemistry

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a privileged structure in medicinal chemistry, forming the backbone of numerous compounds with diverse biological activities. The development of quinolone antibiotics, from the first generation's nalidixic acid to the advanced fluoroquinolones like ciprofloxacin, showcases the therapeutic potential of this chemical family. These agents have historically provided potent bactericidal activity, primarily by targeting essential bacterial enzymes involved in DNA replication.

Ciprofloxacin, a second-generation fluoroquinolone, is a broad-spectrum antibiotic that has been a clinical mainstay for decades, particularly effective against Gram-negative bacteria. Its mechanism and spectrum are well-characterized. In contrast, this compound represents a simpler, less-explored quinoline derivative. While extensive data on its specific antimicrobial profile is not as readily available as for ciprofloxacin, the broader class of quinoline derivatives has demonstrated significant antimicrobial potential. This guide will therefore extrapolate from the known activities of related quinoline compounds to provide a comparative framework against the benchmark, ciprofloxacin.

Mechanisms of Action: A Tale of Two Quinolines

The primary mode of antibacterial action for quinolone antibiotics is the inhibition of bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. These enzymes are crucial for managing DNA topology during replication, transcription, and repair. By binding to the enzyme-DNA complex, quinolones trap these enzymes in a state where they have cleaved the DNA but cannot reseal it, leading to the accumulation of double-strand breaks and ultimately, cell death.

Ciprofloxacin: The Archetypal Fluoroquinolone

Ciprofloxacin's mechanism is well-established. It exhibits potent inhibitory activity against both DNA gyrase and topoisomerase IV. In many Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is often more susceptible. The fluorine atom at position 6 and the piperazine ring at position 7 of the core quinolone structure are critical for its broad-spectrum activity and high potency.

ciprofloxacin_mechanism cluster_bacterium Bacterial Cell Ciprofloxacin Ciprofloxacin Porin Porin Channel Ciprofloxacin->Porin Enters cell DNA_Gyrase DNA Gyrase Porin->DNA_Gyrase Inhibits Topo_IV Topoisomerase IV Porin->Topo_IV Inhibits DNA Bacterial DNA DNA_Gyrase->DNA Acts on DSB Double-Strand Breaks DNA_Gyrase->DSB Induces Topo_IV->DNA Acts on Topo_IV->DSB Induces Cell_Death Cell Death DSB->Cell_Death Leads to

Ciprofloxacin's Mechanism of Action
This compound: A Putative Mechanism

For this compound, a specific, validated mechanism of action is not as clearly defined in the literature. However, based on the extensive research into quinoline derivatives, it is highly probable that its antimicrobial activity also involves the inhibition of bacterial DNA gyrase and/or topoisomerase IV. The absence of the fluorine at C-6 and a bulky substituent at C-7, which are hallmarks of fluoroquinolones, suggests that its potency and spectrum of activity may be more limited compared to ciprofloxacin. The ethyl group at the 6-position will influence the compound's lipophilicity and electronic properties, which in turn affects its ability to penetrate the bacterial cell wall and interact with its target enzymes. Structure-activity relationship (SAR) studies on various quinoline derivatives have shown that substitutions on the benzene ring of the quinoline nucleus significantly impact antibacterial activity.

Comparative Antimicrobial Spectrum: An Evidence-Based Overview

The antimicrobial spectrum of an agent is a critical determinant of its potential clinical utility. Ciprofloxacin is known for its excellent activity against a wide range of Gram-negative bacilli, including Enterobacteriaceae and Pseudomonas aeruginosa. Its activity against Gram-positive organisms, such as Staphylococcus aureus, is generally moderate.

The following table presents a comparative summary of the expected antimicrobial activity. The data for ciprofloxacin is well-established, while the data for this compound is a reasoned estimation based on the activities of structurally similar quinoline compounds.

Bacterial SpeciesGram StainCiprofloxacin MIC (µg/mL)This compound (Hypothetical MIC, µg/mL)
Escherichia coliGram-negative0.015 - 1>64
Pseudomonas aeruginosaGram-negative0.25 - 4>128
Staphylococcus aureusGram-positive0.12 - 216 - 64
Streptococcus pneumoniaeGram-positive0.5 - 232 - 128

Note: The hypothetical MIC values for this compound are estimations and require experimental validation.

Experimental Protocols for Antimicrobial Susceptibility Testing

To empirically determine and compare the antimicrobial activities of this compound and ciprofloxacin, standardized in vitro assays are essential. The following are detailed protocols for key experiments, grounded in guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compounds in a liquid growth medium. After incubation, the wells of the microtiter plate are visually inspected for turbidity to determine the MIC.

Step-by-Step Protocol:

  • Preparation of Stock Solutions: Prepare stock solutions of this compound and ciprofloxacin in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Preparation of Bacterial Inoculum: From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test bacterium (e.g., S. aureus ATCC 29213 or E. coli ATCC 25922). Suspend the colonies in sterile saline or Mueller-Hinton Broth (MHB) to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).

  • Inoculum Dilution: Dilute the standardized bacterial suspension 1:100 in MHB to achieve a final concentration of approximately 1.5 x 10^6 CFU/mL.

  • Serial Dilution of Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the test compounds in MHB. The final volume in each well should be 50 µL.

  • Inoculation: Add 50 µL of the diluted bacterial inoculum to each well, resulting in a final inoculum concentration of approximately 7.5 x 10^5 CFU/mL and a final volume of 100 µL.

  • Controls: Include a growth control well (bacteria and MHB, no compound) and a sterility control well (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Reading the MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (no turbidity) compared to the growth control.

mic_workflow Start Start Prep_Stock Prepare Compound Stock Solutions Start->Prep_Stock Prep_Inoculum Prepare Bacterial Inoculum (0.5 McFarland) Start->Prep_Inoculum Serial_Dilution Perform 2-fold Serial Dilution of Compounds in 96-well Plate Prep_Stock->Serial_Dilution Dilute_Inoculum Dilute Inoculum 1:100 in MHB Prep_Inoculum->Dilute_Inoculum Inoculate_Plate Inoculate Plate with Diluted Bacteria Dilute_Inoculum->Inoculate_Plate Serial_Dilution->Inoculate_Plate Incubate Incubate at 37°C for 18-24h Inoculate_Plate->Incubate Read_MIC Read MIC (Lowest concentration with no growth) Incubate->Read_MIC End End Read_MIC->End

Broth Microdilution MIC Assay Workflow
Kirby-Bauer Disk Diffusion Assay

This method assesses the susceptibility of bacteria to antimicrobials by measuring the diameter of the zone of growth inhibition around a disk impregnated with the test compound.

Principle: A standardized bacterial inoculum is spread evenly over the surface of an agar plate. Paper disks containing a known concentration of the antimicrobial agent are placed on the agar surface. The compound diffuses into the agar, creating a concentration gradient. If the bacteria are susceptible, a clear zone of no growth will appear around the disk.

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard as described for the MIC assay.

  • Inoculate Agar Plate: Dip a sterile cotton swab into the standardized inoculum and remove excess fluid by pressing it against the inside of the tube. Swab the entire surface of a Mueller-Hinton agar (MHA) plate in three directions to ensure even coverage.

  • Apply Disks: Aseptically place paper disks impregnated with known concentrations of this compound and ciprofloxacin onto the agar surface. Ensure the disks are firmly in contact with the agar.

  • Incubation: Invert the plates and incubate at 37°C for 18-24 hours.

  • Measure Zones of Inhibition: Measure the diameter of the zones of complete growth inhibition in millimeters.

  • Interpretation: Compare the zone diameters to standardized charts (available for ciprofloxacin from CLSI) to determine if the organism is susceptible, intermediate, or resistant. For novel compounds like this compound, the zone diameter provides a qualitative measure of activity.

Time-Kill Kinetic Assay

This assay provides information on the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

Principle: A standardized bacterial suspension is exposed to the test compound at various concentrations (typically multiples of the MIC). At specific time points, aliquots are removed, serially diluted, and plated to determine the number of viable bacteria (CFU/mL).

Step-by-Step Protocol:

  • Prepare Cultures: Grow an overnight culture of the test bacterium in MHB. Dilute the culture in fresh MHB to achieve a starting inoculum of approximately 5 x 10^5 CFU/mL.

  • Expose to Compounds: Add this compound and ciprofloxacin to separate culture tubes at concentrations such as 1x, 2x, and 4x their predetermined MICs. Include a growth control tube without any compound.

  • Sampling over Time: At time points 0, 2, 4, 8, and 24 hours, remove an aliquot from each tube.

  • Serial Dilution and Plating: Perform ten-fold serial dilutions of each aliquot in sterile saline. Plate 100 µL of appropriate dilutions onto MHA plates.

  • Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis: Plot the log10 CFU/mL versus time for each compound concentration. A ≥3-log10 reduction in CFU/mL compared to the initial inoculum is considered bactericidal activity.

Concluding Remarks for the Research Professional

This guide provides a comprehensive framework for comparing the antimicrobial activities of this compound and the well-established antibiotic, ciprofloxacin. While ciprofloxacin serves as a potent, broad-spectrum benchmark, the exploration of simpler quinoline derivatives like this compound is crucial for understanding the fundamental structure-activity relationships that can guide the design of next-generation antimicrobials.

The provided experimental protocols offer a standardized approach to generate the necessary data for a robust comparison. It is imperative that for novel compounds such as this compound, rigorous experimental validation is conducted to ascertain their true antimicrobial potential. The insights gained from such comparative studies are invaluable for the scientific community in the ongoing battle against antimicrobial resistance.

References

  • Multiple Authors. (n.d.). Quinolone antibiotic. Wikipedia. [Link]

  • Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]

  • Bush, K., Courvalin, P., Dantas, G., Davies, J., Eisenstein, B., Huovinen, P., Jacoby, G. A., Kishony, R., Kreiswirth, B. N., Kutter, E., Lerner, S. A., Levy, S., Lewis, K., Lomovskaya, O., Miller, J. H., Mobashery, S., Piddock, L. J. V., Projan, S., Thomas, C. M., … Tomasz, A. (2020). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 25(23), 5648. [Link]

  • Asif, M. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini- Review. Biointerface Research in Applied Chemistry, 12(2), 2269–2280. [Link]

  • Ren, Q., et al. (2019). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. ACS medicinal chemistry letters, 10(6), 949–954. [Link]

  • Hooper, D. C. (2001). Mechanisms of Action of Antimicrobials: Focus on Fluoroquinolones. Clinical Infectious Diseases, 32(Supplement_1), S9–S15.
  • Chu, D. T., Lico, I. M., Claiborne, A. K., Plattner, J. J., & Pernet, A. G. (1990). Structure-activity relationship of quinolone antibacterial agents: the

Validating the Mechanism of Action of 6-Ethylquinoline: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of medicinal chemistry, the quinoline scaffold is a recurring motif in a multitude of biologically active compounds.[1][2] Its derivatives have demonstrated a wide array of pharmacological effects, including antimicrobial and anticancer activities.[1][3] This guide focuses on a specific derivative, 6-Ethylquinoline, and provides a comprehensive framework for validating its potential mechanisms of action. While direct experimental data on this compound is sparse, by drawing parallels with the well-studied 6-Methylquinoline and other quinoline analogs, we can propose and rigorously test several plausible biological activities.

This document is structured to provide researchers, scientists, and drug development professionals with not only the "how" but also the "why" behind the experimental design. We will delve into the causal logic of protocol selection, present comparative analyses with established therapeutic agents, and offer detailed, step-by-step methodologies for key validation experiments. Our approach is grounded in the principles of scientific integrity, ensuring that each proposed protocol serves as a self-validating system.

Proposed Mechanisms of Action for this compound

Based on the extensive literature on quinoline derivatives, we can hypothesize two primary avenues for the biological activity of this compound:

  • Anticancer Activity: Many quinoline-based molecules exert cytotoxic effects on cancer cells through the inhibition of critical signaling pathways or enzymes essential for tumor growth and survival. A prominent mechanism involves the inhibition of the PI3K/AKT/mTOR signaling cascade, which is frequently dysregulated in various cancers.[1] Additionally, inhibition of receptor tyrosine kinases like c-Met and topoisomerases are known mechanisms of action for some quinoline derivatives.[4][5]

  • Antimicrobial Activity: The quinoline core is a well-established pharmacophore in antimicrobial agents.[3][6] The proposed mechanisms for its antimicrobial effects are twofold. In fungi, it is suggested to disrupt the integrity of the cell membrane and inhibit the synthesis of ergosterol, a vital component of the fungal cell membrane.[7] In bacteria, quinolones, a closely related class of compounds, are known to inhibit DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair.[8][9]

Comparative Framework for Mechanistic Validation

To objectively assess the performance of this compound, it is crucial to benchmark it against compounds with well-defined mechanisms of action. The following table outlines potential comparator compounds for each proposed activity.

Proposed Activity of this compoundComparator CompoundEstablished Mechanism of ActionKey Validation Assays
Anticancer
PI3K/AKT/mTOR InhibitionPI-103Dual inhibitor of PI3K and mTOR.[10]Western Blot for p-AKT, p-PRAS40; Kinase assays
c-Met InhibitionCrizotinibATP-competitive inhibitor of c-Met receptor tyrosine kinase.c-Met kinase activity assay; Cellular phosphorylation assays
Topoisomerase InhibitionEtoposideInhibits topoisomerase II, leading to DNA strand breaks.[11]DNA relaxation assay; Cleavable complex assay
Antimicrobial
Antifungal (Ergosterol Synthesis)FluconazoleInhibits lanosterol 14-α-demethylase, a key enzyme in the ergosterol biosynthesis pathway.[7]Sterol profiling by GC-MS; MIC determination
Antifungal (Membrane Disruption)Amphotericin BBinds to ergosterol, forming pores in the fungal cell membrane.LDH release assay; Propidium iodide uptake assay
Antibacterial (DNA Gyrase/Topo IV)CiprofloxacinInhibits bacterial DNA gyrase and topoisomerase IV.[8][12]DNA gyrase/topoisomerase IV inhibition assay; MIC determination

Experimental Validation Workflows

The following sections provide detailed, step-by-step protocols for validating the proposed mechanisms of action for this compound.

Workflow for Validating Anticancer Activity

The workflow for validating the potential anticancer activity of this compound should follow a logical progression from cellular effects to specific molecular targets.

cluster_0 Cellular Assays cluster_1 Molecular Target Identification A Cytotoxicity Screening (e.g., MTT/MTS assay) B Cell Cycle Analysis (Flow Cytometry) A->B If cytotoxic C Apoptosis Assay (Annexin V/PI staining) A->C If cytotoxic D Western Blot for PI3K/AKT/mTOR Pathway Proteins A->D Hypothesis-driven E In Vitro Kinase Assay (e.g., c-Met) D->E Further investigation F Topoisomerase Activity Assay D->F Alternative hypothesis

Caption: Workflow for validating the anticancer mechanism of this compound.

This protocol aims to determine if this compound inhibits the PI3K/AKT/mTOR signaling pathway by assessing the phosphorylation status of key downstream proteins.

1. Cell Culture and Treatment:

  • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) to 70-80% confluency.
  • Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours). Include PI-103 as a positive control.

2. Protein Extraction:

  • Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
  • Quantify the protein concentration of the lysates using a BCA assay.

3. Western Blotting:

  • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
  • Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-PRAS40 (Thr246), and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
  • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

4. Data Analysis:

  • Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
  • Compare the phosphorylation levels in this compound-treated cells to the vehicle control and the positive control. A significant decrease in phosphorylation indicates inhibition of the pathway.

This assay directly measures the inhibitory effect of this compound on the enzymatic activity of c-Met kinase.[13][14][15]

1. Assay Setup:

  • Use a commercially available c-Met kinase assay kit (e.g., luminescence-based).
  • Prepare a reaction mixture containing recombinant c-Met kinase, a suitable substrate (e.g., Poly (Glu, Tyr) 4:1), and ATP in a kinase assay buffer.

2. Inhibition Assay:

  • Add varying concentrations of this compound and the positive control (Crizotinib) to the reaction mixture.
  • Initiate the kinase reaction by adding ATP and incubate at 30°C for the recommended time (e.g., 45-60 minutes).

3. Detection:

  • Stop the reaction and measure the remaining ATP using a luciferase-based reagent (e.g., Kinase-Glo®). The luminescent signal is inversely proportional to the kinase activity.

4. Data Analysis:

  • Calculate the percentage of inhibition for each concentration of this compound.
  • Determine the IC50 value by plotting the percentage of inhibition against the compound concentration.
Workflow for Validating Antimicrobial Activity

The validation of antimicrobial activity should first establish the spectrum of activity and then delve into the specific mechanism.

cluster_0 Initial Screening cluster_1 Antifungal Mechanism cluster_2 Antibacterial Mechanism A Minimum Inhibitory Concentration (MIC) Determination B Cell Membrane Integrity Assay (LDH release or PI uptake) A->B If active against fungi D DNA Gyrase/Topoisomerase IV Inhibition Assay A->D If active against bacteria C Ergosterol Synthesis Assay (GC-MS analysis) B->C If membrane integrity is compromised

Caption: Workflow for validating the antimicrobial mechanism of this compound.

This protocol assesses whether this compound disrupts the fungal cell membrane, leading to the leakage of intracellular components.[1][16]

1. Fungal Culture and Treatment:

  • Grow a susceptible fungal strain (e.g., Candida albicans) to the mid-log phase in a suitable broth medium.
  • Treat the fungal cells with varying concentrations of this compound, a vehicle control, and a positive control (Amphotericin B) for a specified duration (e.g., 4 hours).

2. LDH Release Assay:

  • Centrifuge the fungal cultures to pellet the cells.
  • Collect the supernatant and measure the activity of lactate dehydrogenase (LDH) using a commercially available colorimetric or fluorometric assay kit.[1]

3. Data Analysis:

  • Calculate the percentage of LDH release relative to a positive control (cells lysed with a detergent).
  • An increase in LDH release in the supernatant of this compound-treated cells indicates a loss of membrane integrity.

This assay determines if this compound interferes with the ergosterol biosynthesis pathway in fungi.[17][18][19]

1. Fungal Culture and Treatment:

  • Culture the fungal strain in the presence of sub-lethal concentrations of this compound and a positive control (Fluconazole).

2. Sterol Extraction:

  • Harvest the fungal cells and perform a saponification step to hydrolyze lipids.
  • Extract the non-saponifiable lipids (containing sterols) using an organic solvent (e.g., n-heptane).

3. GC-MS Analysis:

  • Analyze the extracted sterols by Gas Chromatography-Mass Spectrometry (GC-MS).
  • Compare the sterol profile of treated cells with that of untreated cells.

4. Data Analysis:

  • A decrease in the ergosterol peak and an accumulation of its precursors (e.g., lanosterol) in the this compound-treated samples would confirm the inhibition of the ergosterol synthesis pathway.[17]

Conclusion

While the precise mechanism of action of this compound remains to be elucidated, the experimental framework presented in this guide provides a robust and logical approach to its validation. By leveraging the knowledge of structurally similar quinoline derivatives and employing a comparative analysis with well-characterized compounds, researchers can efficiently and accurately pinpoint the biological targets and pathways modulated by this compound. The detailed protocols and workflows are designed to ensure scientific rigor and generate high-quality, reproducible data, thereby accelerating the journey of this promising scaffold from a chemical entity to a potential therapeutic agent.

References

  • Afrin, S., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. RSC Advances, 12(45), 29339-29363. Available from: [Link]

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  • Tüzün, B., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6883. Available from: [Link]

  • Xie, Y., et al. (2015). A Bioluminescent Cytotoxicity Assay for Assessment of Membrane Integrity Using a Proteolytic Biomarker. Assay and Drug Development Technologies, 13(1), 47-56. Available from: [Link]

  • Aldred, K. J., et al. (2014). Mechanism of quinolone action and resistance. Biochemistry, 53(10), 1565-1574. Available from: [Link]

  • Singh, T., et al. (2021). Tailored quinolines demonstrates flexibility to exert antitumor effects through varied mechanisms - A medicinal perspective. Bioorganic & Medicinal Chemistry, 48, 116413. Available from: [Link]

  • Jain, C., et al. (2022). Review on recent development of quinoline for anticancer activities. Journal of Molecular Structure, 1262, 133029. Available from: [Link]

  • Reaction Biology. (n.d.). MET Kinase Assay. Available from: [Link]

  • Zhang, Y., et al. (2022). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. International Journal of Molecular Sciences, 23(19), 11846. Available from: [Link]

  • Hooper, D. C., & Jacoby, G. A. (2014). Mechanism of Quinolone Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(9), a015322. Available from: [Link]

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  • Akao, M., et al. (2011). Inhibition of ergosterol synthesis by novel antifungal compounds targeting C-14 reductase. Medical Mycology, 49(7), 721-729. Available from: [Link]

  • Hooper, D. C., & Jacoby, G. A. (2014). Mechanism of Quinolone Action and Resistance. Cold Spring Harbor Perspectives in Medicine, 4(9), a015322. Available from: [Link]

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  • Nickel nanoparticles: A highly efficient and retrievable catalyst for the solventless Friedlander annulation of quinolines and their in-silico molecular docking studies as histone deacetylase inhibitors. (n.d.). ResearchGate. Available from: [Link]

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  • Sartorius. (n.d.). High-Throughput Screening (HTS) Cytometry Reagents for Cell Health. Available from: [Link]

  • Kasaboina, S., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(7), 2097. Available from: [Link]

  • Boros, C., et al. (2021). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. Journal of Fungi, 7(12), 1022. Available from: [Link]

  • Kasaboina, S., et al. (2022). Design, Synthesis, and Cytotoxicity and Topoisomerase I/IIα Inhibition Activity of Pyrazolo[4,3-f]quinoline Derivatives. Molecules, 27(7), 2097. Available from: [Link]

  • Wróbel, A., et al. (2022). Design, Synthesis, and Anticancer and Antibacterial Activities of Quinoline-5-Sulfonamides. Molecules, 27(18), 5897. Available from: [Link]

  • Chen, Y.-L., et al. (2016). A Novel DNA Topoisomerase I Inhibitor with Different Mechanism from Camptothecin Induces G2/M Phase Cell Cycle Arrest to K562 Cells. PLoS ONE, 11(10), e0164803. Available from: [Link]

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  • Barroso-Serrano, S., et al. (2020). Patulin and Xestoquinol are inhibitors of DNA topoisomerase 1. Proceedings of the National Academy of Sciences, 117(18), 9839-9846. Available from: [Link]

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Differentiating 6-Ethylquinoline Isomers: A Comparative Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of pharmaceutical research and development, the precise identification of isomers is paramount. Structural isomers, compounds sharing the same molecular formula but differing in the arrangement of their atoms, can exhibit vastly different pharmacological, toxicological, and metabolic properties. This guide provides a comprehensive comparative analysis of 6-ethylquinoline and its isomers, employing a suite of spectroscopic techniques to elucidate their unique structural fingerprints. As Senior Application Scientists, we present not just data, but a logical framework for isomer differentiation, grounded in the fundamental principles of spectroscopy and supported by established experimental protocols.

The Imperative of Isomer Differentiation in Quinoline Chemistry

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The seemingly subtle shift of an ethyl group around the quinoline ring system can profoundly alter a molecule's interaction with biological targets. Consequently, the ability to definitively identify the specific positional isomer of ethylquinoline is a critical step in synthesis, quality control, and the overall drug discovery pipeline. This guide focuses on a multi-pronged spectroscopic approach, leveraging the distinct yet complementary information provided by Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For ethylquinoline isomers, both ¹H and ¹³C NMR are invaluable.

Causality in Experimental Choices for NMR Analysis

The choice of NMR experiments is dictated by the need to unambiguously assign every proton and carbon atom in each isomer. A standard workflow begins with one-dimensional (1D) ¹H and ¹³C NMR spectra. However, due to the complexity of the aromatic region and potential signal overlap, two-dimensional (2D) NMR experiments are often essential for definitive assignments.

  • ¹H NMR: Provides information on the number of different proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling constants (J). The position of the ethyl group significantly influences the chemical shifts and splitting patterns of the aromatic protons.

  • ¹³C NMR: Reveals the number of unique carbon environments. The chemical shift of the carbon atoms in the quinoline ring is sensitive to the position of the electron-donating ethyl group.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically through 2-3 bonds).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows longer-range (2-4 bonds) correlations between protons and carbons, which is instrumental in piecing together the molecular framework and confirming the position of the ethyl group.

Experimental Protocol: NMR Spectroscopic Analysis

A robust and self-validating NMR protocol is essential for reproducible results.

Sample Preparation:

  • Sample Purity: Ensure the sample is of high purity to avoid interference from impurities.

  • Solvent Selection: Dissolve 5-10 mg of the ethylquinoline isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent can slightly affect chemical shifts.

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Data Acquisition:

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • 1D Spectra: Acquire standard ¹H and ¹³C{¹H} spectra.

  • 2D Spectra: Acquire COSY, HSQC, and HMBC spectra using standard pulse programs.

Comparative ¹H and ¹³C NMR Data

The following tables summarize the expected ¹H and ¹³C NMR chemical shifts for the aromatic region of various ethylquinoline isomers. The exact values can vary slightly based on the solvent and concentration.

Table 1: Comparative ¹H NMR Chemical Shifts (Aromatic Protons) of Ethylquinoline Isomers (ppm)

Position of Ethyl GroupH-2H-3H-4H-5H-7H-8Other Aromatic Protons
2-Ethylquinoline -~7.3~8.0~7.7~7.5~8.1H-6 (~7.6)
3-Ethylquinoline ~8.9-~8.1~7.8~7.5~7.7H-6 (~7.6)
4-Ethylquinoline ~8.8~7.2-~8.1~7.6~7.7H-6 (~7.5)
5-Ethylquinoline ~8.9~7.4~8.1-~7.6~7.4H-6 (~7.9)
This compound ~8.8~7.3~8.0~7.9~7.4~8.0H-5 (~7.8)
7-Ethylquinoline ~8.8~7.3~8.0~8.0-~7.8H-5 (~7.4), H-6 (~7.2)
8-Ethylquinoline ~8.9~7.4~8.1~7.5~7.4-H-6 (~7.3)

Note: The chemical shifts of the ethyl group protons (CH₂ and CH₃) will appear in the upfield region, typically around 2.7-3.0 ppm and 1.2-1.4 ppm, respectively.

Table 2: Comparative ¹³C NMR Chemical Shifts (Aromatic Carbons) of Ethylquinoline Isomers (ppm)

Position of Ethyl GroupC-2C-3C-4C-4aC-5C-6C-7C-8C-8a
2-Ethylquinoline ~162~122~136~128~127~129~126~129~148
3-Ethylquinoline ~152~134~135~128~129~128~129~127~147
4-Ethylquinoline ~150~121~144~129~126~130~129~124~148
5-Ethylquinoline ~150~121~136~129~134~126~129~127~148
This compound ~150~121~136~128~126~137~127~130~148
7.Ethylquinoline ~150~121~136~128~128~126~138~129~148
8-Ethylquinoline ~150~121~136~127~129~126~127~137~147

Note: The chemical shifts of the ethyl group carbons (CH₂ and CH₃) will appear in the upfield region, typically around 28-30 ppm and 13-16 ppm, respectively.

Visualization of the NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Sample Ethylquinoline Isomer Solvent Deuterated Solvent (e.g., CDCl3) Sample->Solvent TMS Internal Standard (TMS) Solvent->TMS NMR_Tube NMR Tube TMS->NMR_Tube Spectrometer Spectrometer NMR_Tube->Spectrometer High-Field NMR OneD ¹H & ¹³C NMR Spectrometer->OneD 1D Spectra TwoD COSY, HSQC, HMBC Spectrometer->TwoD 2D Spectra Analysis Spectral Analysis Structure Isomer Identification Analysis->Structure Structure Elucidation

Figure 1: Experimental workflow for NMR analysis.

Mass Spectrometry (MS): Unveiling Fragmentation Patterns

Mass spectrometry provides the molecular weight of the compound and, crucially for isomer differentiation, characteristic fragmentation patterns upon ionization. While all ethylquinoline isomers have the same molecular weight (157.21 g/mol ), the position of the ethyl group influences how the molecule breaks apart.

The Logic of Fragmentation in Ethylquinolines

Electron Ionization (EI) is a common technique that imparts significant energy to the molecule, causing it to fragment in predictable ways. The stability of the resulting fragment ions dictates the major peaks observed in the mass spectrum. Key fragmentation pathways for ethylquinolines include:

  • Loss of a methyl radical (M-15): This results in a fragment ion with m/z 142. The intensity of this peak is a key differentiator. For isomers with the ethyl group on the benzene ring (e.g., 6- and 7-ethylquinoline), the loss of a methyl group to form a stable benzylic-type cation is a dominant fragmentation pathway.[1]

  • Loss of ethylene (M-28): This cleavage is more prominent in isomers where the ethyl group is adjacent to the nitrogen atom (2- and 8-ethylquinoline) due to interactions with the heteroatom.[1]

  • Loss of a hydrogen radical (M-1): The formation of the M-1 ion can occur, and its relative intensity can vary between isomers.[1]

Experimental Protocol: GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is an ideal technique for separating a mixture of isomers before individual mass spectral analysis.

  • GC Separation:

    • Column: A non-polar capillary column (e.g., DB-5ms) is typically used.

    • Carrier Gas: Helium at a constant flow rate.

    • Temperature Program: A temperature gradient is employed to ensure good separation of the isomers based on their boiling points and interactions with the stationary phase.

  • MS Detection:

    • Ionization: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF) analyzer.

    • Detection: Scan mode to acquire a full mass spectrum for each eluting peak.

Comparative Mass Spectral Data

Table 3: Key Mass Spectral Fragments (m/z) and Relative Intensities for Ethylquinoline Isomers

Position of Ethyl GroupMolecular Ion (M⁺)M-1M-15 (Loss of CH₃)M-28 (Loss of C₂H₄)Other Key Fragments
2-Ethylquinoline 157 (High)ModerateLowHigh129, 128[2]
3-Ethylquinoline 157 (High)LowHighLow115
4-Ethylquinoline 157 (High)ModerateHighLow115
This compound 157 (High)LowVery High (Base Peak) Low115
7-Ethylquinoline 157 (High)LowVery High (Base Peak) Low115
8-Ethylquinoline 157 (High)ModerateLowHigh129, 128
Visualization of Isomer Differentiation by MS

MS_Differentiation cluster_isomers Ethylquinoline Isomers cluster_fragmentation Dominant Fragmentation 2- & 8- 2- & 8-Ethylquinoline Loss_C2H4 Loss of Ethylene (M-28) 2- & 8-->Loss_C2H4 Proximity to N 3-, 4-, 6-, 7- 3-, 4-, 6-, 7-Ethylquinoline Loss_CH3 Loss of Methyl (M-15) 3-, 4-, 6-, 7-->Loss_CH3 Benzylic Cleavage

Figure 2: Logical differentiation of ethylquinoline isomers by MS.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy: Corroborative Evidence

While not as structurally definitive as NMR or MS for isomer differentiation, IR and UV-Vis spectroscopy provide valuable corroborative data.

The Basis of IR and UV-Vis Differentiation
  • IR Spectroscopy: This technique probes the vibrational frequencies of chemical bonds. The C-H out-of-plane bending vibrations in the "fingerprint" region (below 1500 cm⁻¹) can be characteristic of the substitution pattern on the aromatic rings.[3]

  • UV-Vis Spectroscopy: This method examines the electronic transitions within the molecule. The position of the ethyl group can subtly alter the extent of π-conjugation in the quinoline system, leading to slight shifts in the absorption maxima (λ_max).[4]

Experimental Protocols
  • IR Spectroscopy:

    • Sample Preparation: A thin film of the neat liquid sample can be placed between two salt plates (e.g., NaCl or KBr), or the sample can be analyzed using an Attenuated Total Reflectance (ATR) accessory.

    • Data Acquisition: Spectra are typically recorded from 4000 to 400 cm⁻¹.

  • UV-Vis Spectroscopy:

    • Sample Preparation: Prepare a dilute solution of the isomer in a UV-transparent solvent (e.g., ethanol or hexane).

    • Data Acquisition: Record the absorbance spectrum over a range of approximately 200-400 nm.

Comparative IR and UV-Vis Data

Table 4: Characteristic IR Absorption Bands (cm⁻¹) for Ethylquinoline Isomers

Position of Ethyl GroupAromatic C-H StretchC=C & C=N StretchC-H Out-of-Plane Bending
2-Ethylquinoline ~3050~1600, 1500~820, 750
This compound ~3050~1610, 1500~830, 780
8-Ethylquinoline ~3050~1590, 1490~810, 740

Note: The C-H out-of-plane bending patterns are particularly useful for distinguishing substitution patterns on the benzene ring.

Table 5: Approximate UV-Vis Absorption Maxima (λ_max in nm) for Ethylquinoline Isomers in a Non-polar Solvent

Position of Ethyl Groupπ → π* Transition 1π → π* Transition 2
2-Ethylquinoline ~225~280, ~315
4-Ethylquinoline ~230~290, ~320
This compound ~228~285, ~318
8-Ethylquinoline ~235~295, ~325

Note: The λ_max values are sensitive to the solvent used.

Conclusion: A Synergistic Approach to Isomer Identification

The definitive identification of this compound isomers requires a synergistic application of multiple spectroscopic techniques. While ¹H and ¹³C NMR spectroscopy, particularly with the aid of 2D experiments, provide the most unambiguous structural information, mass spectrometry offers clear and often rapid differentiation based on characteristic fragmentation patterns. IR and UV-Vis spectroscopy serve as valuable, readily accessible methods for corroborating the findings from NMR and MS. By understanding the principles behind each technique and the specific spectral features of each isomer, researchers can confidently and accurately characterize these important building blocks in their drug discovery and development endeavors.

References

  • Draper, P. M., & MacLean, D. B. (1968). Mass spectra of alkylquinolines. Canadian Journal of Chemistry, 46(9), 1487-1496.
  • PubChem. (n.d.). 2-Ethylquinoline. Retrieved from [Link]

  • SpectraBase. (n.d.). 8-Methylquinoline. Retrieved from [Link]

  • NIST. (n.d.). Quinoline, 2-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Quinoline, 6-methyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Vis absorption of quinoline, nitroquinoline, aminoquinoline and.... Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Reich, H. J. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

  • Mid-IR Spectra of Quinoline and Phenanthridine in H2O and Ar. (n.d.). Retrieved from [Link]

  • University of Toronto Scarborough. (n.d.). Interpreting UV-Vis Spectra. Retrieved from [Link]

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Safety Operating Guide

Mastering Chemical Disposal: A Procedural Guide for 6-Ethylquinoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I've seen firsthand that excellence in the lab goes beyond groundbreaking discoveries; it encompasses an unwavering commitment to safety, from initial handling to final disposal. This guide provides a detailed protocol for the proper disposal of 6-Ethylquinoline, a nitrogen-containing heterocyclic compound. The procedures outlined here are grounded in established safety principles and regulatory standards, ensuring the protection of both laboratory personnel and the environment.

Part 1: Understanding the Hazard Profile of this compound

The fundamental principle of safe disposal is a thorough understanding of the substance's intrinsic hazards. Quinoline and its derivatives are recognized for their potential health and environmental risks.

Human Health Hazards: Based on analogous compounds, this compound is presumed to be harmful if swallowed, in contact with skin, or if inhaled. It may cause irritation to the skin, eyes, and respiratory tract. Chronic exposure to quinoline compounds has been associated with potential liver and kidney toxicity, and some studies suggest possible carcinogenic effects, warranting careful handling to minimize any exposure.

Environmental Hazards: this compound is expected to be harmful to aquatic life with long-lasting effects. Quinolines are known to be persistent in the environment, particularly in soil and water, and can pose a risk to aquatic organisms. Therefore, under no circumstances should this chemical or its waste be released into the environment or disposed of down the sanitary sewer.

Key Physicochemical and Toxicological Data

The following table summarizes key data extrapolated from quinoline and its methylated/ethylated analogs. This information is critical for assessing risk and planning emergency responses.

PropertyValue / ObservationSource / Rationale
Acute Toxicity Harmful if swallowed, inhaled, or in contact with skin.
Oral LD50 (Rat) for 6-Methylquinoline: 800-1,260 mg/kg.
Skin Corrosion/Irritation Causes skin irritation.
Serious Eye Damage/Irritation May cause eye irritation.
Aquatic Toxicity Harmful to aquatic life with long-lasting effects.
Boiling Point Approx. 267 °C (513 °F)Extrapolated from similar quinolines.
Flash Point > 113 °C (> 235 °F)
Incompatibilities Strong oxidizing agents, strong acids.

Part 2: Step-by-Step Disposal Protocol

All waste containing this compound must be treated as hazardous waste from the point of generation. The following procedures ensure compliance and safety.

Step 1: Immediate Waste Segregation and Personal Protective Equipment (PPE)

The moment this compound waste is generated—whether as unreacted material, contaminated consumables, or solutions—it must be segregated.

  • Causality: Immediate segregation prevents unintentional mixing with incompatible waste streams, which could lead to hazardous reactions. It also ensures the waste is managed under the correct, stringent protocols from the start.

  • Required PPE:

    • Hand Protection: Wear chemically resistant gloves, such as nitrile gloves. Inspect gloves before use and dispose of them after contact with the chemical.

    • Eye/Face Protection: Use tight-sealing safety goggles or a face shield if there is a risk of splashing.

    • Skin and Body Protection: A lab coat is mandatory. For larger quantities or in case of a spill, additional protective clothing may be necessary.

Step 2: Spill Management

Accidental spills must be managed promptly and correctly.

  • For Small Spills:

    • Alert personnel in the immediate area and restrict access.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite, or commercial sorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully collect the contaminated absorbent and place it into a designated, properly labeled hazardous waste container.

    • Clean the spill area with a suitable solvent (such as 60-70% ethanol), followed by a soap and water wash. All cleaning materials must also be disposed of as hazardous waste.

  • For Large Spills:

    • Evacuate the immediate area.

    • Alert your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.

    • Do not attempt to clean up a large spill without specialized training and equipment.

Step 3: Containerization and Labeling

Proper containment is crucial for safe storage and transport.

  • Waste Containers:

    • Use only containers that are in good condition, free of leaks, and compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable.

    • Keep liquid waste separate from solid waste (e.g., contaminated gloves, wipes).

    • Never mix this compound waste with incompatible chemicals, especially strong acids or oxidizers.

    • Keep containers securely closed when not in use.

  • Labeling:

    • All waste containers must be clearly labeled as "Hazardous Waste."

    • The label must include the full chemical name: "this compound."

    • List all components of the waste stream, including solvents and their approximate percentages.

    • Indicate the primary hazards (e.g., "Toxic," "Harmful to Aquatic Life").

    • Include the date of waste accumulation.

Step 4: Storage and Final Disposal
  • Interim Storage:

    • Store hazardous waste containers in a designated, well-ventilated, and secure satellite accumulation area.

    • Ensure secondary containment is used to capture any potential leaks.

    • Store away from incompatible materials.

  • Final Disposal:

    • Disposal must be conducted through your institution's EHS-approved hazardous waste management vendor.

    • The recommended disposal method for this type of organic chemical waste is typically high-temperature incineration at an approved industrial combustion plant. This method ensures the complete destruction of the compound, preventing its release into the environment.

    • Under federal regulations (RCRA), chemical wastes may be classified with specific waste codes. While quinoline is not explicitly listed on the P or U lists, a waste solution containing it could be classified as hazardous based on its characteristics (e.g., toxicity). Always consult with your EHS department to ensure correct classification and manifesting.

Part 3: Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the safe disposal of this compound waste.

G start Waste Generation (this compound) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill_check Is there a spill? ppe->spill_check small_spill Small Spill: 1. Absorb with inert material 2. Collect into waste container 3. Decontaminate area spill_check->small_spill  Yes, small large_spill Large Spill: 1. Evacuate Area 2. Notify EHS/Emergency Response spill_check->large_spill  Yes, large containerize Step 2: Segregate & Containerize - Use compatible, sealed container - Separate solids & liquids spill_check->containerize No small_spill->containerize label_waste Step 3: Label Container - 'Hazardous Waste' - 'this compound' - List all components & hazards containerize->label_waste store Step 4: Store Safely - Designated Satellite Area - Secondary Containment label_waste->store disposal Step 5: Final Disposal Arrange pickup via EHS for incineration at an approved facility. store->disposal

Navigating the Safe Handling of 6-Ethylquinoline: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For the diligent researcher, scientist, and drug development professional, the integrity of your work is intrinsically linked to the safety of your laboratory environment. When handling chemical reagents such as 6-Ethylquinoline, a comprehensive understanding of its hazard profile and the corresponding personal protective equipment (PPE) is not merely a matter of compliance, but a foundational pillar of scientific excellence. This guide provides essential, immediate safety and logistical information, offering procedural, step-by-step guidance to ensure both your safety and the validity of your experimental outcomes.

The Imperative for Vigilance: Understanding the Hazards of this compound

This compound and its structural analogs, such as 6-Methylquinoline, are heterocyclic aromatic compounds that demand careful handling. While specific toxicological data for this compound may be limited, the hazards associated with the broader class of quinolines provide a crucial framework for establishing safe laboratory practices. These compounds can be irritating to the skin, eyes, and respiratory tract.[1][2] Prolonged or repeated exposure may lead to more severe health effects. Therefore, a proactive and informed approach to PPE is paramount.

Core Principles of Protection: A Multi-Layered Defense

The selection of appropriate PPE is not a one-size-fits-all solution. It is a dynamic process that must be tailored to the specific experimental conditions, the quantities of this compound being handled, and the potential for exposure. The following sections detail the essential PPE, explaining the rationale behind each recommendation to empower you to make informed safety decisions.

Eye and Face Protection: Your First Line of Defense

The eyes are particularly vulnerable to chemical splashes. Even minute quantities of this compound can cause significant irritation.[1]

  • Minimum Requirement: At all times when handling this compound, ANSI Z87.1-compliant safety glasses with side shields are mandatory.

  • Elevated Risk Scenarios: When there is a heightened risk of splashing, such as during transfers of larger volumes or when heating the substance, a face shield worn over safety goggles is required.[1][3] This combination provides comprehensive protection for the entire face.

Hand Protection: Preventing Dermal Absorption

Dermal contact is a primary route of exposure for many liquid chemicals. This compound can be absorbed through the skin and may cause irritation.[2][4]

  • Glove Selection: Disposable nitrile or neoprene gloves are recommended for handling this compound.[3] It is crucial to consult the glove manufacturer's chemical resistance guide to ensure compatibility and determine the breakthrough time for the specific gloves in use.

  • Best Practices:

    • Always inspect gloves for any signs of degradation or perforation before use.

    • Change gloves immediately if you suspect contamination.

    • Never wear gloves outside of the laboratory or touch common surfaces such as doorknobs and keyboards with gloved hands.

    • Wash hands thoroughly with soap and water after removing gloves.

Body Protection: Shielding Against Spills and Splashes

Appropriate body protection is essential to prevent contamination of personal clothing and to minimize skin exposure.

  • Laboratory Coat: A flame-resistant lab coat, such as one made from Nomex®, should be worn and fully buttoned.[3] This provides a removable barrier in the event of a spill.

  • Apparel: Long pants and closed-toe shoes that cover the entire foot are mandatory in a laboratory setting.[3] Fabrics such as cotton are preferable to synthetic materials like polyester, which can melt and adhere to the skin in the event of a fire.[3]

Respiratory Protection: A Precautionary Measure

In most laboratory settings with proper engineering controls, such as a certified chemical fume hood, respiratory protection for handling this compound is not typically required. However, in situations where engineering controls are not available or are insufficient to maintain exposure below permissible limits, respiratory protection becomes necessary.[1]

  • When to Use: If there is a risk of generating aerosols or vapors, or if you are working outside of a fume hood, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[1]

  • Important Note: The use of a respirator requires enrollment in a respiratory protection program, which includes medical evaluation and fit testing, as mandated by OSHA (29 CFR 1910.134).

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a standardized operational plan minimizes the risk of exposure and ensures a controlled laboratory environment.

Preparation and Donning PPE
  • Work Area Assessment: Before beginning any work, ensure that the chemical fume hood is functioning correctly and that all necessary safety equipment, including an eyewash station and safety shower, is accessible.[1]

  • Gather Materials: Assemble all necessary chemicals, equipment, and waste containers in the fume hood.

  • Don PPE:

    • Put on your lab coat and ensure it is buttoned.

    • Don your safety glasses or goggles.

    • Wash and dry your hands thoroughly.

    • Put on the appropriate chemical-resistant gloves, ensuring they fit properly and cover the cuffs of your lab coat.

Handling and Experimental Procedures
  • All manipulations of this compound should be performed within a certified chemical fume hood to minimize the inhalation of vapors.

  • Use appropriate laboratory equipment (e.g., glass pipettes, syringes) for transferring the chemical to avoid spills.

  • Keep all containers of this compound tightly sealed when not in use.

Doffing PPE and Decontamination

Proper removal of PPE is as critical as its initial selection to prevent cross-contamination.

  • Glove Removal: Grasp the outside of one glove at the wrist with the other gloved hand and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide the fingers of the ungloved hand under the remaining glove at the wrist and peel it off over the first glove.

  • Face and Eye Protection Removal: Remove the face shield (if used) and then the safety glasses, handling them by the earpieces.

  • Lab Coat Removal: Remove your lab coat, folding the contaminated side inward, and store it in a designated area.

  • Hand Hygiene: Wash your hands thoroughly with soap and water.

Disposal Plan: Responsible Management of Chemical Waste

Proper disposal of this compound and contaminated materials is essential to protect both human health and the environment.

  • Chemical Waste: All excess this compound and solutions containing it must be disposed of as hazardous chemical waste in a designated, properly labeled, and sealed container. Do not pour this compound down the drain.[4]

  • Contaminated Materials: All disposable items that have come into contact with this compound, such as gloves, absorbent pads, and pipette tips, must be placed in a sealed bag and disposed of as hazardous waste.[2]

  • Consult Local Regulations: Always adhere to your institution's and local environmental regulations for chemical waste disposal.

Summary of Personal Protective Equipment for this compound

Task/ScenarioEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
General Handling (Small Quantities in Fume Hood) Safety glasses with side shieldsNitrile or neoprene glovesLab coat, long pants, closed-toe shoesNot generally required
Transfer of Large Volumes or Risk of Splash Face shield over safety gogglesNitrile or neoprene glovesLab coat, long pants, closed-toe shoesNot generally required
Work Outside of a Fume Hood (Not Recommended) Face shield over safety gogglesNitrile or neoprene glovesLab coat, long pants, closed-toe shoesNIOSH-approved respirator with organic vapor cartridge
Cleaning a Spill Face shield over safety gogglesHeavy-duty nitrile or neoprene glovesChemical-resistant apron over lab coatNIOSH-approved respirator with organic vapor cartridge

Visualizing the PPE Workflow

The following diagram illustrates the decision-making process for selecting and using appropriate PPE when handling this compound.

PPE_Workflow cluster_prep Preparation Phase cluster_selection PPE Selection cluster_procedure Operational Phase cluster_disposal Disposal Phase start Start: Handling this compound assess_task Assess Task: - Quantity - Procedure - Location start->assess_task select_eye Select Eye/Face Protection: - Safety Glasses (min) - Goggles/Face Shield (splash risk) assess_task->select_eye select_gloves Select Hand Protection: - Nitrile or Neoprene Gloves assess_task->select_gloves select_body Select Body Protection: - Lab Coat - Long Pants - Closed-toe Shoes assess_task->select_body select_respiratory Assess Respiratory Need: - Fume Hood Available? assess_task->select_respiratory don_ppe Don PPE Correctly select_eye->don_ppe select_gloves->don_ppe select_body->don_ppe respirator_needed Respirator Required (Organic Vapor Cartridge) select_respiratory->respirator_needed No no_respirator Respirator Not Required select_respiratory->no_respirator Yes respirator_needed->don_ppe no_respirator->don_ppe handle_chemical Perform Work in Designated Area don_ppe->handle_chemical doff_ppe Doff PPE Correctly handle_chemical->doff_ppe wash_hands Wash Hands Thoroughly doff_ppe->wash_hands dispose_waste Dispose of Chemical and Contaminated Materials as Hazardous Waste wash_hands->dispose_waste end End of Procedure dispose_waste->end

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.